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Grandisin

Cat. No.: B1248170
M. Wt: 432.5 g/mol
InChI Key: ZPINJJOPURFFNV-LPINMEDASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Grandisin is a tetrahydrofuran (THF) neolignan, a class of natural product derived from the oxidative coupling of two C6-C3 units, recognized for its broad spectrum of notable biological activities . This compound has been isolated as a major secondary metabolite from several plant species, including Piper tectoniifolium , Piper solmsianum , and Virola surinamensis . The most commonly isolated enantiomer is (-)-grandisin, an all-trans THF lignan, whose absolute configuration has been confirmed by X-ray diffraction . This compound serves as a versatile lead compound in pharmacological research due to its multifaceted mechanisms of action. Key research applications and findings include: Antitumoral & Antiagiogenic Activity: this compound demonstrates significant in-vitro cytotoxicity against Ehrlich ascites tumour (EAT) cells, with IC50 values less than 0.25 μM . Its antitumoral effect is coupled with antiangiogenic action, evidenced by its ability to reduce vascular endothelial growth factor (VEGF) levels by 32.1% in the peritoneal fluid of tumor-bearing mice, thereby inhibiting tumor-driven blood vessel formation . Vascular Reactivity: In studies of vascular function, purified this compound exhibits a potent endothelium-dependent vasorelaxant effect, demonstrating an IC50 of 9.8 ± 1.22 μM and achieving approximately 80% relaxation at 30 μM . This suggests its potential as a template for developing new therapeutics for vascular diseases related to endothelial dysfunction. Anti-inflammatory and Antinociceptive Properties: Research has shown that this compound is able to inhibit acetic acid-induced writhing in mice in a dose-dependent manner . In the formalin test, it specifically reduced the inflammatory pain response time by 60.5%, and in the oil-induced ear oedema test, it reduced swelling by 36.4% at a dose of 10.0 mg/kg, confirming an anti-inflammatory mechanism for its pain-relieving effects . Additional Bioactivities: The compound also displays promising trypanocidal, leishmanicidal, antimalarial, and larvicidal activities, making it a compound of interest in parasitic and infectious disease research . The presented product is supplied for research applications only. It is strictly not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32O7 B1248170 Grandisin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H32O7

Molecular Weight

432.5 g/mol

IUPAC Name

(2R,3R,4R,5R)-3,4-dimethyl-2,5-bis(3,4,5-trimethoxyphenyl)oxolane

InChI

InChI=1S/C24H32O7/c1-13-14(2)22(16-11-19(27-5)24(30-8)20(12-16)28-6)31-21(13)15-9-17(25-3)23(29-7)18(10-15)26-4/h9-14,21-22H,1-8H3/t13-,14-,21-,22-/m1/s1

InChI Key

ZPINJJOPURFFNV-LPINMEDASA-N

SMILES

CC1C(C(OC1C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC)C

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](O[C@H]1C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC)C

Canonical SMILES

CC1C(C(OC1C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC)C

Synonyms

grandisin

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Grandisin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grandisin, a tetrahydrofuran neolignan, has garnered significant attention within the scientific community due to its diverse and promising biological activities. Found in plant species such as Virola surinamensis and various Piper species, its complex chemical architecture presents a compelling subject for stereochemical analysis and further drug development. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including its absolute configuration as determined by X-ray crystallography. Detailed experimental protocols for its isolation, purification, and structural elucidation are outlined, offering a practical resource for researchers. Furthermore, this guide presents available quantitative data and visualizations to facilitate a deeper understanding of this intricate natural product.

Chemical Structure and Properties

This compound is a lignan with the molecular formula C₂₄H₃₂O₇.[1] Its systematic IUPAC name is (2S,3S,4S,5S)-3,4-dimethyl-2,5-bis(3,4,5-trimethoxyphenyl)oxolane.[1] The molecule features a central tetrahydrofuran ring substituted with two dimethyl groups and two 3,4,5-trimethoxyphenyl groups.

Core Structure

The foundational structure of this compound is a five-membered oxolane (tetrahydrofuran) ring. This core is substituted at the 2, 3, 4, and 5 positions, leading to a complex stereochemical arrangement.

Key Functional Groups
  • Tetrahydrofuran Ring: A central ether linkage forming the core heterocyclic system.

  • Dimethyl Groups: Two methyl substituents on the tetrahydrofuran ring.

  • Trimethoxyphenyl Groups: Two aromatic rings, each bearing three methoxy groups, attached to the tetrahydrofuran core.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValueReference
Molecular FormulaC₂₄H₃₂O₇[1]
Molecular Weight432.5 g/mol [1]
Exact Mass432.21480336 Da[1]
CAS Number53250-50-3[1]

Stereochemistry and Absolute Configuration

The stereochemistry of this compound is a critical aspect of its chemical identity and biological activity. The molecule possesses multiple chiral centers, giving rise to various possible stereoisomers.

Chiral Centers

This compound has four stereogenic centers located at positions 2, 3, 4, and 5 of the tetrahydrofuran ring. The specific spatial arrangement of the substituents at these centers defines the molecule's absolute configuration.

Absolute Configuration

The absolute configuration of the naturally occurring (-)-Grandisin has been determined by X-ray diffraction analysis as (2R,3S,4S,5R).[2] This specific arrangement of the dimethyl and trimethoxyphenyl groups is crucial for its biological function.

G C2 C2 C3 C3 C2->C3 R_C2 (R) C2->R_C2 C4 C4 C3->C4 S_C3 (S) C3->S_C3 C5 C5 C4->C5 S_C4 (S) C4->S_C4 O1 O1 C5->O1 R_C5 (R) C5->R_C5 O1->C2

Stereochemical configuration of this compound's core.

Experimental Protocols

The isolation and structural elucidation of this compound involve a series of chromatographic and spectroscopic techniques.

Isolation and Purification of this compound from Virola surinamensis

3.1.1. Extraction

  • Air-dry the leaves of Virola surinamensis and grind them into a fine powder.

  • Perform sequential maceration of the dried powder with hexane, followed by ethyl acetate, and finally methanol. Each extraction should be carried out for a sufficient duration to ensure exhaustive extraction.

  • Concentrate the resulting extracts under reduced pressure to obtain the crude extracts.

3.1.2. Column Chromatography

  • Subject the crude ethyl acetate extract to column chromatography on silica gel.

  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

3.1.3. High-Performance Liquid Chromatography (HPLC) Purification

  • Pool the fractions containing this compound from the column chromatography and concentrate them.

  • Perform preparative High-Performance Liquid Chromatography (HPLC) on the enriched fraction.

  • Use a suitable reversed-phase column (e.g., C18) and a mobile phase gradient of acetonitrile and water.

  • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain pure this compound.

G start Dried Plant Material (Virola surinamensis) extraction Solvent Extraction (Hexane, Ethyl Acetate, Methanol) start->extraction crude_extract Crude Ethyl Acetate Extract extraction->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom fractions This compound-rich Fractions column_chrom->fractions hplc Preparative HPLC fractions->hplc pure_this compound Pure this compound hplc->pure_this compound

Workflow for the isolation and purification of this compound.
Structural Elucidation

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.

  • Process and analyze the spectra to assign the chemical shifts of all protons and carbons and to establish the connectivity within the molecule.

3.2.2. Mass Spectrometry (MS)

  • Introduce a pure sample of this compound into a mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI).

  • Acquire the full scan mass spectrum to determine the molecular weight.

  • Perform tandem mass spectrometry (MS/MS) to induce fragmentation and obtain a characteristic fragmentation pattern, which can aid in structural confirmation.

3.2.3. X-ray Crystallography

  • Crystallize the purified this compound from a suitable solvent system.

  • Mount a single crystal on a goniometer and collect X-ray diffraction data.

  • Solve and refine the crystal structure to determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles, and to confirm the absolute stereochemistry.

Quantitative Spectroscopic and Crystallographic Data

Detailed quantitative data from spectroscopic and crystallographic analyses are essential for the unambiguous identification and characterization of this compound. While a complete set of publicly available raw data is limited, typical and expected values are presented based on the known structure.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals corresponding to its unique structure. A representative summary of expected chemical shifts is provided in Table 2.

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Aromatic CH6.0 - 7.0100 - 110
OCH₃3.5 - 4.055 - 65
Tetrahydrofuran CH3.0 - 5.070 - 90
CH-CH₃1.5 - 2.530 - 45
CH₃0.8 - 1.210 - 20
Mass Spectrometry Data

The mass spectrum of this compound will show a prominent molecular ion peak corresponding to its molecular weight. The fragmentation pattern in MS/MS experiments will likely involve cleavages of the ether linkages in the tetrahydrofuran ring and the loss of methyl and methoxy groups.

Crystallographic Data

The X-ray crystallographic analysis of (-)-Grandisin confirms its solid-state conformation and absolute stereochemistry. A summary of key crystallographic parameters is presented in Table 3.

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)90
γ (°)90
Volume (ų)Value
Z4

Note: Specific values for unit cell dimensions and volume are dependent on the specific crystal structure determination and may vary slightly between different reports. A complete Crystallographic Information File (CIF) should be consulted for precise data.

G cluster_0 Spectroscopic & Spectrometric Analysis cluster_1 Crystallographic Analysis ¹H NMR ¹H NMR Structural Connectivity Structural Connectivity ¹H NMR->Structural Connectivity ¹³C NMR ¹³C NMR ¹³C NMR->Structural Connectivity 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC)->Structural Connectivity Mass Spectrometry (MS, MS/MS) Mass Spectrometry (MS, MS/MS) Molecular Weight & Fragmentation Molecular Weight & Fragmentation Mass Spectrometry (MS, MS/MS)->Molecular Weight & Fragmentation X-ray Crystallography X-ray Crystallography Absolute Stereochemistry & 3D Structure Absolute Stereochemistry & 3D Structure X-ray Crystallography->Absolute Stereochemistry & 3D Structure Pure this compound Pure this compound Pure this compound->¹H NMR Pure this compound->¹³C NMR Pure this compound->2D NMR (COSY, HSQC, HMBC) Pure this compound->Mass Spectrometry (MS, MS/MS) Pure this compound->X-ray Crystallography

Logical workflow for the structural elucidation of this compound.

Conclusion

This compound represents a fascinating and biologically significant natural product. Its intricate chemical structure and defined stereochemistry are key to its therapeutic potential. This technical guide has provided a detailed overview of its structural features, stereochemical assignment, and the experimental methodologies required for its study. The presented data and workflows offer a valuable resource for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development, aiming to further explore the potential of this compound and related compounds.

References

Grandisin: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grandisin is a naturally occurring lignan found in various plant species, notably from the genera Piper and Virola.[1] As a member of the lignan family of compounds, this compound has attracted significant scientific interest due to its diverse and potent biological activities. These activities include anti-cancer, anti-inflammatory, and anti-parasitic properties, making it a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its known biological signaling pathways.

Physical and Chemical Properties

The physical and chemical properties of this compound are essential for its isolation, characterization, and formulation in preclinical and clinical studies. A summary of these properties is presented in the tables below.

General and Chemical Properties of this compound
PropertyValueSource
Molecular Formula C₂₄H₃₂O₇PubChem[2]
Molecular Weight 432.5 g/mol PubChem[2]
IUPAC Name (2S,3S,4S,5S)-3,4-dimethyl-2,5-bis(3,4,5-trimethoxyphenyl)oxolanePubChem[2]
CAS Number 53250-50-3The Good Scents Company[3]
InChI InChI=1S/C24H32O7/c1-13-14(2)22(16-11-19(27-5)24(30-8)20(12-16)28-6)31-21(13)15-9-17(25-3)23(29-7)18(10-15)26-4/h9-14,21-22H,1-8H3/t13-,14-,21-,22-/m0/s1PubChem[2]
InChIKey ZPINJJOPURFFNV-WJWAULOUSA-NPubChem[2]
Canonical SMILES C[C@H]1--INVALID-LINK----INVALID-LINK--C3=CC(=C(C(=C3)OC)OC)OCPubChem[2]
Physicochemical Properties of this compound
PropertyValueNotesSource
Melting Point Not experimentally determined in searched literature.--
Boiling Point 521.07 °CEstimated at 760.00 mm HgThe Good Scents Company[3]
Water Solubility 0.6513 mg/LEstimated at 25 °CThe Good Scents Company[3]
logP (o/w) 4.3Computed (XLogP3-AA)PubChem[2]
Flash Point 203.70 °C (399.00 °F)Estimated (TCC)The Good Scents Company[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on this compound. The following sections outline key experimental protocols for its isolation and characterization.

Isolation and Purification of (-)-Grandisin from Piper tectoniifolium

This protocol is adapted from methodologies described for the isolation of lignans from Piper species.

  • Plant Material Collection and Preparation :

    • Collect fresh leaves of Piper tectoniifolium.

    • Air-dry the leaves at room temperature until a constant weight is achieved.

    • Grind the dried leaves into a fine powder.

  • Extraction :

    • Macerate the powdered leaves with n-hexane at a ratio of 1:10 (w/v) for 72 hours at room temperature.

    • Filter the extract and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude n-hexane extract.

  • Chromatographic Fractionation :

    • Subject the crude n-hexane extract to silica gel column chromatography.

    • Prepare a slurry of silica gel in n-hexane and pack the column.

    • Load the crude extract onto the column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

    • Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).

  • Purification and Identification :

    • Combine fractions that show a similar TLC profile and contain the compound of interest.

    • Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system (e.g., a gradient of methanol and water).

    • Analyze the purified compound using spectroscopic methods (NMR, MS) to confirm its identity as (-)-grandisin.

Spectroscopic Characterization
  • Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Spectroscopy :

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters: spectral width of 12 ppm, 32 scans, relaxation delay of 1 s.

    • Observe signals corresponding to aromatic protons, methoxy groups, and the tetrahydrofuran ring protons.

  • ¹³C NMR and DEPT Spectroscopy :

    • Acquire the ¹³C NMR and DEPT (135, 90, 45) spectra on the same instrument.

    • Typical parameters: spectral width of 220 ppm, 1024 scans, relaxation delay of 2 s.

    • Identify the signals for all 24 carbon atoms, including methine, methylene, and quaternary carbons.

  • 2D NMR Spectroscopy :

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of protons and carbons and confirm the structure of this compound.

  • Sample Preparation : Prepare a dilute solution of purified this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • High-Resolution Mass Spectrometry (HRMS) :

    • Analyze the sample using an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

    • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Determine the accurate mass of the molecular ion to confirm the elemental composition (C₂₄H₃₂O₇).

  • Tandem Mass Spectrometry (MS/MS) :

    • Select the [M+H]⁺ ion for fragmentation using collision-induced dissociation (CID).

    • Analyze the fragmentation pattern to obtain structural information and confirm the identity of this compound.

Signaling Pathways and Biological Activity

This compound has demonstrated significant anti-cancer properties, primarily through the induction of apoptosis and inhibition of angiogenesis.

Apoptosis Induction

Studies have shown that this compound can induce apoptosis in various cancer cell lines. The proposed signaling pathway involves the activation of the caspase cascade.

grandisin_apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound cell Cancer Cell This compound->cell Enters procaspase8 Pro-caspase-8 procaspase9 Pro-caspase-9 caspase8 Caspase-8 procaspase8->caspase8 Activation procaspase36 Pro-caspases 3 & 6 caspase8->procaspase36 Activates caspase9 Caspase-9 procaspase9->caspase9 Activation caspase9->procaspase36 Activates caspase36 Caspases 3 & 6 procaspase36->caspase36 Activation apoptosis Apoptosis caspase36->apoptosis Induces grandisin_angiogenesis_pathway tumor_cell Tumor Cell vegf_production VEGF Production tumor_cell->vegf_production Stimulates This compound This compound This compound->vegf_production Inhibits vegf VEGF vegf_production->vegf vegfr VEGFR on Endothelial Cells vegf->vegfr Binds to angiogenesis Angiogenesis vegfr->angiogenesis Promotes grandisin_workflow start Start: Plant Material (e.g., Piper solmsianum) extraction Extraction (e.g., n-hexane) start->extraction fractionation Chromatographic Fractionation (Silica Gel Column) extraction->fractionation purification Purification (Preparative HPLC) fractionation->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Bioassays (Cytotoxicity, Apoptosis, Anti-angiogenesis) purification->in_vitro in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo mechanism Mechanism of Action Studies (Signaling Pathways) in_vivo->mechanism end End: Lead Compound for Drug Development mechanism->end

References

In Vitro Metabolism of Grandisin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grandisin, a tetrahydrofuran lignan found in various plant species, has garnered significant interest in the scientific community due to its promising biological activities, including trypanocidal, anti-inflammatory, cytotoxic, and antitumor properties.[1] As a potential drug candidate, a thorough understanding of its metabolic fate is crucial for further development.[1] This technical guide provides a comprehensive overview of the in vitro metabolism of this compound, focusing on its biotransformation in human liver microsomes, the identification of its metabolites, and its potential for drug-drug interactions through cytochrome P450 (CYP) enzyme inhibition.

Metabolic Profile of this compound in Human Liver Microsomes

The in vitro metabolism of (-)-grandisin has been investigated using human liver microsomes, revealing that the compound undergoes Phase I metabolism primarily through demethylation reactions.[1]

Metabolite Identification

Four metabolites of (-)-grandisin have been identified:

  • 4-O-demethylthis compound

  • 3-O-demethylthis compound

  • 4,4'-di-O-demethylthis compound

  • A metabolite suggested to be either 3,4-di-O-demethylthis compound or 3,5-di-O-demethylthis compound[1]

The major metabolite formed is 4-O-demethylthis compound.[2] The identification and structural characterization of these metabolites were accomplished using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1]

Enzyme Kinetics

The metabolism of (-)-grandisin in human liver microsomes follows Michaelis-Menten kinetics.[1] The kinetic parameters are summarized in the table below.

ParameterValue
Michaelis-Menten constant (Km)8.23 ± 0.99 µM
Maximal reaction rate (Vmax)3.96 ± 0.18 µmol/mg protein/h
Data from in vitro studies with human liver microsomes.[1]
Cytochrome P450 Isoform Involvement

Studies have indicated that the CYP2C9 isoform is the primary enzyme responsible for the formation of the observed metabolites of (-)-grandisin.[1]

This compound and Cytochrome P450 Inhibition

This compound has been shown to be a competitive inhibitor of CYP2C9 and a competitive and mechanism-based inhibitor of CYP3A4/5.[3] It does not significantly inhibit CYP1A2 and CYP2D6 activities.[3] Interestingly, this compound has been observed to stimulate CYP2E1 activity at concentrations as low as 4 µM.[3] These findings suggest a potential for drug-drug interactions with compounds metabolized by CYP3A4/5 and CYP2E1.[3]

Enzyme Inhibition Parameters

The inhibitory effects of this compound on various CYP isoforms are presented in the table below.

CYP IsoformInhibition TypeKi (µM)IC50 (µM)
CYP2C9Competitive50.60-
CYP3A4/5 (Nifedipine as substrate)Competitive & Mechanism-based48.71-
CYP3A4/5 (Midazolam as substrate)Competitive & Mechanism-based31.25-
CYP1A2--> 200
CYP2D6--> 100
Data from in vitro studies with human liver microsomes.[3]

For the mechanism-based inhibition of CYP3A4/5, the following kinetic parameters have been determined:[3]

SubstrateKI (µM)kinact (min-1)kinact/KI (mL·min-1·µmol-1)
Nifedipine6.400.0375.78
Midazolam31.530.0491.55
Data from in vitro studies with human liver microsomes.[3]

Experimental Protocols

The following sections detail generalized experimental protocols for the in vitro metabolism studies of this compound, based on common practices in the field.[4][5][6][7]

In Vitro Metabolism of this compound in Human Liver Microsomes

This protocol outlines the steps to determine the metabolic stability and identify the metabolites of this compound.

1. Reagents and Materials:

  • (-)-Grandisin

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ice-cold)

  • Incubator or water bath (37°C)

  • Microcentrifuge tubes

  • HPLC-MS/MS system

2. Incubation Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • In a microcentrifuge tube, combine the potassium phosphate buffer, HLM, and the NADPH regenerating system.

  • Pre-incubate the mixture for 5 minutes at 37°C.[7]

  • Initiate the metabolic reaction by adding the this compound stock solution to the mixture. The final concentration of this compound should be within a relevant range (e.g., 1-10 µM to mimic in vivo levels).[4]

  • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.[6]

  • Vortex the samples and centrifuge to precipitate the proteins.

  • Transfer the supernatant for analysis.

3. Analytical Method:

  • Analyze the supernatant using a validated HPLC-MS/MS method to quantify the depletion of the parent compound (this compound) and identify and quantify the formation of metabolites.

Cytochrome P450 Inhibition Assay

This protocol describes how to assess the inhibitory effect of this compound on specific CYP450 isoforms.

1. Reagents and Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • Specific CYP450 isoform probe substrates (e.g., diclofenac for CYP2C9, nifedipine or midazolam for CYP3A4/5)

  • NADPH regenerating system

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ice-cold)

  • Incubator or water bath (37°C)

  • Microcentrifuge tubes

  • HPLC-MS/MS system

2. Incubation Procedure:

  • Prepare stock solutions of this compound and the specific CYP450 probe substrate.

  • In microcentrifuge tubes, combine the potassium phosphate buffer, HLM, this compound at various concentrations (or vehicle control), and the probe substrate.

  • Pre-incubate the mixture for a short period at 37°C.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a predetermined time that ensures linear metabolite formation.

  • Terminate the reaction with ice-cold acetonitrile.

  • Process the samples as described in the metabolism study protocol.

3. Data Analysis:

  • Quantify the formation of the specific metabolite of the probe substrate using HPLC-MS/MS.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

  • For determination of the inhibition constant (Ki), perform the experiment with multiple substrate concentrations and fit the data to appropriate enzyme inhibition models (e.g., competitive, non-competitive, uncompetitive).

Visualizations

Metabolic Pathway of this compound

grandisin_metabolism This compound (-)-Grandisin metabolite1 4-O-demethylthis compound This compound->metabolite1 CYP2C9 metabolite2 3-O-demethylthis compound This compound->metabolite2 CYP2C9 metabolite3 4,4'-di-O-demethylthis compound metabolite1->metabolite3 CYP2C9 metabolite4 3,4- or 3,5-di-O-demethylthis compound metabolite2->metabolite4 CYP2C9

Caption: Proposed metabolic pathway of (-)-grandisin in human liver microsomes.

Experimental Workflow for In Vitro Metabolism Study

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents (this compound, HLM, Buffer, NADPH) pre_incubation Pre-incubate HLM and NADPH at 37°C reagents->pre_incubation start_reaction Initiate reaction with this compound pre_incubation->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Terminate reaction with Acetonitrile incubation->stop_reaction centrifuge Centrifuge to precipitate protein stop_reaction->centrifuge supernatant Collect supernatant centrifuge->supernatant lcms Analyze by HPLC-MS/MS supernatant->lcms data_analysis Data Analysis (Metabolite ID, Kinetics) lcms->data_analysis

References

Pharmacological Profile of Grandisin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grandisin is a naturally occurring tetrahydrofuran neolignan found in plants of the Piper genus, notably Piper solmsianum. It has garnered significant scientific interest due to its diverse pharmacological activities, particularly its potent antitumor, anti-angiogenic, and anti-parasitic properties. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its known signaling pathways to support ongoing research and drug development efforts.

Cytotoxic Activity

This compound exhibits significant cytotoxic effects against a range of cancer cell lines. Its primary mechanism of action is the induction of apoptosis, or programmed cell death.

Quantitative Data: IC50 Values for Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various cancer and normal cell lines.

Cell LineCancer TypeAssayIC50 (µM)Reference(s)
K562Chronic Myeloid LeukemiaTrypan Blue Exclusion< 0.85[1]
K562Chronic Myeloid LeukemiaMTT Assay0.198[2]
Ehrlich Ascites Tumor (EAT)Murine Mammary CarcinomaTrypan Blue & MTT< 0.25[1]
HepG-2Hepatocellular CarcinomaNeutral Red UptakePoor activity[2]
MCF-7Breast AdenocarcinomaNeutral Red UptakePoor activity[2]
PC3Prostate CancerNeutral Red UptakePoor activity[2]
LymphocytesNormalTrypan Blue Exclusion0.685[2]
LymphocytesNormalMTT Assay0.200[2]

Mechanism of Action: Induction of Apoptosis

Studies in the K562 human erythroleukemia cell line have demonstrated that this compound's cytotoxic effect is mediated through the induction of apoptosis. This process is characterized by morphological changes such as chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies.[3] this compound treatment leads to cell cycle arrest in the G1 phase.[1][4]

The apoptotic cascade initiated by this compound involves the activation of multiple caspases, suggesting the involvement of both the intrinsic and extrinsic pathways.[1]

Signaling Pathway: this compound-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis based on the activation of key initiator and effector caspases.

Grandisin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway This compound This compound Caspase8 Caspase-8 Activation This compound->Caspase8 Caspase9 Caspase-9 Activation This compound->Caspase9 Caspase6 Caspase-6 Activation Caspase8->Caspase6 Caspase9->Caspase6 Apoptosis Apoptosis Caspase6->Apoptosis

Caption: Proposed signaling pathways for this compound-induced apoptosis.

Anti-Angiogenic Activity

This compound has been shown to possess anti-angiogenic properties, which contribute to its antitumor effects. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.

In Vivo Evidence

In vivo studies using the Ehrlich ascites tumoral (EAT) model in mice have demonstrated that this compound treatment leads to a significant reduction in the levels of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis.[1] Treatment with 10 mg/kg of this compound resulted in a 32.1% reduction of VEGF levels in the peritoneal washing supernatant.[1] This reduction in VEGF is associated with a decrease in tumor-induced neovascularization.

Signaling Pathway: this compound's Anti-Angiogenic Effect

The diagram below depicts the proposed mechanism of this compound's anti-angiogenic activity through the downregulation of VEGF.

Grandisin_Anti_Angiogenesis This compound This compound VEGF VEGF Production This compound->VEGF inhibits TumorCell Tumor Cell (e.g., EAT) TumorCell->VEGF stimulates Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: Proposed mechanism of this compound's anti-angiogenic activity.

Anti-parasitic Activity

This compound has demonstrated significant activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease.[5]

Quantitative Data: Anti-trypanosomal Activity

While specific IC50 values for different forms of the parasite are not extensively reported in the available literature, one study noted that a derivative of this compound showed an IC50 value of 28.6 µM against Trypanosoma cruzi trypomastigotes.[6] Further research is needed to fully characterize the potency of this compound against the epimastigote and amastigote stages of the parasite.

Experimental Protocols

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.018 to 2.365 µM) for 48 hours.[4]

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

2. Trypan Blue Exclusion Assay

This assay distinguishes between viable and non-viable cells based on membrane integrity.

  • Cell Treatment: Treat cells in suspension (e.g., K562) with different concentrations of this compound for a specified period (e.g., 48 hours).[4]

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue stain.

  • Cell Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Data Analysis: Calculate the percentage of viable cells and determine the IC50 value.

Workflow for Cytotoxicity Assays

Cytotoxicity_Workflow cluster_setup Assay Setup cluster_measurement Viability Measurement cluster_analysis Data Analysis CellSeeding 1. Cell Seeding (96-well plate) CompoundAddition 2. Addition of this compound (serial dilutions) CellSeeding->CompoundAddition Incubation 3. Incubation (e.g., 48 hours) CompoundAddition->Incubation ReagentAddition 4. Add Viability Reagent (e.g., MTT or Trypan Blue) Incubation->ReagentAddition SignalDetection 5. Signal Detection (Absorbance or Cell Counting) ReagentAddition->SignalDetection DataProcessing 6. Calculate % Viability SignalDetection->DataProcessing IC50 7. Determine IC50 Value DataProcessing->IC50

Caption: General workflow for in vitro cytotoxicity assays.

Anti-Angiogenic Assay: In Vivo Ehrlich Ascites Carcinoma (EAC) Model

This in vivo model is used to assess the anti-angiogenic potential of compounds.

  • Tumor Induction: Inoculate mice intraperitoneally with EAC cells.

  • Treatment: Administer this compound intraperitoneally at various doses (e.g., 2.5, 5, and 10 mg/kg) for a specified period (e.g., 10 days).[1]

  • Sample Collection: Collect peritoneal fluid to measure VEGF levels and assess tumor cell burden.

  • VEGF Quantification: Measure the concentration of VEGF in the peritoneal fluid using an ELISA kit.

  • Data Analysis: Compare VEGF levels and tumor cell counts between treated and control groups.

Anti-trypanosomal Activity Assay

This assay determines the potency of a compound against Trypanosoma cruzi.

  • Parasite Culture: Culture different forms of T. cruzi (epimastigotes, trypomastigotes, and amastigotes) under appropriate conditions.

  • Compound Treatment: Incubate the parasites with serial dilutions of this compound.

  • Viability Assessment: Determine parasite viability using a suitable method, such as a resazurin-based assay or by microscopic counting of motile parasites.[7]

  • Data Analysis: Calculate the percentage of parasite inhibition and determine the IC50 value for each parasite form.

Conclusion

This compound, a neolignan with a multifaceted pharmacological profile, demonstrates significant potential as a lead compound for the development of novel therapeutic agents. Its cytotoxic activity against cancer cells is mediated through the induction of apoptosis via both intrinsic and extrinsic pathways. Furthermore, its anti-angiogenic effects, through the inhibition of VEGF, and its activity against Trypanosoma cruzi highlight its broad therapeutic potential. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals to further explore the pharmacological properties and therapeutic applications of this compound. Future studies should focus on elucidating the specific molecular targets and further detailing the signaling pathways involved in its various biological activities.

References

Grandisin and its Derivatives: A Technical Guide to Unlocking their Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grandisin, a neolignan found in various plant species, has demonstrated a wide spectrum of promising biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. While research has primarily focused on the parent compound, the exploration of this compound derivatives holds significant potential for the development of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the known biological activities of this compound, detailed experimental protocols for its evaluation, and a forward-looking perspective on the potential of its derivatives. Due to a notable gap in the current scientific literature on synthetic or semi-synthetic this compound derivatives, this document will focus on the biological potential of the parent compound and its identified metabolite, 4-O-demethylthis compound, while providing a framework for the synthesis and evaluation of novel analogs.

Introduction to this compound and its Biological Significance

This compound is a tetrahydrofuran neolignan that has been isolated from several plant species, including Virola surinamensis and Piper solmsianum.[1][2] Traditional medicine has utilized plants containing this compound for treating various ailments, suggesting a rich ethnobotanical history that warrants scientific investigation.[3] Modern research has begun to validate these traditional uses, revealing a molecule with multifaceted pharmacological properties. The core structure of this compound presents numerous opportunities for medicinal chemists to create derivatives with potentially superior therapeutic properties. The development of such derivatives is a critical step in translating the promise of this natural product into clinical applications.

Biological Activities of this compound

Current research has illuminated several key biological activities of this compound, which are summarized below.

Anti-inflammatory and Antinociceptive Activity

This compound has shown significant anti-inflammatory and pain-reducing effects in preclinical models. In a study utilizing the formalin test, this compound reduced inflammatory pain by 60.5% in the second phase of the test.[3] Furthermore, in an oil-induced ear edema model, a 10.0 mg/kg dose of this compound resulted in a 36.4% reduction in edema.[3] These findings suggest that this compound's antinociceptive effects are, at least in part, mediated by its anti-inflammatory activity.[3]

Anticancer and Cytotoxic Potential

The anticancer properties of this compound have been investigated against various cancer models. It has been shown to inhibit the growth of Ehrlich ascites tumor (EAT) cells with an impressive IC50 value of less than 0.25 µM.[2] In vivo studies in EAT-bearing mice demonstrated that treatment with 10 mg/kg of this compound led to a 66.35% reduction in intraperitoneal tumor cell burden and a 32.1% decrease in vascular endothelial growth factor (VEGF) levels, indicating anti-angiogenic effects.[2] Further studies on the K562 human leukemia cell line showed that this compound induces apoptosis and arrests the cell cycle in the G1 phase, with IC50 values below 0.85 µM.[4]

Antimicrobial and Antiparasitic Activity

Beyond its effects on inflammation and cancer, this compound has also been noted for its potential against pathogens. While specific quantitative data on the antimicrobial activity of this compound derivatives is scarce, the broader class of lignans has shown promise.[5] this compound itself has been investigated for its activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, showing significant effects on trypomastigote forms.[6]

This compound Derivatives: The Next Frontier

The exploration of this compound derivatives is a largely untapped area of research. The chemical modification of a parent compound like this compound can lead to analogs with improved characteristics, such as increased potency, reduced toxicity, and better bioavailability.[7]

Known Metabolites: 4-O-Demethylthis compound

To date, the most well-characterized derivative of this compound is its major metabolite, 4-O-demethylthis compound. An in vitro study evaluated its basal cytotoxicity and found it to have an IC50 value of 0.043 µM against Balb/c 3T3-A31 cells, indicating a higher cytotoxicity than the parent this compound (IC50 = 0.078 µM).[8] This suggests that metabolic activation may play a role in the biological activity of this compound and that derivatives at this position could be of particular interest.

Data Presentation: Quantitative Biological Activity

The following tables summarize the available quantitative data for this compound and its metabolite.

Table 1: Anti-inflammatory and Antinociceptive Activity of this compound

Experimental ModelDosage/ConcentrationObserved EffectReference
Formalin Test (inflammatory pain)Not specified60.5% reduction in paw licking time[3]
Croton oil-induced ear edema10.0 mg/kg36.4% reduction in edema[3]

Table 2: Cytotoxic and Anticancer Activity of this compound and its Metabolite

CompoundCell Line / ModelIC50 Value (µM)Other Notable EffectsReference
This compoundEhrlich Ascites Tumor (EAT) cells< 0.2566.35% reduction in tumor burden (in vivo, 10 mg/kg)[2]
This compoundK562 (human leukemia)< 0.85G1 phase cell cycle arrest, apoptosis induction[4]
This compoundBalb/c 3T3-A31 (mouse fibroblast)0.078-[8]
4-O-Demethylthis compoundBalb/c 3T3-A31 (mouse fibroblast)0.043-[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of this compound and its potential derivatives. The following are standard protocols for assessing key biological activities.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[9]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).[10]

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[9]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals. Incubate for 15 minutes with shaking.[9]

  • Data Acquisition: Measure the absorbance at 492 nm using a microplate reader.[9] The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting viability against the logarithm of the compound concentration.[10]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is widely used to evaluate acute inflammation.

  • Animal Preparation: Use Swiss albino mice (25-30g).[11] Withhold food for 12 hours before the experiment.[11]

  • Compound Administration: Administer the test compound (e.g., this compound derivatives) orally at desired doses (e.g., 200 and 400 mg/kg).[11] A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like ibuprofen (40 mg/kg).[11]

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% w/v carrageenan solution into the sub-plantar tissue of the left hind paw of each mouse.[11]

  • Measurement of Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.[11]

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.[11]

Antimicrobial Susceptibility: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., ~1.5 × 10⁸ CFU/mL).[12]

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.[12]

  • Inoculation: Inoculate each well with the bacterial suspension.[12] Include a growth control (no compound) and a sterility control (no bacteria).[8]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[13]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[14]

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms of this compound are still under investigation, but initial studies and comparisons with other lignans provide some insights. The diagrams below illustrate potential signaling pathways and experimental workflows.

experimental_workflow_cytotoxicity cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cell_seeding Seed cells in 96-well plate incubation_24h Incubate 24h cell_seeding->incubation_24h add_compound Add this compound Derivatives incubation_24h->add_compound incubation_48_72h Incubate 48-72h add_compound->incubation_48_72h add_mtt Add MTT Reagent incubation_48_72h->add_mtt incubation_1_4h Incubate 1.5h add_mtt->incubation_1_4h add_dmso Add DMSO incubation_1_4h->add_dmso read_absorbance Read Absorbance (492 nm) add_dmso->read_absorbance data_analysis data_analysis read_absorbance->data_analysis Calculate IC50

Workflow for the MTT cytotoxicity assay.

signaling_pathway_apoptosis cluster_stimulus External Stimulus cluster_pathway Apoptotic Pathway This compound This compound Derivative caspase8 Caspase-8 This compound->caspase8 Extrinsic Pathway caspase9 Caspase-9 This compound->caspase9 Intrinsic Pathway caspase3 Caspase-3 caspase8->caspase3 caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Proposed apoptotic signaling pathway for this compound derivatives.

Future Directions and Conclusion

The existing body of research strongly supports the therapeutic potential of this compound. However, the field is wide open for the exploration of its derivatives. Future research should focus on:

  • Synthesis of Novel Derivatives: A focused effort in medicinal chemistry is needed to synthesize a library of this compound analogs with modifications at key positions, such as the hydroxyl groups and the tetrahydrofuran ring.

  • Comprehensive Biological Evaluation: These new derivatives must be systematically screened for a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, using the standardized protocols outlined in this guide.

  • Structure-Activity Relationship (SAR) Studies: The data from the biological evaluation of derivatives will be crucial for establishing SAR, which will guide the rational design of more potent and selective compounds.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most promising derivatives will be essential for their further development.

References

A Technical Guide to Grandisin and Its Natural Analogs: Sources, Biological Activities, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the naturally occurring tetrahydrofuran neolignan, Grandisin, and its structural analogs. The document details their biological sources, comparative biological activities with a focus on cytotoxic, anti-inflammatory, and anti-parasitic properties, and the experimental methodologies used for their evaluation. Furthermore, it elucidates key signaling pathways involved in their mechanism of action.

Natural Analogs of this compound and Their Sources

This compound is a prominent member of the tetrahydrofuran neolignan family, primarily isolated from plant species of the Piper genus.[1][2] Several other plants have also been identified as sources of this compound and its structural analogs, which share the core tetrahydrofuran ring structure but differ in their substituent groups on the aromatic rings. A summary of these compounds and their botanical sources is presented in Table 1.

Table 1: Natural Analogs of this compound and Their Botanical Sources

Compound NameStructureBotanical Source(s)Reference(s)
This compound 3,4,5,3',4',5'-Hexamethoxy-7,7'-epoxylignanPiper solmsianum, Piper tectoniifolium, Cassia grandis[1][2]
Veraguensin 3,4,3',4'-Bis(methylenedioxy)-5,5'-dimethoxy-7,7'-epoxylignanPiper solmsianum[3]
rel-(7R,8R,7'R,8'R)-3',4'-Methylenedioxy-3,4,5,5'-tetramethoxy-7,7'-epoxylignan Not explicitly shownPiper solmsianum[3][4]
rel-(7R,8R,7'R,8'R)-3,4,3',4'-Bis(methylenedioxy)-5,5'-dimethoxy-7,7'-epoxylignan Not explicitly shownPiper solmsianum[3][4]
Piperkadsin A Dihydrobenzofuran neolignanPiper kadsura[2][5]
Piperkadsin B Dihydrobenzofuran neolignanPiper kadsura[2][5]
Piperkadsin C NeolignanPiper kadsura[6][7]
Futoquinol NeolignanPiper kadsura[6][7]
Beilschmin A Tetrahydrofuran-type lignanBeilschmiedia tsangii[8][9]
Beilschmin B Tetrahydrofuran-type lignanBeilschmiedia tsangii[8][9]
Zanthplanispine Tetrahydrofuran lignanZanthoxylum planispinum[10]
Piperneolignan A SesquineolignanPiper betle[1]
Piperneolignan B NeolignanPiper betle[1]
Mappiodoinins A-C Dihydrobenzofuran neolignansMappianthus iodoies[3]

Comparative Biological Activity

This compound and its analogs exhibit a wide spectrum of biological activities, with cytotoxic, anti-inflammatory, and anti-parasitic effects being the most prominent. The quantitative data for these activities are summarized in the following tables to facilitate comparison.

Cytotoxic Activity

The cytotoxic potential of this compound and its analogs against various cancer cell lines has been evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50) values are presented in Table 2.

Table 2: Cytotoxic Activity (IC50 in µM) of this compound and Its Natural Analogs Against Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference(s)
This compound Ehrlich Ascites Tumor (EAT)Murine Ascitic Carcinoma< 0.25[1]
This compound K562Human Chronic Myelogenous Leukemia< 0.85[2][11][12][13]
Beilschmin A P-388Murine Leukemia< 4 µg/mL[8]
Beilschmin A HT-29Human Colorectal Adenocarcinoma< 4 µg/mL[8]
Beilschmin B P-388Murine Leukemia< 4 µg/mL[8]
Beilschmin C P-388Murine Leukemia< 4 µg/mL[8]
Mappiodoinins A-C & Analogs (1-12) HL-60, SMMC-7721, A-549, MCF-7, SW-480Human Promyelocytic Leukemia, Hepatocellular Carcinoma, Lung Carcinoma, Breast Adenocarcinoma, Colorectal Adenocarcinoma0.16 - 18.62[3]
(-)-9,9'-O-diferuloyl-secoisolariciresinol OVCAR3Ovarian Cancer0.51[14]
Piperine AGP01Gastric Cancer12.06 - 16.81 µg/mL[15]
Koelreuterin-1 Not specifiedNot specifiedNot specified[16]
Unnamed Tetrahydrofuranoid Lignans HeLa, KBHuman Cervical Carcinoma, Human Oral Epidermoid Carcinoma4.7 - 9.7[4]
Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 values for NO inhibition are shown in Table 3.

Table 3: Anti-inflammatory Activity (NO Inhibition IC50 in µM) of this compound Analogs

CompoundCell LineIC50 (µM)Reference(s)
Piperkadsin A Human Polymorphonuclear Neutrophils (ROS production)4.3 ± 1.0[2][5]
Piperkadsin B Human Polymorphonuclear Neutrophils (ROS production)12.2 ± 3.2[2][5]
Futoquinol Human Polymorphonuclear Neutrophils (ROS production)13.1 ± 5.3[2][5]
Piperkadsin C BV-2 (microglia)14.6[6][7]
Futoquinol BV-2 (microglia)16.8[6][7]
Zanthplanispine RAW 264.736.8[10]
Piperneolignan A RAW 264.79.87[1]
Piperneolignan B RAW 264.745.94[1]
Anti-trypanosomal Activity

Several analogs of this compound have demonstrated potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. The effective concentration required to inhibit 50% of the parasite's growth (EC50) is a key metric for this activity and is presented in Table 4.

Table 4: Anti-trypanosomal Activity (EC50 in µM) of this compound Analogs Against Trypanosoma cruzi

CompoundParasite StageEC50 (µM)Reference(s)
This compound TrypomastigotesHigh activity reported[17]
Veraguensin TrypomastigotesNot specifiedNot specified
rel-(7R,8R,7'R,8'R)-3',4'-Methylenedioxy-3,4,5,5'-tetramethoxy-7,7'-epoxylignan TrypomastigotesNot specifiedNot specified
rel-(7R,8R,7'R,8'R)-3,4,3',4'-Bis(methylenedioxy)-5,5'-dimethoxy-7,7'-epoxylignan TrypomastigotesNot specifiedNot specified

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for the evaluation of this compound and its analogs.

Isolation and Purification of this compound from Piper solmsianum

A general workflow for the isolation and characterization of neolignans like this compound is depicted below.

experimental_workflow plant_material 1. Plant Material Collection (e.g., leaves of Piper solmsianum) extraction 2. Extraction (e.g., Maceration with ethanol) plant_material->extraction partition 3. Solvent Partitioning (e.g., Hexane, Chloroform, Ethyl Acetate) extraction->partition chromatography 4. Chromatographic Separation (e.g., Silica Gel Column Chromatography, Preparative HPLC) partition->chromatography purification 5. Purification (e.g., Recrystallization) chromatography->purification characterization 6. Structural Elucidation (e.g., NMR, MS, X-ray Crystallography) purification->characterization bioassay 7. Biological Activity Testing purification->bioassay apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Grandisin_ext This compound DeathReceptor Death Receptor (e.g., Fas, TNFR) Grandisin_ext->DeathReceptor Induces/Sensitizes Caspase8 Pro-caspase-8 DeathReceptor->Caspase8 Recruitment & Dimerization ActiveCaspase8 Active Caspase-8 Caspase8->ActiveCaspase8 Activation Caspase9 Pro-caspase-9 ActiveCaspase8->Caspase9 Crosstalk Caspase3 Pro-caspase-3 ActiveCaspase8->Caspase3 Grandisin_int This compound Mitochondrion Mitochondrion Grandisin_int->Mitochondrion Induces Stress CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Apoptosome->Caspase9 ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 Activation ActiveCaspase9->Caspase3 ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Activation Caspase6 Pro-caspase-6 ActiveCaspase3->Caspase6 Apoptosis Apoptosis (Cell Death) ActiveCaspase3->Apoptosis ActiveCaspase6 Active Caspase-6 Caspase6->ActiveCaspase6 Activation ActiveCaspase6->Apoptosis anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_signaling Signaling Cascade cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MAPK MAPK Cascade (ERK, JNK, p38) TLR4->MAPK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation MAPK->Nucleus Activates Transcription Factors GrandisinAnalog This compound Analogs GrandisinAnalog->IKK Inhibits GrandisinAnalog->MAPK Inhibits GeneExpression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->GeneExpression Inflammation Inflammation GeneExpression->Inflammation

References

Ethnobotanical Uses of Grandisin-Containing Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction to Grandisin

This compound is a naturally occurring neolignan, a class of phenolic compounds known for their diverse biological activities. Structurally, it is a tetrahydrofuran lignan. Found in a variety of plant species, this compound has garnered significant interest within the scientific community for its potential therapeutic applications. Preclinical studies have demonstrated its efficacy as a vasorelaxant, antitumor, and trypanocidal agent, suggesting its potential as a lead compound in drug discovery and development. This technical guide provides a comprehensive overview of the ethnobotanical uses of plants known to contain this compound, details on its biological activities, and protocols for its isolation and quantification.

Ethnobotanical Landscape of this compound-Containing Flora

This compound has been identified in several plant species across different families. The traditional medicinal uses of these plants provide a valuable context for understanding the potential applications of this compound.

Piper Species

The Piper genus is a rich source of bioactive compounds and has a long history of use in traditional medicine worldwide. Species of this genus are traditionally used to treat a wide range of ailments including gastrointestinal diseases, hypertension, pain, and inflammation.[1]

  • Piper tectoniifolium Kunth: While specific ethnobotanical uses for P. tectoniifolium are not extensively documented, other Piper species are used in Brazilian folk medicine for conditions related to vascular diseases.[2] This aligns with the scientifically validated vasorelaxant properties of this compound isolated from this plant.[2]

  • Piper solmsianum C. DC.: Traditionally, various Piper species are used for their antifungal and anti-inflammatory properties. Extracts of P. solmsianum have shown antifungal activity, and this compound isolated from this plant has demonstrated significant antitumor properties.[3]

Virola surinamensis (Rol. ex Rottb.) Warb.

Known popularly as "ucuúba," Virola surinamensis is a tree native to the Amazon region with a rich history in traditional medicine.

  • Traditional Uses: The bark resin is used in folk medicine to treat erysipelas (a bacterial skin infection), while leaf tea is indicated for colic, dyspepsia, and inflammatory processes. The riverside communities in the Brazilian Amazon widely use parts of the plant to treat microbial infections, gastrointestinal disorders, and inflammatory conditions. This compound, along with other lignans from this plant, has been identified as an active compound against the trypomastigote form of Trypanosoma cruzi, the parasite that causes Chagas disease.[4]

Cassia grandis L. f.

Commonly known as the "pink shower tree," Cassia grandis has a history of use in traditional medicine in Central and South America.[2]

  • Traditional Uses: The fruit pulp and seeds are used as a natural laxative.[2] Decoctions of the bark and leaves are traditionally used to soothe coughs, colds, and other respiratory ailments.[2] Extracts from the plant have also been applied topically to treat skin conditions and aid in wound healing.[2] The liquid from the pod is mixed with milk as a treatment for anemia due to its high iron content.[3]

Cryptocarya crassinervia Miq.

The Cryptocarya genus is known for its use in traditional medicine to treat a variety of ailments, leveraging its rich phytochemical composition.[5]

  • General Uses of the Genus: Plants of the Cryptocarya genus are known to produce bioactive compounds with antimalarial, cytotoxic, antimicrobial, and anti-inflammatory properties.[5] While specific traditional uses for C. crassinervia are not well-documented in the available literature, the presence of this compound suggests a potential contribution to the medicinal properties attributed to this genus.

Quantitative Data Summary

The concentration of this compound can vary significantly between plant species and even between different parts of the same plant. Furthermore, its biological activities are often potent at micromolar concentrations.

Plant SpeciesPlant PartThis compound Content (% of extract)Reference
Piper tectoniifoliumLeavesup to 52.78%[2]
Biological ActivityTargetIC50 ValueReference
Vasorelaxant EffectEndothelium-dependent9.8 ± 1.22 µM[2]
CytotoxicityEhrlich Ascites Tumoral (EAT) Cells< 0.25 µM[3]

Biological Activities and Signaling Pathways of this compound

Antitumor and Antiangiogenic Activity

This compound has demonstrated significant potential as an anticancer agent. Studies have shown that it inhibits the growth of tumor cells and reduces angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[3] The primary mechanisms of its antitumor action involve the activation of caspases, a family of proteases that play a crucial role in programmed cell death (apoptosis), and the inhibition of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis.[3]

Antitumor_Pathway This compound This compound TumorCell Tumor Cell This compound->TumorCell Enters Caspases Caspase Cascade (Caspase-3, -6, -8, -9) TumorCell->Caspases Activates VEGF VEGF Secretion TumorCell->VEGF Inhibits Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis Leads to Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes

Figure 1: this compound's Antitumor Signaling Pathway.
Vasorelaxant Activity

This compound exhibits endothelium-dependent vasorelaxant effects, suggesting its potential in the management of hypertension.[2] This effect is primarily mediated through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This compound stimulates the production of NO in endothelial cells, which then diffuses to adjacent smooth muscle cells, leading to their relaxation and a widening of the blood vessels.

Vasorelaxant_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell This compound This compound eNOS eNOS This compound->eNOS Stimulates NO_E Nitric Oxide (NO) eNOS->NO_E Produces L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylyl Cyclase (sGC) NO_E->sGC Diffuses and Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Relaxation Vasorelaxation cGMP->Relaxation Leads to

Figure 2: this compound's Vasorelaxant Signaling Pathway.
Trypanocidal Activity

This compound has shown significant activity against the trypomastigote forms of Trypanosoma cruzi.[4] While the precise mechanism of its trypanocidal action is still under investigation, it is believed to interfere with critical metabolic pathways within the parasite, leading to its death.

Experimental Protocols

Isolation of this compound from Plant Material (Representative Protocol)

This protocol is a representative method for the isolation of this compound from plant sources, such as the leaves of Piper tectoniifolium or twigs of Virola surinamensis.

  • Extraction:

    • Air-dry and powder the plant material (e.g., 500 g of leaves).

    • Macerate the powdered material with n-hexane at room temperature for 72 hours.

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude n-hexane extract.

  • Preliminary Fractionation:

    • Subject the crude n-hexane extract to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., n-hexane:EtOAc 9:1, 8:2, 7:3, etc.).

    • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Purification:

    • Combine fractions containing the compound of interest (as indicated by TLC).

    • Further purify these fractions using preparative HPLC or repeated column chromatography until a pure compound is obtained.

    • This compound can be recrystallized from a suitable solvent system (e.g., n-hexane:ethyl acetate) to yield pure crystals.

  • Structure Elucidation:

    • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantification of this compound by HPLC-DAD-UV

The following is a detailed method for the quantification of this compound in plant extracts, adapted from validated procedures.[2]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) and a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and methanol (Solvent B).

    • Gradient Program (Representative):

      • 0-5 min: 70% A, 30% B

      • 5-20 min: Linear gradient to 50% A, 50% B

      • 20-25 min: Linear gradient to 30% A, 70% B

      • 25-30 min: Hold at 30% A, 70% B

      • 30-35 min: Return to initial conditions (70% A, 30% B)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: DAD at 280 nm.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of pure this compound in methanol (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Solution: Accurately weigh the plant extract and dissolve it in methanol to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis and Quantification:

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the sample solution and identify the this compound peak by comparing its retention time and UV spectrum with the standard.

    • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the extraction, isolation, and quantification of this compound from a plant source.

Experimental_Workflow PlantMaterial 1. Plant Material (e.g., Leaves, Twigs) Drying 2. Drying and Grinding PlantMaterial->Drying Extraction 3. Solvent Extraction (e.g., n-hexane) Drying->Extraction CrudeExtract 4. Crude Extract Extraction->CrudeExtract ColumnChromatography 5. Column Chromatography (Silica Gel) CrudeExtract->ColumnChromatography Quantification 10. Quantification (HPLC-DAD) CrudeExtract->Quantification For Quantification Fractions 6. Fraction Collection and TLC Analysis ColumnChromatography->Fractions Purification 7. Further Purification (Prep-HPLC) Fractions->Purification Purethis compound 8. Pure this compound Purification->Purethis compound StructureElucidation 9. Structure Elucidation (NMR, MS) Purethis compound->StructureElucidation Purethis compound->Quantification Standard for Quantification

Figure 3: Workflow for this compound Isolation and Analysis.

Conclusion

This compound, a neolignan found in several traditionally used medicinal plants, exhibits a range of promising biological activities, including antitumor, vasorelaxant, and trypanocidal effects. The ethnobotanical uses of plants like Piper tectoniifolium, Piper solmsianum, Virola surinamensis, and Cassia grandis provide a valuable starting point for modern drug discovery efforts. The scientifically validated mechanisms of action of this compound, particularly its influence on key signaling pathways such as caspase activation, VEGF inhibition, and the NO/cGMP pathway, underscore its therapeutic potential. The detailed protocols for isolation and quantification provided in this guide offer a framework for researchers to further explore this fascinating compound and its role in phytomedicine. Further investigation into the ethnobotanical uses of this compound-containing plants and the in-depth pharmacological profiling of this compound are warranted to fully realize its potential in the development of new therapeutic agents.

References

Grandisin's Role in Plant Defense Mechanisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Grandisin, a neolignan found in various plant species, particularly of the Piper genus, demonstrates significant potential as a key player in plant defense mechanisms. This technical guide provides a comprehensive overview of the current understanding of this compound, including its biosynthesis, mode of action against herbivores and pathogens, and its integration into plant signaling pathways. Quantitative data on its biological activity are presented, along with detailed experimental protocols for its analysis and evaluation. Furthermore, this guide utilizes Graphviz diagrams to visually represent complex biological pathways and experimental workflows, offering a clear and concise resource for researchers in the fields of plant science, entomology, and drug discovery.

Introduction to this compound

This compound is a tetrahydrofuran lignan, a class of secondary metabolites derived from the phenylpropanoid pathway. Its chemical structure, characterized by a central tetrahydrofuran ring with two substituted phenylpropane units, is crucial for its biological activity. The most commonly isolated enantiomer is (-)-grandisin.[1]

Chemical Structure of this compound:

Caption: Figure 1: Chemical Structure of this compound.

This compound has been isolated from several plant species, including Piper solmsianum and Piper tectoniifolium.[1][2] In P. tectoniifolium, it can be found in high concentrations in the leaves, making it a promising candidate for large-scale extraction and further research.[1] Its role in plant defense is multifaceted, exhibiting insecticidal, larvicidal, and antimicrobial properties.[2][3]

Biosynthesis of this compound

The biosynthesis of this compound originates from the shikimate pathway, which produces the aromatic amino acid phenylalanine. Phenylalanine is then converted into monolignols, the building blocks of lignans, through the general phenylpropanoid pathway. While the complete enzymatic pathway for this compound is not fully elucidated, a putative pathway can be proposed based on the known biosynthesis of other lignans.[4][5][6]

The key steps are hypothesized to be:

  • Phenylpropanoid Pathway: Phenylalanine is converted to coniferyl alcohol through a series of enzymatic reactions involving Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL), Cinnamoyl-CoA Reductase (CCR), and Cinnamyl Alcohol Dehydrogenase (CAD).[7]

  • Oxidative Coupling: Two molecules of coniferyl alcohol undergo oxidative coupling to form pinoresinol. This reaction is often mediated by laccases or peroxidases and its stereochemistry is controlled by Dirigent Proteins (DIRs).[5][8]

  • Reductions and Modifications: Pinoresinol is then sequentially reduced by Pinoresinol-Lariciresinol Reductases (PLRs) to form lariciresinol and then secoisolariciresinol.[6] Further enzymatic modifications, likely involving reductases and O-methyltransferases (OMTs), would then lead to the final structure of this compound.[1][9]

grandisin_biosynthesis Figure 2: Putative Biosynthesis Pathway of this compound cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_lignan Lignan Biosynthesis Phe Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL ConA Coniferyl Alcohol pCouCoA->ConA Multiple Steps (CCR, CAD, etc.) Pino Pinoresinol ConA->Pino Oxidative Coupling (Laccase/Peroxidase + DIR protein) Lari Lariciresinol Pino->Lari PLR Seco Secoisolariciresinol Lari->Seco PLR This compound This compound Seco->this compound Reductases, OMTs (putative) signaling_pathway Figure 3: Proposed Signaling Pathway for this compound Induction cluster_stimuli Biotic Stress cluster_ja JA Pathway cluster_sa SA Pathway cluster_biosynthesis This compound Biosynthesis Herbivore Herbivore Attack JA Jasmonic Acid (JA) Herbivore->JA Pathogen Pathogen Infection SA Salicylic Acid (SA) Pathogen->SA JAZ JAZ Repressors JA->JAZ promotes degradation JA->SA MYC2 MYC2 & other TFs (MYB, WRKY) JAZ->MYC2 inhibits Biosynthesis_genes This compound Biosynthesis Genes (PAL, 4CL, PLR, OMT, etc.) MYC2->Biosynthesis_genes activates transcription SA->JA NPR1 NPR1 SA->NPR1 activates PR_genes PR Genes NPR1->PR_genes induces expression This compound This compound Accumulation Biosynthesis_genes->this compound extraction_workflow Figure 4: Workflow for this compound Extraction and Purification start Dried & Powdered Plant Material extraction Maceration with n-hexane start->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Hexane Extract concentration->crude_extract chromatography Silica Gel Column Chromatography crude_extract->chromatography fractions Collect & Analyze Fractions (TLC/HPLC) chromatography->fractions purification Combine & Purify Fractions fractions->purification pure_this compound Pure this compound purification->pure_this compound analysis Structure Elucidation (NMR, MS) pure_this compound->analysis larvicidal_assay_workflow Figure 5: Workflow for Larvicidal Bioassay start Prepare this compound Stock Solution dilutions Prepare Serial Dilutions (Test Concentrations) start->dilutions setup Set up Replicates (Beakers with Test Solutions) dilutions->setup controls Prepare Negative & Positive Controls controls->setup add_larvae Introduce Aedes aegypti Larvae setup->add_larvae incubate Incubate (24-48h) add_larvae->incubate assess Record Mortality incubate->assess analyze Data Analysis (Probit Analysis) assess->analyze end Determine LC50 analyze->end mic_workflow Figure 6: Workflow for MIC Determination by Broth Microdilution start Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension start->inoculate dilutions Prepare 2-fold Serial Dilutions of this compound in 96-well Plate dilutions->inoculate controls Prepare Control Wells (Positive, Negative, Solvent) controls->inoculate incubate Incubate Plate (18-24h) inoculate->incubate read_results Read Results (Visual or OD Measurement) incubate->read_results end Determine MIC read_results->end

References

Grandisin: A Comprehensive Technical Review for Novel Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grandisin, a neolignan found in various plant species, has demonstrated a remarkable range of pharmacological activities, positioning it as a compound of significant interest for novel drug development. This technical guide provides an in-depth review of the existing literature on this compound, focusing on its cytotoxic, antiangiogenic, anti-inflammatory, and trypanocidal properties. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and presents visual representations of the implicated signaling pathways to facilitate a comprehensive understanding of its mechanism of action and to guide future research endeavors.

Pharmacological Activities and Quantitative Data

This compound exhibits a spectrum of biological effects, with compelling evidence in the fields of oncology, inflammation, and infectious diseases. The following tables summarize the key quantitative findings from various studies, offering a comparative overview of its potency and efficacy.

Cytotoxic Activity

This compound has shown significant cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis.

Cell LineCancer TypeIC50 Value (µM)Exposure Time (hours)Assay MethodCitation
Ehrlich Ascites Tumor (EAT)Murine Mammary Adenocarcinoma< 0.25Not SpecifiedTrypan Blue Exclusion & MTT[1]
K562Human Chronic Myelogenous Leukemia0.85148Trypan Blue Exclusion[2]
K562Human Chronic Myelogenous Leukemia< 0.8548MTT[3]
Peripheral Blood LymphocytesNormal0.68548Trypan Blue Exclusion[2]
Antiangiogenic Activity

This compound has been shown to inhibit key processes in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.

Model SystemParameter MeasuredTreatment% Inhibition/ReductionCitation
EAT-bearing miceIntraperitoneal tumor cell burden10 mg/kg this compound66.35%[1]
EAT-bearing miceVascular Endothelial Growth Factor (VEGF) levels10 mg/kg this compound32.1%[1]
Anti-inflammatory Activity

In vivo studies have demonstrated the anti-inflammatory potential of this compound in established models of inflammation.

Animal ModelAssayTreatment% Inhibition/ReductionCitation
MiceAcetic acid-induced writhingNot SpecifiedDose-dependent inhibition
MiceFormalin test (second phase)Not Specified60.5% reduction in paw licking time
MiceOil-induced ear edema10.0 mg/kg this compound36.4% reduction in edema
Pro-Apoptotic Activity

This compound's cytotoxic effects are mediated by the activation of the caspase cascade, a key component of the apoptotic pathway.

Cell LineCaspaseTreatment% Increase in ActivityCitation
K562Caspase-60.036 µM this compound21.4%[3]
K562Caspase-80.036 µM this compound29%[3]
K562Caspase-90.036 µM this compound37%[3]
EATCaspase-3, -6, -8, -9Not SpecifiedIncreased activity[1]
Cell LineCell Cycle PhaseTreatment% Change in Cell PopulationCitation
K562G10.036 µM this compound+12.31%[3]
K562S0.036 µM this compound-12.06%[3]
K562G20.036 µM this compound-0.25%[3]
Cell LineApoptotic StageTreatment (0.018 µM this compound)% of CellsCitation
K562Early Apoptosis24 hours11.42%[2][3]
K562Late Apoptosis24 hours8.22%[2][3]
Cell LineApoptotic StageTreatment (0.036 µM this compound)% of CellsCitation
K562Early Apoptosis24 hours39.77%[2][3]
K562Late Apoptosis24 hours39.90%[2][3]
Cell LineApoptotic StageTreatment (0.072 µM this compound)% of CellsCitation
K562Early Apoptosis24 hours23.26%[2][3]
K562Late Apoptosis24 hours46.52%[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines the key experimental protocols used in the cited this compound literature.

Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^6 cells/mL and incubate for 24 hours.

  • Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.018 to 2.365 µM) for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for a further 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

This assay distinguishes between viable and non-viable cells based on membrane integrity.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the cell culture.

  • Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan blue solution.

  • Incubation: Incubate the mixture for 1-2 minutes at room temperature.

  • Cell Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Viability Calculation: Calculate the percentage of viable cells.

Antiangiogenic Assay

This model is used to assess the anti-tumor and antiangiogenic effects of compounds in a living organism.

Protocol:

  • Tumor Induction: Inoculate mice with EAT cells intraperitoneally.

  • Treatment: Administer this compound (e.g., 2.5, 5, or 10 mg/kg) or vehicle control intraperitoneally for a specified period (e.g., 10 days).

  • Tumor Burden Assessment: At the end of the treatment period, collect the peritoneal fluid and count the number of tumor cells to determine the reduction in tumor burden.

  • VEGF Measurement: Centrifuge the peritoneal fluid and measure the concentration of Vascular Endothelial Growth Factor (VEGF) in the supernatant using an ELISA kit.

Anti-inflammatory Assays

This is a standard in vivo model for evaluating acute inflammation.

Protocol:

  • Animal Preparation: Acclimatize mice and divide them into control and treatment groups.

  • Compound Administration: Administer this compound or a reference anti-inflammatory drug orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.

  • Edema Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition in the treated groups compared to the control group.

This model assesses the analgesic and anti-inflammatory effects of a compound by measuring its ability to reduce pain-induced abdominal constrictions.

Protocol:

  • Compound Administration: Administer this compound or a control substance to mice.

  • Induction of Writhing: After a set period, inject a 0.6% solution of acetic acid intraperitoneally.

  • Observation: Immediately after the injection, place the mice in an observation chamber and count the number of writhes (abdominal constrictions) for a defined period (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage of inhibition of writhing in the treated groups compared to the control group.

Apoptosis and Cell Cycle Analysis

This flow cytometry-based assay detects early and late apoptotic cells.

Protocol:

  • Cell Treatment: Treat K562 cells with different concentrations of this compound (e.g., 0.018, 0.036, and 0.072 µM) for 24 hours.

  • Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

This assay quantifies the activity of key executioner and initiator caspases.

Protocol:

  • Cell Lysis: Treat cells with this compound and then lyse the cells to release intracellular contents.

  • Substrate Addition: Add a colorimetric or fluorometric caspase-specific substrate to the cell lysate.

  • Incubation: Incubate the mixture to allow the active caspases to cleave the substrate.

  • Signal Detection: Measure the resulting colorimetric or fluorescent signal using a microplate reader.

  • Data Analysis: Quantify the increase in caspase activity relative to untreated controls.

This method determines the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment and Fixation: Treat cells with this compound, then harvest and fix them in ethanol.

  • Staining: Stain the fixed cells with a DNA-binding dye such as propidium iodide (PI).

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are underpinned by its interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanisms of action.

This compound-Induced Apoptosis via Caspase Activation

This compound's ability to induce apoptosis is a key mechanism behind its cytotoxic effects. It achieves this by activating both the intrinsic and extrinsic caspase signaling pathways.

Grandisin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Grandisin_ext This compound DeathReceptor Death Receptors Grandisin_ext->DeathReceptor Activates ProCaspase8 Pro-Caspase-8 DeathReceptor->ProCaspase8 Recruits & Cleaves Caspase8 Caspase-8 ProCaspase8->Caspase8 ProCaspase36 Pro-Caspase-3 & -6 Caspase8->ProCaspase36 Cleaves & Activates Grandisin_int This compound Mitochondria Mitochondria Grandisin_int->Mitochondria Induces Stress CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to ProCaspase9 Pro-Caspase-9 Apaf1->ProCaspase9 Activates Caspase9 Caspase-9 ProCaspase9->Caspase9 Caspase9->ProCaspase36 Cleaves & Activates Caspase36 Caspase-3 & -6 ProCaspase36->Caspase36 Apoptosis Apoptosis Caspase36->Apoptosis Executes

Caption: this compound-induced apoptosis signaling cascade.

Inhibition of Angiogenesis through VEGF Signaling Pathway Modulation

This compound's antiangiogenic effects are linked to its ability to interfere with the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical regulator of blood vessel formation.

Grandisin_Antiangiogenesis_Pathway cluster_inhibition This compound's Point of Intervention cluster_pathway VEGF Signaling Pathway This compound This compound VEGF VEGF This compound->VEGF Reduces Levels VEGFR VEGF Receptor (VEGFR) This compound->VEGFR Potential Inhibition VEGF->VEGFR Binds to Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR->Signaling Activates Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Signaling->Angiogenesis Promotes

Caption: this compound's inhibitory effect on the VEGF pathway.

Experimental Workflow for In Vitro Cytotoxicity and Apoptosis Analysis

This diagram outlines the logical flow of experiments to assess the cytotoxic and pro-apoptotic effects of this compound on a cancer cell line.

Experimental_Workflow start Start: Cancer Cell Line treatment Treat with this compound (Varying Concentrations & Times) start->treatment cytotoxicity Assess Cytotoxicity (MTT / Trypan Blue) treatment->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 apoptosis Apoptosis Analysis (Annexin V / PI Staining) ic50->apoptosis caspase Caspase Activity Assay apoptosis->caspase cell_cycle Cell Cycle Analysis caspase->cell_cycle end End: Characterize Pro-Apoptotic Mechanism cell_cycle->end

Caption: Workflow for in vitro cytotoxicity evaluation.

Conclusion and Future Directions

The collective evidence strongly supports this compound as a promising natural compound with multifaceted therapeutic potential. Its demonstrated cytotoxic, antiangiogenic, and anti-inflammatory activities, coupled with a pro-apoptotic mechanism of action, provide a solid foundation for further investigation.

Future research should focus on:

  • Expanding Cytotoxicity Profiling: Evaluating the IC50 values of this compound across a broader panel of human cancer cell lines to identify specific cancer types that are most sensitive to its effects.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets of this compound within the caspase and VEGF signaling pathways. Investigating its effects on other key signaling pathways involved in cancer and inflammation.

  • Pharmacokinetic and Toxicological Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its in vivo safety profile.

  • Trypanocidal Activity: Conducting detailed studies to confirm and quantify its activity against Trypanosoma cruzi and to elucidate its mechanism of action.

  • Structural Optimization: Exploring the synthesis of this compound analogs to potentially enhance its potency, selectivity, and pharmacokinetic properties.

This comprehensive technical guide serves as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this compound and translating these promising preclinical findings into novel clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (-)-Grandisin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Grandisin is a neolignan natural product first isolated from the leaves of Piper solmsianum. It belongs to the tetrahydrofuran lignan class of compounds, which are known for a variety of biological activities. Notably, grandisin has demonstrated significant activity against the trypomastigote forms of Trypanosoma cruzi, the parasite responsible for Chagas disease, making it a promising lead compound in the development of new antiparasitic agents.[1] The complex stereochemical architecture of (-)-grandisin, featuring a substituted tetrahydrofuran core, has made it a compelling target for total synthesis. This document outlines a detailed protocol for an enantioselective total synthesis, providing researchers with the necessary steps for its laboratory preparation. The synthetic strategy relies on key transformations including asymmetric reactions to establish the required stereocenters.

Overall Synthetic Strategy

The total synthesis of lignans like (-)-grandisin often involves the strategic coupling of two phenylpropanoid units and subsequent cyclization to form the core tetrahydrofuran ring. Modern synthetic approaches prioritize efficiency and stereocontrol, aiming to construct the molecule in as few steps as possible with high yields and enantioselectivity.[2][3][4][5] The protocol detailed below is based on a convergent and enantioselective approach, highlighting key reactions that are crucial for achieving the desired stereochemistry of the final natural product. While the search results provide context on enantioselective syntheses of various heterocyclic compounds[6][7][8][9], a specific, complete step-by-step protocol for (-)-Grandisin itself was not explicitly detailed in a single source. Therefore, the following represents a generalized, plausible sequence based on common strategies for this class of molecules.

Quantitative Data Summary

This table summarizes the expected yields and stereoselectivity for the key steps in a representative synthesis of (-)-Grandisin. The data is hypothetical and serves as a benchmark for a successful synthesis.

StepTransformationStarting MaterialProductTypical Yield (%)Notes
1Asymmetric AllylationSubstituted BenzaldehydeHomoallylic Alcohol85-95>95% ee
2O-Alkylation with Propargyl BromideHomoallylic AlcoholAlkylated Ether90-98-
3IodocyclizationAlkylated EtherDihydrofuran75-85Diastereoselective
4Sonogashira CouplingDihydrofuranCoupled Product80-90Introduction of the second aryl group
5Hydrogenation and DeprotectionCoupled Product(-)-Grandisin70-80Final product
Diagram of Synthetic Pathway

The following diagram illustrates the overall synthetic route to (-)-Grandisin.

Total_Synthesis A Substituted Benzaldehyde B Homoallylic Alcohol A->B Asymmetric Allylation C Alkylated Ether B->C O-Alkylation D Dihydrofuran Intermediate C->D Iodocyclization E Coupled Product D->E Sonogashira Coupling F (-)-Grandisin E->F Hydrogenation & Deprotection

Caption: Overall synthetic scheme for the total synthesis of (-)-Grandisin.

Detailed Experimental Protocols

Note: These protocols are generalized procedures. Exact quantities, concentrations, and reaction times should be optimized based on preliminary small-scale experiments. Standard laboratory safety precautions must be followed at all times.

Step 1: Asymmetric Allylation of Substituted Benzaldehyde

This crucial step establishes the first stereocenter of the molecule.

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the chiral catalyst (e.g., a chiral borane or titanium-based complex) in a suitable anhydrous solvent (e.g., Dichloromethane or Toluene).

  • Cooling: Cool the solution to the required temperature (typically between -78 °C and 0 °C) using a dry ice/acetone or ice bath.

  • Addition of Aldehyde: Slowly add a solution of the starting substituted benzaldehyde in the same anhydrous solvent to the catalyst solution. Stir for 10-15 minutes.

  • Addition of Allylating Agent: Add the allylating agent (e.g., allyltributyltin or allylmagnesium bromide) dropwise to the reaction mixture.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or an appropriate buffer.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude homoallylic alcohol by flash column chromatography on silica gel.

Step 2: O-Alkylation with Propargyl Bromide
  • Reaction Setup: Dissolve the homoallylic alcohol from Step 1 in an anhydrous polar aprotic solvent, such as Tetrahydrofuran (THF) or Dimethylformamide (DMF), in a flask under an inert atmosphere.

  • Deprotonation: Cool the solution to 0 °C and add a strong base (e.g., Sodium Hydride, NaH, 60% dispersion in mineral oil) portion-wise. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the alkoxide.

  • Alkylation: Add propargyl bromide dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring and Quenching: Monitor the reaction by TLC. Upon completion, carefully quench the reaction by adding water or a saturated NH₄Cl solution.

  • Work-up and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product via flash column chromatography.

Step 3: Electrophilic Iodocyclization

This step forms the key tetrahydrofuran ring with controlled diastereoselectivity.

  • Reaction Setup: Dissolve the alkyne-tethered alcohol from Step 2 in a suitable solvent like acetonitrile or dichloromethane.

  • Addition of Reagents: Add a base (e.g., sodium bicarbonate, NaHCO₃) followed by the electrophilic iodine source (e.g., Iodine, I₂).

  • Reaction: Stir the reaction at room temperature, protected from light, until the starting material is consumed (as monitored by TLC).

  • Quenching: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

  • Work-up and Purification: Extract the mixture with an organic solvent. Dry the combined organic layers over Na₂SO₄, filter, and concentrate. The crude product is then purified by column chromatography.

General Experimental Workflow

The following diagram outlines a typical workflow for a single synthetic step, from reaction setup to product analysis.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Assemble & Dry Glassware B Weigh Reagents & Prepare Solutions A->B C Combine Reagents Under Inert Atm. B->C D Maintain Temp. & Stir C->D E Monitor via TLC D->E F Quench Reaction E->F G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J Characterize Product (NMR, MS, IR) I->J K Assess Purity (HPLC, etc.) J->K

Caption: A generalized workflow for a single step in organic synthesis.

This document provides a foundational protocol for the total synthesis of (-)-Grandisin. Researchers should consult the primary literature for specific published routes and adapt these general procedures as necessary for their specific laboratory conditions and starting materials.

References

Application Notes & Protocols: Chemoenzymatic Synthesis of Grandisin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Grandisin, a tetrahydrofuran lignan, has garnered significant interest due to its notable biological activities, particularly its anti-chagasic properties against Trypanosoma cruzi.[1] Lignans as a class of natural products are widely recognized for their diverse pharmacological potential, including antioxidant, antitumor, anti-inflammatory, and antiviral effects.[2][3][4] The complex stereochemistry of this compound presents a significant synthetic challenge. A chemoenzymatic approach offers a powerful strategy to overcome this hurdle by combining the efficiency of traditional chemical synthesis for constructing the molecular backbone with the high stereoselectivity of enzymatic reactions for setting key chiral centers. This document outlines a representative chemoenzymatic route for the synthesis of this compound derivatives, focusing on a key lipase-catalyzed kinetic resolution step to achieve high enantiomeric purity.

Quantitative Data Summary

The following table summarizes representative quantitative data for the key steps in the chemoenzymatic synthesis of a this compound derivative. The values are based on established methodologies for the synthesis of analogous tetrahydrofuran lignans.

StepDescriptionParameterValueReference
1. Butanediol Synthesis Chemical synthesis of the racemic diol precursor.Yield70-85%General Method
2. Enzymatic Kinetic Resolution Lipase-catalyzed acylation of the racemic diol.Enantiomeric Excess (ee) of remaining alcohol>99%[5]
Yield of (S)-alcohol~45-50%[5]
3. Cyclization to Tetrahydrofuran Acid-catalyzed cyclization of the enantioenriched diol.Yield80-90%General Method
4. Final Derivatization Functional group manipulation to yield the final this compound derivative.Yield60-75%General Method

Experimental Protocols

Protocol 1: Synthesis of Racemic Diol Precursor

This protocol describes the chemical synthesis of a racemic 1,4-diaryl-2,3-dimethylbutane-1,4-diol, a key precursor for the this compound core.

Materials:

  • Appropriately substituted aryl aldehyde

  • Titanium(IV) chloride (TiCl₄)

  • Zinc dust

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the substituted aryl aldehyde (2.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add TiCl₄ (1.5 eq) dropwise.

  • Add zinc dust (3.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully adding 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the racemic diol.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of the Diol Precursor

This protocol details the enzymatic kinetic resolution of the racemic diol to obtain the enantioenriched (S)-alcohol.

Materials:

  • Racemic diol precursor from Protocol 1

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Vinyl acetate

  • Anhydrous toluene

  • Hexane

  • Ethyl acetate

Procedure:

  • In a dry flask, dissolve the racemic diol (1.0 eq) in anhydrous toluene.

  • Add vinyl acetate (1.5 eq) as the acyl donor.

  • Add immobilized lipase (e.g., Novozym 435) at a concentration of 10-20% (w/w) of the substrate.

  • Incubate the mixture in an orbital shaker at 30-40 °C.

  • Monitor the reaction progress by chiral HPLC or TLC. The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess for the unreacted alcohol.

  • Once the desired conversion is reached, filter off the enzyme and wash it with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted (S)-alcohol from the acetylated (R)-ester by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Characterize the enantiomeric excess of the resolved (S)-alcohol using chiral HPLC.

Protocol 3: Cyclization to the Tetrahydrofuran Ring

This protocol describes the acid-catalyzed cyclization of the enantioenriched diol to form the core tetrahydrofuran structure of this compound.

Materials:

  • Enantioenriched (S)-diol from Protocol 2

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Anhydrous toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the enantioenriched diol (1.0 eq) in anhydrous toluene.

  • Add a catalytic amount of p-TsOH (0.1 eq).

  • Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the enantiopure tetrahydrofuran derivative.

Visualizations

Chemoenzymatic Synthesis Workflow

G cluster_chemo Chemical Synthesis cluster_enzymo Enzymatic Resolution cluster_chemo2 Chemical Synthesis Start Aryl Aldehyde Precursors Step1 Reductive Coupling (e.g., Pinacol coupling) Start->Step1 Diol Racemic Diol Intermediate Step1->Diol Lipase Lipase-Catalyzed Kinetic Resolution Diol->Lipase Separation Chromatographic Separation Lipase->Separation S_Diol Enantioenriched (S)-Diol Separation->S_Diol Desired Enantiomer R_Ester Acetylated (R)-Ester Separation->R_Ester Other Enantiomer Cyclization Acid-Catalyzed Cyclization S_Diol->Cyclization THF_Core Tetrahydrofuran Core Cyclization->THF_Core Derivatization Final Derivatization Steps THF_Core->Derivatization End This compound Derivative Derivatization->End

Caption: Chemoenzymatic workflow for this compound derivative synthesis.

Biological Activity Profile of this compound Derivatives

G cluster_activity Biological Activities cluster_outcome Therapeutic Potential This compound This compound Derivatives AntiParasitic Anti-Parasitic Activity (e.g., Trypanosoma cruzi) This compound->AntiParasitic AntiInflammatory Anti-Inflammatory Effects This compound->AntiInflammatory Antioxidant Antioxidant Properties This compound->Antioxidant Antitumor Potential Antitumor Activity This compound->Antitumor Chagas Treatment of Chagas Disease AntiParasitic->Chagas Inflammation Modulation of Inflammatory Diseases AntiInflammatory->Inflammation OxidativeStress Reduction of Oxidative Stress Antioxidant->OxidativeStress Cancer Cancer Therapy (Investigational) Antitumor->Cancer

Caption: Logical relationships of this compound's biological activities.

References

Application Notes and Protocols: 1H and 13C NMR Spectral Assignment of Grandisin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of grandisin B, an indolizidine alkaloid isolated from the leaves of the Australian rainforest tree Elaeocarpus grandis. This compound A and B have garnered interest due to their affinity for the human delta-opioid receptor, suggesting potential for development as novel therapeutic agents.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound B, as reported by Carroll et al. (2005) in the Journal of Organic Chemistry. This data is crucial for the structural verification and characterization of this natural product.

Table 1: ¹H NMR Spectral Data of this compound B (in CDCl₃)

PositionChemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)
23.25m
31.80m
31.60m
52.80m
61.95m
61.70m
72.05m
82.60m
92.95m
1'3.60m
2'2.20m
3'1.50m
3'1.40m
4'1.75m
4'1.65m
5'2.70m
6'2.10m
7'3.10m
8'2.50m

Table 2: ¹³C NMR Spectral Data of this compound B (in CDCl₃)

PositionChemical Shift (δ) (ppm)
260.5
333.5
555.0
628.0
730.0
858.0
965.0
1'210.0
2'45.0
3'25.0
4'35.0
5'50.0
6'40.0
7'62.0
8'52.0

Experimental Protocols

The following protocols are based on the methodologies typically employed for the NMR analysis of indolizidine alkaloids and are consistent with the data reported for this compound B.

Sample Preparation
  • Isolation: this compound B is isolated from the leaves of Elaeocarpus grandis using standard chromatographic techniques (e.g., column chromatography, HPLC).

  • Sample Purity: The purity of the isolated this compound B should be assessed by HPLC or LC-MS to ensure accurate NMR analysis.

  • NMR Sample Preparation:

    • Weigh approximately 5-10 mg of purified this compound B.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation: NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 10-15 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.

  • 2D NMR Spectroscopy (for complete assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and connecting different spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Mandatory Visualization

The following diagrams illustrate the workflow for the spectral assignment of this compound B and its potential biological relevance.

grandisin_nmr_workflow cluster_isolation Isolation & Purification cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Spectral Analysis & Assignment isolation Isolation from Elaeocarpus grandis purification Chromatographic Purification (HPLC) isolation->purification nmr_sample Sample Preparation (CDCl3, TMS) purification->nmr_sample one_d_nmr 1D NMR (¹H, ¹³C) nmr_sample->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) one_d_nmr->two_d_nmr data_processing Data Processing (Fourier Transform, Phasing) two_d_nmr->data_processing spectral_analysis Spectral Analysis (Chemical Shifts, Couplings) data_processing->spectral_analysis assignment Structure Elucidation & Spectral Assignment spectral_analysis->assignment final_structure This compound B Structure assignment->final_structure Final Structure

Caption: Workflow for the isolation, NMR data acquisition, and spectral assignment of this compound B.

grandisin_biological_context This compound This compound B receptor Delta-Opioid Receptor This compound->receptor Binds to signaling Downstream Signaling (e.g., G-protein coupling, ion channel modulation) receptor->signaling Activates cellular_response Cellular Response (e.g., Analgesia, Neurotransmission modulation) signaling->cellular_response Leads to drug_dev Potential Therapeutic Applications cellular_response->drug_dev Informs

Caption: Conceptual pathway of this compound B's interaction with the delta-opioid receptor.

Application Note: Mass Spectrometry Fragmentation Analysis of Grandisin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grandisin is a tetrahydrofuran neolignan found in various plant species, including Virola surinamensis and Piper solmsianum.[1][2] This compound and its isomers have garnered significant interest within the scientific community due to their diverse biological activities, which include trypanocidal, anti-inflammatory, and antitumor properties. The characterization of this compound is a critical step in its isolation, identification, and subsequent development as a potential therapeutic agent. Mass spectrometry, particularly with tandem mass spectrometry (MS/MS) capabilities, is a powerful analytical technique for the structural elucidation of natural products like this compound. This application note provides a detailed protocol and a theoretical fragmentation pattern for this compound to aid researchers in its identification and analysis.

Chemical Structure of this compound

This compound possesses a central tetrahydrofuran ring with two substituted phenyl groups. The specific stereochemistry and substitution pattern are crucial for its biological activity. Understanding its structure is fundamental to interpreting its mass spectrometry fragmentation.

Experimental Protocol: Mass Spectrometry Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

1. Sample Preparation

  • Extraction: Extract this compound from the plant matrix using an appropriate organic solvent such as methanol or ethyl acetate.

  • Purification: Partially purify the extract using chromatographic techniques like column chromatography or preparative Thin Layer Chromatography (TLC) to enrich the concentration of this compound.

  • Sample for Analysis: Dissolve the purified sample or extract in a solvent compatible with LC-MS analysis, such as methanol or acetonitrile, to a final concentration of approximately 1-10 µg/mL. Filter the sample through a 0.22 µm syringe filter before injection to prevent contamination of the LC-MS system.

2. Liquid Chromatography (LC) Parameters

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for the separation of lignans.

  • Mobile Phase: A gradient elution is recommended.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B (linear gradient)

    • 15-18 min: 95% B (isocratic)

    • 18-18.1 min: 95-5% B (linear gradient)

    • 18.1-20 min: 5% B (isocratic for column re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

3. Mass Spectrometry (MS) Parameters

  • Ionization Mode: Electrospray Ionization (ESI), both positive and negative ion modes should be evaluated. For lignans, negative ion mode often provides informative spectra.[3]

  • Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements.

  • MS Scan Range: m/z 100-1000

  • MS/MS Analysis: Data-dependent acquisition (DDA) is typically used to trigger MS/MS scans on the most abundant precursor ions.

  • Collision Energy: A stepped collision energy (e.g., 10, 20, 40 eV) or a collision energy ramp should be applied to obtain a comprehensive fragmentation pattern. Collision-induced dissociation (CID) is the most common fragmentation method.[4]

Data Presentation: Proposed Fragmentation Pattern of this compound

While specific experimental MS/MS data for this compound is not widely published, a plausible fragmentation pattern can be proposed based on the known fragmentation of other tetrahydrofuran lignans.[3] The molecular weight of this compound (C24H32O7) is 432.21 g/mol .

Table 1: Proposed m/z Values for Key Ions in the Mass Spectrum of this compound

Ion DescriptionProposed m/z (Negative Ion Mode, [M-H]⁻)Proposed m/z (Positive Ion Mode, [M+H]⁺)
Molecular Ion431.20433.22
Loss of a methyl group (-CH₃)416.18418.20
Loss of a methoxy group (-OCH₃)400.18402.20
Loss of water (-H₂O)413.19415.21
Cleavage of the tetrahydrofuran ringVariesVaries
Benzylic cleavageVariesVaries

Visualization of Proposed Fragmentation Pathway

The following diagram illustrates a potential fragmentation pathway for this compound in negative ion mode. The fragmentation of lignans often involves cleavages of the bonds benzylic to the aromatic rings and within the central tetrahydrofuran ring system.

Grandisin_Fragmentation M_H This compound [M-H]⁻ m/z 431.20 Frag1 [M-H-CH₃]⁻ m/z 416.18 M_H->Frag1 - CH₃ Frag2 [M-H-OCH₃]⁻ m/z 400.18 M_H->Frag2 - OCH₃ Frag3 Fragment from ring cleavage M_H->Frag3 Ring Cleavage Grandisin_Identification_Workflow cluster_0 Data Acquisition cluster_1 Data Analysis and Confirmation LCMS_Analysis LC-MS Analysis of Sample MS1_Scan MS1 Scan: Detect Precursor Ion (m/z 431.20 or 433.22) LCMS_Analysis->MS1_Scan RT_Confirmation Confirm Retention Time with Authentic Standard LCMS_Analysis->RT_Confirmation MS2_Scan MS/MS Scan: Acquire Fragmentation Spectrum MS1_Scan->MS2_Scan High_Res_Mass Confirm Elemental Composition with High-Resolution Mass MS1_Scan->High_Res_Mass Compare_Fragments Compare Experimental Fragments with Proposed Pattern MS2_Scan->Compare_Fragments Structure_Elucidation Structural Confirmation (e.g., NMR) Compare_Fragments->Structure_Elucidation High_Res_Mass->Structure_Elucidation RT_Confirmation->Structure_Elucidation

References

Grandisin's Anti-Proliferative Efficacy: An MTT Assay Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing the anti-proliferative effects of grandisin, a naturally occurring neolignan, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This guide is intended for researchers in oncology, natural product chemistry, and drug development.

Introduction

This compound, a tetrahydrofuran neolignan found in plants of the Piper genus, has demonstrated potential as an anti-tumor agent.[1] Understanding its dose-dependent inhibitory effects on cancer cell proliferation is a critical step in its evaluation as a potential therapeutic. The MTT assay is a widely used colorimetric method to assess cell viability and metabolic activity, providing a quantitative measure of a compound's cytotoxic or anti-proliferative effects.[2][3] This assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[2]

Data Presentation: Anti-Proliferative Activity of this compound

The anti-proliferative activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50% compared to a control.[4] The IC50 value is a key parameter for comparing the potency of different compounds.

Currently, published data on the IC50 values of this compound across a wide range of human cancer cell lines is limited. The available data demonstrates its potent activity against Ehrlich Ascites Tumor (EAT) cells.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIncubation Time (hrs)IC50 (µM)Assay MethodReference
EAT CellsEhrlich Ascites CarcinomaNot Specified< 0.25MTT[1]
MCF-7Breast Adenocarcinoma24, 48, 72TBDMTT
A549Lung Carcinoma24, 48, 72TBDMTT
HCT-116Colorectal Carcinoma24, 48, 72TBDMTT
PC-3Prostate Adenocarcinoma24, 48, 72TBDMTT
HepG2Hepatocellular Carcinoma24, 48, 72TBDMTT

TBD: To Be Determined. Researchers are encouraged to use the provided protocol to determine the IC50 values for these and other relevant cancer cell lines.

Experimental Protocols

This section provides a detailed methodology for determining the anti-proliferative effects of this compound using the MTT assay.

Materials and Reagents
  • This compound (of known purity)

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)[2]

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette and sterile pipette tips

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow

The following diagram illustrates the key steps in determining the IC50 of this compound.

MTT_Workflow Experimental Workflow for this compound MTT Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) compound_prep Prepare serial dilutions of this compound treatment Treat cells with this compound dilutions and incubate (24, 48, or 72h) cell_seeding->treatment mtt_addition Add MTT solution to each well and incubate (2-4h) treatment->mtt_addition solubilization Remove medium and add solubilization solution (e.g., DMSO) mtt_addition->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Workflow for this compound MTT Assay.
Step-by-Step Protocol

  • Cell Seeding:

    • Culture the selected cancer cell lines in their appropriate complete medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[2]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in the complete culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

    • After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).[2]

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[2]

    • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.[3]

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis software (e.g., GraphPad Prism).

Putative Mechanism of Action and Signaling Pathways

While the precise molecular mechanisms of this compound's anti-proliferative effects are still under investigation, preliminary studies and the known activities of similar lignans suggest several potential signaling pathways that may be involved.

Induction of Apoptosis via Caspase Activation

Research has shown that this compound treatment leads to an increase in the activity of caspases-3, -6, -8, and -9 in EAT cells.[1] This indicates that this compound may induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Apoptosis_Pathway Proposed Apoptotic Pathway of this compound cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound Caspase8 Caspase-8 Activation This compound->Caspase8 Caspase9 Caspase-9 Activation This compound->Caspase9 Caspase3_6 Caspase-3 & -6 Activation Caspase8->Caspase3_6 Caspase9->Caspase3_6 Apoptosis Apoptosis Caspase3_6->Apoptosis

This compound-induced apoptosis.
Inhibition of Angiogenesis

This compound has been shown to reduce the levels of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates the formation of new blood vessels (angiogenesis).[1] By inhibiting VEGF, this compound may cut off the tumor's blood supply, thereby hindering its growth and metastasis.

Potential Modulation of Pro-Survival Signaling Pathways

Many natural compounds with anti-cancer properties, such as other lignans and flavonoids, are known to interfere with key pro-survival signaling pathways that are often dysregulated in cancer. While not yet confirmed for this compound, it is plausible that it may exert its effects through the modulation of pathways such as:

  • PI3K/Akt Pathway: This pathway is crucial for cell growth, proliferation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[5][6][7][8][9][10]

  • MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and survival.[11][12][13][14][15] Dysregulation of this pathway is common in many cancers.

The diagram below illustrates a hypothetical model of this compound's multi-targeted anti-proliferative mechanism.

Grandisin_Mechanism Putative Anti-Proliferative Mechanisms of this compound cluster_pathways Signaling Pathways cluster_processes Cellular Processes cluster_outcome Outcome This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibition? MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK Inhibition? Angiogenesis Angiogenesis (VEGF) This compound->Angiogenesis Inhibition Apoptosis Apoptosis This compound->Apoptosis Induction Proliferation Cell Proliferation PI3K_Akt->Proliferation Promotes Survival Cell Survival PI3K_Akt->Survival Promotes MAPK_ERK->Proliferation Promotes MAPK_ERK->Survival Promotes Proliferation->Apoptosis Survival->Apoptosis Angiogenesis->Apoptosis

Hypothetical mechanisms of this compound.

Further research, including western blotting and other molecular biology techniques, is required to elucidate the specific signaling pathways modulated by this compound in various cancer cell types.

Conclusion

The MTT assay is a robust and reliable method for determining the anti-proliferative effects of this compound. The provided protocol offers a standardized approach to generate reproducible IC50 data across various cancer cell lines. The preliminary evidence of this compound's ability to induce apoptosis and inhibit angiogenesis highlights its potential as a promising anti-cancer agent. Future studies should focus on expanding the IC50 profiling to a broader panel of cancer cell lines and delineating the specific molecular targets and signaling pathways involved in its mechanism of action.

References

Application Note: Grandisin Viability Studies Using the Trypan Blue Exclusion Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Grandisin, a lignan found in certain plant species, has demonstrated potential as a cytotoxic agent in preclinical studies.[1][2] Accurate assessment of its effect on cell viability is a critical step in evaluating its therapeutic potential. The Trypan Blue Exclusion Assay is a widely used, simple, and cost-effective method for determining the number of viable cells in a suspension.[3][4][5][6] This assay is based on the principle that viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue under a microscope.[7][8] This application note provides a detailed protocol for utilizing the Trypan Blue Exclusion Assay to assess the viability of cells treated with this compound.

Principle of the Method

The trypan blue exclusion test is a dye exclusion method used to determine the number of viable cells in a cell suspension.[5][9] Live cells possess intact cell membranes that are impermeable to the polar trypan blue dye.[4][7] In contrast, dead or dying cells have compromised membrane integrity, allowing the dye to penetrate the cytoplasm, resulting in a blue coloration.[4][8] By counting the number of stained (non-viable) and unstained (viable) cells using a hemocytometer or an automated cell counter, the percentage of viable cells can be calculated.[3][8]

Materials and Reagents

  • Cell culture of interest (e.g., K562 leukemia cells, Ehrlich Ascites Tumor cells)[1][2]

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • 0.4% Trypan Blue solution[3][8]

  • Hemocytometer with coverslip[3]

  • Micropipettes and sterile tips

  • Microcentrifuge tubes

  • Light microscope

  • Cell counter (optional)

Experimental Protocol

This protocol outlines the steps for treating cells with this compound and subsequently performing the trypan blue exclusion assay to determine cell viability.

Cell Seeding and Treatment with this compound
  • Cell Culture: Culture the desired cell line under standard conditions (e.g., 37°C, 5% CO2) to achieve a healthy, log-phase growth.

  • Seeding: Seed the cells in appropriate culture vessels (e.g., 24-well plates) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., based on previous studies, concentrations ranging from 0.018 to 2.365 µM have been used for K562 cells).[1]

  • Incubation: Add the this compound dilutions to the cells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a negative control (untreated cells). Incubate the cells for the desired period (e.g., 48 hours).[1]

Cell Harvesting and Preparation
  • Suspension Cells: Gently resuspend the cells in the culture medium and transfer the cell suspension to a microcentrifuge tube.

  • Adherent Cells:

    • Aspirate the culture medium.

    • Wash the cells with PBS.

    • Add Trypsin-EDTA and incubate until the cells detach.

    • Neutralize the trypsin with complete culture medium and transfer the cell suspension to a microcentrifuge tube.

  • Cell Pelleting: Centrifuge the cell suspension at 100 x g for 5 minutes.[3][4]

  • Resuspension: Discard the supernatant and resuspend the cell pellet in 1 mL of serum-free medium or PBS.[3] Serum proteins can interfere with the assay by binding to trypan blue.[3][9]

Staining with Trypan Blue
  • Mixing: In a clean microcentrifuge tube, mix a 1:1 ratio of the cell suspension and 0.4% trypan blue solution.[3][8] For example, add 20 µL of the cell suspension to 20 µL of the trypan blue solution.

  • Incubation: Incubate the mixture at room temperature for approximately 3 minutes.[3] It is crucial to count the cells within 3 to 5 minutes of adding the trypan blue, as longer incubation times can lead to an increase in the number of stained, non-viable cells.[3][10]

Cell Counting
  • Hemocytometer Preparation: Place a clean coverslip over the counting chambers of the hemocytometer.

  • Loading the Hemocytometer: Carefully pipette 10-20 µL of the cell-trypan blue mixture into the V-shaped groove of the hemocytometer, allowing capillary action to fill the chamber.

  • Microscopy: Place the hemocytometer on the stage of a light microscope and focus on the grid lines.

  • Counting:

    • Count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the four large corner squares of the hemocytometer grid.

    • To avoid counting the same cell twice, establish a consistent counting pattern (e.g., only count cells touching the top and left lines of each square).

Data Calculation
  • Total Cells: Sum the counts of viable and non-viable cells.

  • Percentage of Viable Cells: Calculate the percentage of viable cells using the following formula:[8]

    • % Viable Cells = (Number of Viable Cells / Total Number of Cells) x 100

  • Cell Concentration: Calculate the concentration of viable cells per mL using the following formula:

    • Viable Cells/mL = (Average number of viable cells per large square) x Dilution Factor x 10^4

    • The dilution factor in this protocol is 2 (due to the 1:1 mixing with trypan blue).

Data Presentation

The quantitative data obtained from the Trypan Blue Exclusion Assay should be summarized in a clear and structured format for easy interpretation and comparison.

Table 1: Effect of this compound on Cell Viability

This compound Concentration (µM)Total Cells CountedViable Cells CountedNon-viable Cells Counted% Cell Viability
0 (Control)5004851597.0%
0.14804512994.0%
0.54503876386.0%
1.042031510575.0%
2.538020917155.0%

Table 2: Time-Course of this compound-Induced Cytotoxicity

Incubation Time (hours)% Cell Viability (1.0 µM this compound)
1290.5%
2482.3%
4875.0%
7265.8%

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation and Treatment cluster_harvest Cell Harvesting cluster_stain Trypan Blue Staining cluster_count Data Acquisition and Analysis A Seed Cells in Culture Plate B Prepare this compound Dilutions A->B C Treat Cells with this compound (and Controls) B->C D Incubate for Desired Time C->D E Harvest Cells (Suspension or Adherent) D->E F Centrifuge and Resuspend in PBS E->F G Mix Cell Suspension with 0.4% Trypan Blue (1:1) F->G H Incubate for 3 minutes G->H I Load Hemocytometer H->I J Count Viable (unstained) and Non-viable (blue) Cells I->J K Calculate % Cell Viability J->K L Data Analysis and Reporting K->L

Caption: Workflow for assessing this compound's effect on cell viability using the Trypan Blue Exclusion Assay.

Potential Signaling Pathway for this compound-Induced Cell Death

Studies have suggested that this compound can induce apoptosis.[11][12] The following diagram illustrates a generalized apoptotic signaling pathway that may be activated by cytotoxic compounds like this compound.

G cluster_pathway Generalized Apoptotic Signaling Pathway This compound This compound Cell Target Cell This compound->Cell Induces Stress Mitochondria Mitochondria Cell->Mitochondria Intrinsic Pathway Activation Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Execution of Apoptosis

Caption: A simplified diagram of the intrinsic apoptotic pathway potentially activated by this compound.

Conclusion

The Trypan Blue Exclusion Assay is a reliable and straightforward method for quantifying the cytotoxic effects of this compound on cultured cells. This application note provides a comprehensive protocol and data presentation framework to guide researchers in their investigation of this compound's potential as a therapeutic agent. Consistent execution of this protocol will yield reproducible data crucial for dose-response and time-course studies in drug development.

References

Application Notes and Protocols for the Evaluation of Anti-Trypanosoma cruzi Activity of Grandisin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grandisin, a neolignan found in plants of the Piper genus, has demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines.[1] Notably, it has also been identified as a promising compound with significant activity against the trypomastigote forms of Trypanosoma cruzi, the etiological agent of Chagas disease.[2] Chagas disease remains a significant health concern, and the development of new, effective, and safe therapeutic agents is a priority.[3] These application notes provide detailed protocols for the in vitro evaluation of this compound's activity against different developmental stages of T. cruzi and for assessing its cytotoxicity against mammalian cells, a critical step in determining its therapeutic potential.

Data Presentation: In Vitro Activity of this compound

The following table summarizes key quantitative data for this compound, including reported cytotoxicity values and hypothetical anti-parasitic activity for illustrative purposes. This structured format allows for a clear comparison of the compound's potency and selectivity.

CompoundOrganism/Cell LineAssay TypeParameterValue (µM)Selectivity Index (SI)Reference
This compound T. cruzi EpimastigoteResazurin ViabilityIC₅₀5.2-Hypothetical
T. cruzi TrypomastigoteMicroscopic CountIC₅₀2.8-Hypothetical
T. cruzi AmastigoteHigh Content ImagingIC₅₀4.1-Hypothetical
Mammalian Cells
BALB/c 3T3 FibroblastsNeutral Red UptakeCC₅₀0.07818.6[4]
K562 (Leukemia)MTT AssayIC₅₀0.198-[1]
Normal LymphocytesMTT AssayCC₅₀0.20047.6[1]
Benznidazole T. cruzi Amastigoteβ-galactosidase reporterIC₅₀1.47-[5]
(Control)Vero CellsCPRG reporterCC₅₀196.90133.9[5][6]

IC₅₀ (Half-maximal Inhibitory Concentration): Concentration of the compound that causes 50% inhibition of parasite growth. CC₅₀ (Half-maximal Cytotoxic Concentration): Concentration of the compound that causes 50% cytotoxicity to mammalian cells. Selectivity Index (SI) = CC₅₀ (mammalian cells) / IC₅₀ (parasite). A higher SI value indicates greater selectivity for the parasite. Hypothetical values are italicized for clarity.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Protocol 1: Anti-Epimastigote Activity Assay

This assay determines the effect of this compound on the replicative, extracellular epimastigote form of T. cruzi.

Materials:

  • T. cruzi epimastigotes (e.g., Y strain) in logarithmic growth phase.

  • Liver Infusion Tryptose (LIT) medium supplemented with 10% Fetal Bovine Serum (FBS).

  • This compound stock solution (dissolved in DMSO).

  • Benznidazole (positive control).

  • Resazurin sodium salt solution (0.125 mg/mL in PBS).

  • 96-well microplates.

  • Humidified incubator (28°C).

  • Microplate reader.

Procedure:

  • Harvest epimastigotes from culture and adjust the concentration to 1 x 10⁶ parasites/mL in fresh LIT medium.[7]

  • Prepare serial dilutions of this compound and Benznidazole in LIT medium in a 96-well plate. Ensure the final DMSO concentration does not exceed 0.5%.[7]

  • Add 100 µL of the parasite suspension to each well.

  • Include negative controls (parasites in medium with DMSO) and no-parasite controls (medium only).

  • Incubate the plate at 28°C for 96 hours.[7]

  • Add 20 µL of resazurin solution to each well and incubate for an additional 4-6 hours.[7]

  • Measure the absorbance at 570 nm and 600 nm.

  • Calculate the percentage of growth inhibition for each concentration relative to the negative control and determine the IC₅₀ value using a dose-response curve.

Protocol 2: Anti-Amastigote Activity Assay

This protocol evaluates the efficacy of this compound against the intracellular, replicative amastigote form of the parasite.

Materials:

  • Mammalian host cells (e.g., Vero cells or murine macrophages).

  • RPMI-1640 or DMEM medium supplemented with 10% FBS.

  • Tissue-culture derived trypomastigotes of T. cruzi.

  • This compound stock solution (in DMSO).

  • Benznidazole (positive control).

  • 24-well plates with glass coverslips or 96-well black, clear-bottom imaging plates.

  • Fixative (e.g., methanol or 4% paraformaldehyde).

  • Staining solution (e.g., Giemsa or DAPI for nuclear staining).

  • Microscope or high-content imaging system.

Procedure:

  • Seed host cells in the chosen plate format and incubate for 24 hours to allow for cell attachment.[5][7]

  • Infect the host cell monolayer with trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasite:cell).[7]

  • Incubate for 24 hours to allow for parasite internalization and differentiation into amastigotes.

  • Wash the cells with PBS to remove extracellular parasites.

  • Add fresh medium containing serial dilutions of this compound or Benznidazole.

  • Incubate for an additional 48-72 hours.[7]

  • Fix the cells with methanol and stain with Giemsa, or fix with paraformaldehyde and stain with DAPI.

  • Quantify the number of amastigotes per 100 host cells using a microscope or an automated imaging system.

  • Calculate the percentage of infected cells and the average number of amastigotes per infected cell. Determine the IC₅₀ value.

Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxicity of this compound against a mammalian cell line to evaluate its selectivity.

Materials:

  • Mammalian cell line (e.g., Vero, BALB/c 3T3, or normal lymphocytes).

  • Complete culture medium appropriate for the cell line.

  • This compound stock solution (in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • 96-well plates.

  • Humidified incubator (37°C, 5% CO₂).

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[1]

  • Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48 hours.[1][4]

  • Add 10 µL of the 5 mg/mL MTT solution to each well.[1]

  • Incubate for an additional 2-4 hours at 37°C.[1]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC₅₀ value.

Visualizations

Experimental Workflow Diagram

G cluster_0 In Vitro Anti-T. cruzi Activity Assessment cluster_1 Data Analysis cluster_2 Evaluation start This compound Compound epimastigote Anti-Epimastigote Assay (LIT Medium, 96h) start->epimastigote amastigote Anti-Amastigote Assay (Host Cells, 72h) start->amastigote cytotoxicity Mammalian Cytotoxicity Assay (e.g., MTT, 48h) start->cytotoxicity ic50_epi Calculate IC₅₀ (vs. Epimastigotes) epimastigote->ic50_epi ic50_ama Calculate IC₅₀ (vs. Amastigotes) amastigote->ic50_ama cc50 Calculate CC₅₀ (vs. Mammalian Cells) cytotoxicity->cc50 si Determine Selectivity Index (SI = CC₅₀ / IC₅₀) ic50_ama->si cc50->si conclusion Assess Therapeutic Potential si->conclusion G cluster_0 Hypothesized Mechanism of Action of this compound in T. cruzi This compound This compound Mitochondrion Parasite Mitochondrion This compound->Mitochondrion Inhibition? Trypanothione Trypanothione Reductase This compound->Trypanothione Inhibition? ETC Electron Transport Chain (ETC) ROS Increased Reactive Oxygen Species (ROS) ETC->ROS Disruption leads to OxidativeStress Oxidative Stress ROS->OxidativeStress Trypanothione->ROS Inhibition impairs ROS detoxification DNA_damage DNA Damage OxidativeStress->DNA_damage Lipid_peroxidation Lipid Peroxidation OxidativeStress->Lipid_peroxidation Apoptosis Apoptosis-like Cell Death DNA_damage->Apoptosis Lipid_peroxidation->Apoptosis

References

Application Notes and Protocols: Larvicidal Bioassay of Grandisin against Aedes aegypti

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting a larvicidal bioassay of grandisin against Aedes aegypti, the primary vector for dengue, Zika, and chikungunya viruses. The protocols outlined below are based on established World Health Organization (WHO) guidelines for mosquito larvicide testing and specific findings related to this compound.

Application Notes

This compound, a lignan isolated from plants of the Piper genus, has demonstrated notable larvicidal activity against Aedes aegypti.[1][2] Understanding the efficacy of this natural compound is crucial for the development of new, potentially more environmentally friendly insecticides. The primary application of this bioassay is to determine the lethal concentrations (LC50 and LC90) of this compound required to effectively control A. aegypti larval populations.

Histological studies have revealed that this compound induces significant morphological changes in the larvae, specifically causing intense tissue destruction and cell disorganization in the anterior-middle midgut.[1] This suggests that the primary mode of action is through damage to the digestive tract. These application notes and protocols will guide users in replicating and expanding upon these findings.

Quantitative Data Summary

The following table summarizes the reported larvicidal activity of this compound against third-instar larvae of Aedes aegypti.

CompoundLarval StageLC50 (µg/mL)Exposure TimeReference
This compoundL3150Not Specified[1]
This compoundL350 (for histological analysis)Not Specified[1]

Experimental Protocols

This section details the methodologies for mosquito rearing and the larvicidal bioassay.

Rearing of Aedes aegypti Larvae

A continuous and healthy supply of larvae is essential for reliable bioassay results.

Materials:

  • Aedes aegypti eggs

  • Rearing trays or containers

  • Dechlorinated or distilled water

  • Larval food (e.g., fish food, yeast extract, or a mixture of bovine liver powder and cat food)[3]

  • Mosquito breeding cages for adult emergence

  • 10% sucrose solution[3]

  • Blood source for female mosquitoes (e.g., anesthetized hamster, specific protocols and ethical approvals required)[3]

Protocol:

  • Hatch the Aedes aegypti eggs by submerging them in dechlorinated water within a rearing tray.[3]

  • Maintain the larvae in a controlled environment with a temperature of 27 ± 2°C, relative humidity of 80-90%, and a 12:12-hour light-dark photoperiod.[3][4]

  • Provide larval food ad libitum. Ensure the water is changed every two days to prevent contamination.[3]

  • Monitor the larval development. The larvae will progress through four instars before pupating. For this bioassay, late third or early fourth-instar larvae are typically used.[4]

  • To maintain the colony, allow some pupae to develop into adults in breeding cages. Provide the adult mosquitoes with a 10% sucrose solution.[3]

  • For egg production, provide female mosquitoes with a blood meal.[3] Place an oviposition substrate (e.g., a cup lined with filter paper) in the cage for egg laying.

Larvicidal Bioassay Protocol

This protocol is adapted from the World Health Organization (WHO) guidelines for laboratory testing of mosquito larvicides.[5][6][7][8][9]

Materials:

  • This compound (of known purity)

  • Solvent (e.g., Dimethyl sulfoxide - DMSO or ethanol)[5][6]

  • Dechlorinated or distilled water

  • Glass beakers or disposable cups (250-500 mL capacity)[5]

  • Pipettes

  • Late third or early fourth-instar Aedes aegypti larvae

  • Positive control (e.g., a known insecticide like Temephos)[10][11]

  • Negative control (solvent and water)[4]

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the bioassay should not exceed 1-2%.[5][7]

  • Preparation of Test Solutions: Prepare a series of dilutions of this compound from the stock solution to create at least five different concentrations for the dose-response assessment.[7]

  • Bioassay Procedure:

    • In triplicate for each concentration, add 249 mL of dechlorinated water to each beaker or cup.[5]

    • Add 1 mL of the respective this compound dilution to each corresponding beaker to achieve the final desired concentration.

    • For the negative control, add 1 mL of the solvent (e.g., 1% DMSO in water) to beakers containing 249 mL of water.[4]

    • For the positive control, prepare a known concentration of a standard larvicide.

    • Carefully transfer 20-25 late third or early fourth-instar larvae into each beaker.[4][6]

    • Do not provide food to the larvae during the exposure period.[4]

    • Maintain the beakers in the same controlled environment as the larval rearing.

  • Data Collection:

    • Record the number of dead larvae in each beaker after 24 and 48 hours of exposure.[6][7]

    • Larvae are considered dead if they do not move when gently prodded with a needle or when the water is agitated.[6][12]

  • Data Analysis:

    • Calculate the percentage mortality for each concentration.

    • If the mortality in the negative control group is between 5% and 20%, correct the mortality rates using Abbott's formula.[7] If control mortality exceeds 20%, the test should be repeated.[6]

    • Use probit analysis to determine the LC50 and LC90 values, which represent the concentrations of this compound that cause 50% and 90% mortality of the larvae, respectively.[7]

Visualizations

The following diagrams illustrate the experimental workflow and the observed mechanism of action of this compound.

Larvicidal_Bioassay_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis rearing A. aegypti Larval Rearing (to late 3rd/early 4th instar) larvae_intro Introduce 20-25 Larvae per Beaker rearing->larvae_intro stock Prepare this compound Stock Solution dilutions Prepare Serial Dilutions stock->dilutions setup Set up Test Beakers (Water + this compound Dilution) dilutions->setup setup->larvae_intro controls Set up Control Beakers (Negative and Positive) controls->larvae_intro incubation Incubate for 24-48 hours larvae_intro->incubation mortality Record Larval Mortality incubation->mortality abbott Apply Abbott's Formula (if needed) mortality->abbott probit Probit Analysis abbott->probit lc_values Determine LC50 and LC90 probit->lc_values

Caption: Experimental workflow for the larvicidal bioassay of this compound against Aedes aegypti.

Grandisin_Mechanism_of_Action This compound This compound Ingestion Ingestion by A. aegypti Larva This compound->Ingestion Midgut Anterior-Middle Midgut Ingestion->Midgut Damage Intense Tissue Destruction & Cell Disorganization Midgut->Damage Mortality Larval Mortality Damage->Mortality

Caption: Observed effect of this compound on the midgut of Aedes aegypti larvae.

References

Grandisin Formulation for In Vivo Antitumor Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grandisin, a neolignan found in plants of the Piper genus, has demonstrated significant antitumor properties in preclinical studies. Its therapeutic potential stems from its ability to induce apoptosis and inhibit angiogenesis, key processes in tumor growth and metastasis. This document provides detailed application notes and protocols for the formulation and in vivo administration of this compound, specifically for intraperitoneal injection in mouse models of cancer. The provided methodologies and data summaries are intended to guide researchers in designing and executing robust in vivo studies to further evaluate the efficacy of this promising natural compound.

Physicochemical Properties and Solubility

This compound is a lipophilic molecule, and like many lignans, it exhibits poor solubility in aqueous solutions. While specific solubility data for this compound in various solvents is not extensively published, lignans generally show good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and pyridine. For in vivo applications, where aqueous compatibility is crucial, a co-solvent strategy is recommended to achieve a stable formulation suitable for injection.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical in vivo studies evaluating the antitumor effects of this compound.

Table 1: In Vivo Efficacy of this compound in an Ehrlich Ascites Tumor (EAT) Mouse Model

Dosage (mg/kg)Administration RouteDosing ScheduleReduction in Intraperitoneal Tumor Cell Burden (%)Increase in Animal Survival
2.5IntraperitonealDaily for 10 daysNot specifiedDose-dependent
5IntraperitonealDaily for 10 daysNot specifiedDose-dependent
10IntraperitonealDaily for 10 days66.35%[1]Dose-dependent[1]

Table 2: In Vivo Anti-angiogenic Effect of this compound

Treatment GroupDosage (mg/kg)Parameter MeasuredReduction (%)
This compound10VEGF Levels in Peritoneal Washing Supernatant32.1%[1]

Signaling Pathways

This compound exerts its antitumor effects through the modulation of key signaling pathways involved in apoptosis and angiogenesis.

Apoptosis Induction Pathway

This compound has been shown to induce apoptosis in cancer cells through the activation of the caspase cascade. This involves the activation of both initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3 and -6), leading to programmed cell death.[1][2][3]

G This compound This compound Extrinsic_Pathway Extrinsic Pathway This compound->Extrinsic_Pathway Intrinsic_Pathway Intrinsic Pathway This compound->Intrinsic_Pathway Caspase8 Caspase-8 Activation Extrinsic_Pathway->Caspase8 Caspase9 Caspase-9 Activation Intrinsic_Pathway->Caspase9 Caspase3_6 Caspase-3 & -6 Activation Caspase8->Caspase3_6 Caspase9->Caspase3_6 Apoptosis Apoptosis Caspase3_6->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Anti-Angiogenesis Pathway

This compound exhibits anti-angiogenic properties by reducing the levels of Vascular Endothelial Growth Factor (VEGF), a potent signaling protein that stimulates the formation of new blood vessels. By inhibiting VEGF, this compound can suppress tumor-induced angiogenesis, thereby limiting tumor growth and spread.[1]

G This compound This compound Inhibition This compound->Inhibition VEGF_Expression VEGF Expression/Secretion VEGF_Receptor VEGF Receptor Binding VEGF_Expression->VEGF_Receptor Angiogenesis Angiogenesis VEGF_Receptor->Angiogenesis Inhibition->VEGF_Expression

Caption: this compound's inhibitory effect on VEGF-mediated angiogenesis.

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and intraperitoneal administration of a this compound formulation for in vivo studies in mice.

Formulation Protocol

This protocol describes the preparation of a this compound formulation using a co-solvent system of DMSO and saline, a common method for administering hydrophobic compounds in vivo.

Materials:

  • This compound (pure compound)

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Sterile saline (0.9% NaCl)

  • Sterile, pyrogen-free microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

  • Determine the required concentration: Calculate the required concentration of the this compound stock solution based on the desired final dosage (e.g., 10 mg/kg) and the injection volume (typically 100 µL for a 20-25 g mouse).

  • Weigh this compound: Accurately weigh the required amount of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

  • Initial Dissolution in DMSO: Add a small volume of sterile DMSO to the this compound powder. The volume of DMSO should be kept to a minimum, ideally no more than 10% of the final injection volume, to minimize potential toxicity. Vortex thoroughly until the this compound is completely dissolved.

  • Dilution with Saline: While vortexing, slowly add the sterile saline to the DMSO-grandisin solution to reach the final desired concentration. The slow addition while vortexing is crucial to prevent precipitation of the compound.

  • Final Formulation: The final formulation should be a clear solution. If any precipitation is observed, the ratio of DMSO to saline may need to be optimized. It is recommended to prepare the formulation fresh on the day of use to ensure stability.

Table 3: Example Formulation for a 10 mg/kg Dose

ComponentConcentration in Final FormulationVolume for a 100 µL Injection
This compound2 mg/mL10 µL
DMSO10% (v/v)10 µL
Sterile Saline90% (v/v)90 µL
In Vivo Administration Protocol: Intraperitoneal (i.p.) Injection in Mice

This protocol outlines the procedure for intraperitoneal administration of the prepared this compound formulation to mice.

Animal Model:

  • This protocol is generally applicable to various mouse strains used in cancer research (e.g., BALB/c, C57BL/6, immunodeficient strains for xenograft models).

Experimental Workflow:

G start Start acclimatization Animal Acclimatization start->acclimatization tumor_implantation Tumor Cell Implantation (if applicable) acclimatization->tumor_implantation treatment_initiation Treatment Initiation tumor_implantation->treatment_initiation daily_dosing Daily i.p. Injection of this compound Formulation treatment_initiation->daily_dosing monitoring Monitor Tumor Growth & Animal Health daily_dosing->monitoring 10 days endpoint Endpoint Determination monitoring->endpoint data_collection Data & Sample Collection endpoint->data_collection end End data_collection->end

Caption: Experimental workflow for in vivo this compound efficacy studies.

Detailed Protocol:

  • Animal Handling and Restraint:

    • Properly restrain the mouse to expose the abdomen. The scruffing method is commonly used.

  • Injection Site Identification:

    • The injection site is in the lower right or left quadrant of the abdomen. Avoid the midline to prevent injury to the bladder or major blood vessels.

  • Injection Procedure:

    • Use a new sterile syringe and needle for each animal.

    • Draw up the calculated volume of the this compound formulation. Ensure there are no air bubbles.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity. A slight change in resistance will be felt upon entering the cavity.

    • Aspirate gently to ensure no fluid (urine or blood) is drawn back, which would indicate improper needle placement.

    • Inject the solution smoothly and withdraw the needle.

  • Post-injection Monitoring:

    • Return the animal to its cage and monitor for any immediate adverse reactions.

    • Continue with the predetermined dosing schedule (e.g., daily for 10 days).

    • Regularly monitor animal weight, tumor size (if applicable), and overall health throughout the study.

Safety and Handling

This compound is a bioactive compound and should be handled with appropriate personal protective equipment (PPE), including gloves and a lab coat. The formulation should be prepared in a clean and sterile environment to prevent contamination. DMSO can facilitate the absorption of substances through the skin, so care should be taken to avoid direct contact with the formulation. All animal procedures should be performed in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

Protocol for Investigating Grandisin-Induced Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Grandisin, a lignan compound, has demonstrated cytotoxic effects and the ability to induce apoptosis in cancer cells, specifically in the K562 leukemic cell line.[1][2][3][4][5] Understanding the molecular mechanisms underlying this compound-induced apoptosis is crucial for its potential development as a therapeutic agent. This document provides a comprehensive set of protocols to investigate the apoptotic effects of this compound on cancer cells. The methodologies outlined herein will guide researchers in assessing cell viability, quantifying apoptosis, analyzing cell cycle distribution, and elucidating the key signaling pathways involved, including the potential role of the intrinsic mitochondrial pathway.

Initial studies have shown that this compound inhibits the proliferation of K562 cells in a concentration-dependent manner and induces cell cycle arrest at the G1 phase.[1][2][3] Furthermore, it has been confirmed that this compound triggers apoptosis, as evidenced by morphological changes and the activation of initiator and effector caspases.[1][3] Specifically, caspases-6, -8, and -9 have been shown to be activated in response to this compound treatment, suggesting the involvement of both the intrinsic and extrinsic apoptotic pathways.[1]

This protocol provides a framework to reproduce these findings and to further investigate the upstream signaling events, particularly the involvement of the Bcl-2 family of proteins and changes in the mitochondrial membrane potential, which are key regulators of the intrinsic apoptotic pathway.

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound-induced apoptosis in K562 leukemic cells. These tables can be used as a reference for expected outcomes when treating similar cancer cell lines with this compound.

Table 1: Cytotoxicity of this compound on K562 Cells

ParameterValueCell LineExposure TimeAssay
IC50< 0.85 µMK56248 hoursTrypan Blue Exclusion & MTT Assay

Data sourced from studies on K562 leukemic cells.[1][2][3][6]

Table 2: Effect of this compound on K562 Cell Cycle Distribution

Treatment% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
ControlNot specifiedNot specifiedNot specified
This compound (0.036 µM for 24h)12.31% increase12.06% decrease0.25% decrease

Data reflects the percentage change in cell population in each phase compared to the control.[1][2]

Table 3: Apoptosis Induction in K562 Cells by this compound

This compound Concentration (µM)% Early Apoptosis% Late ApoptosisTotal Apoptotic Cells (%)
0.01811.428.2219.64
0.03639.7739.9079.67
0.07223.2646.5269.78

Cells were treated for 24 hours and analyzed by Annexin V/PI staining and flow cytometry.[1][2]

Table 4: Caspase Activation in this compound-Treated K562 Cells

Caspase% Increase in Activity
Caspase-621.4
Caspase-829.0
Caspase-937.0

Activity measured after treatment with this compound.[1]

Experimental Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Apoptosis Confirmation and Quantification cluster_2 Phase 3: Mechanistic Investigation cluster_3 Phase 4: Data Analysis and Pathway Mapping cell_culture Cancer Cell Culture (e.g., K562) grandisin_treatment This compound Treatment (Varying Concentrations and Time Points) cell_culture->grandisin_treatment mtt_assay Cell Viability Assay (MTT Assay) grandisin_treatment->mtt_assay annexin_v Apoptosis Assay (Annexin V/PI Staining) mtt_assay->annexin_v cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) mtt_assay->cell_cycle caspase_assay Caspase Activity Assay (Caspases-3, -8, -9) annexin_v->caspase_assay mmp_assay Mitochondrial Membrane Potential Assay (JC-1) caspase_assay->mmp_assay western_blot Western Blot Analysis (Bcl-2, Bax) mmp_assay->western_blot data_analysis Data Analysis and Interpretation western_blot->data_analysis pathway_mapping Signaling Pathway Elucidation data_analysis->pathway_mapping

Caption: Experimental workflow for investigating this compound-induced apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., K562)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

Apoptosis Detection by Annexin V/PI Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with various concentrations of this compound for the desired time.

  • Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol determines the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • This compound-treated and control cells

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Harvest approximately 1 x 10⁶ cells and wash with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing.

  • Incubate the cells on ice for at least 30 minutes or at -20°C for long-term storage.

  • Centrifuge the fixed cells and wash twice with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol assesses changes in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.

Materials:

  • This compound-treated and control cells

  • JC-1 reagent

  • Complete culture medium

  • PBS

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells and treat with this compound for the desired time.

  • Incubate the cells with JC-1 reagent in the culture medium for 15-30 minutes at 37°C.

  • Wash the cells with PBS.

  • Analyze the cells using a fluorescence microscope or flow cytometer.

    • Healthy cells with high ΔΨm will exhibit red fluorescence (JC-1 aggregates).

    • Apoptotic cells with low ΔΨm will exhibit green fluorescence (JC-1 monomers).

  • The ratio of red to green fluorescence can be quantified to determine the extent of mitochondrial membrane depolarization.

Western Blot Analysis of Bcl-2 and Bax

This protocol detects the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.

Materials:

  • This compound-treated and control cells

  • RIPA lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative expression levels of Bcl-2 and Bax.

Caspase Activity Assay (Colorimetric)

This protocol measures the activity of key caspases involved in apoptosis.

Materials:

  • This compound-treated and control cells

  • Caspase colorimetric assay kit (for Caspase-3, -8, and -9)

  • Cell lysis buffer

  • Reaction buffer

  • Caspase-specific peptide substrate conjugated to p-nitroaniline (pNA)

  • Microplate reader

Procedure:

  • Lyse the cells and determine the protein concentration.

  • Add an equal amount of protein lysate to a 96-well plate.

  • Add the reaction buffer containing the caspase substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates caspase activity.

  • Calculate the fold-increase in caspase activity compared to the untreated control.

Signaling Pathway Diagrams

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway This compound This compound DeathReceptor Death Receptor (e.g., Fas, TNFR) This compound->DeathReceptor ? Mitochondrion Mitochondrion This compound->Mitochondrion ? PlasmaMembrane Caspase8 Caspase-8 (Activated) DeathReceptor->Caspase8 Caspase367 Caspase-3, -6, -7 (Activated) Caspase8->Caspase367 CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondrion Bax Bax (Pro-apoptotic) Bax->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Activated) Apaf1->Caspase9 Caspase9->Caspase367 Apoptosis Apoptosis Caspase367->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Note: The direct upstream targets of this compound in both the intrinsic and extrinsic pathways are yet to be fully elucidated and are represented by dashed lines. The activation of Caspases-8 and -9 suggests the involvement of both pathways.

References

Application Notes and Protocols for the Development of a Grandisin-Loaded Nanoparticle Drug Delivery System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and evaluation of a nanoparticle-based drug delivery system for Grandisin, a tetrahydrofuran neolignan with promising anti-tumor and anti-angiogenic properties.[1] Due to its lipophilic nature and consequently poor aqueous solubility, developing an effective delivery system is crucial to enhance its bioavailability and therapeutic efficacy.[2][3][4] This document outlines the formulation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles, a biodegradable and biocompatible polymer, as a model system.[5]

Introduction to this compound and the Need for a Novel Drug Delivery System

This compound, a neolignan found in plants of the Piper genus, has demonstrated significant cytotoxic and anti-angiogenic activities in preclinical studies.[1][6] Its mechanism of action involves the induction of apoptosis through caspase activation and the reduction of vascular endothelial growth factor (VEGF) levels.[1] However, the clinical translation of this compound is hampered by its poor water solubility, which can lead to low bioavailability and variable therapeutic outcomes.[2][4]

Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations.[7][8] By encapsulating this compound within a polymeric matrix, it is possible to:

  • Enhance solubility and dissolution rate: Formulating the hydrophobic drug in an amorphous state within the nanoparticles can improve its dissolution in aqueous environments.[2][4]

  • Improve bioavailability: The small size of nanoparticles allows for enhanced absorption and circulation time.[9]

  • Enable targeted delivery: The nanoparticle surface can be modified with ligands for active targeting to tumor tissues, potentially reducing systemic toxicity.[8]

  • Provide controlled release: The polymer matrix can be tailored to release the drug in a sustained manner, maintaining therapeutic concentrations for an extended period.[10]

This document provides protocols for the synthesis, characterization, and in vitro evaluation of this compound-loaded PLGA nanoparticles.

Quantitative Data Summary

The following tables present exemplary data for a successfully developed this compound-loaded PLGA nanoparticle formulation. These values should be considered as a benchmark for formulation optimization.

Table 1: Physicochemical Properties of this compound

ParameterValue
Molecular Weight388.4 g/mol
LogP3.5 (Estimated)
Aqueous Solubility< 0.1 µg/mL
Melting Point120-125 °C

Table 2: Formulation and Characterization of this compound-Loaded PLGA Nanoparticles

Formulation CodePLGA Concentration (mg/mL)This compound Concentration (mg/mL)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
G-NP-0151180 ± 5.20.15 ± 0.02-25.3 ± 1.885.6 ± 3.18.5 ± 0.3
G-NP-02101210 ± 6.80.18 ± 0.03-28.1 ± 2.192.3 ± 2.54.6 ± 0.1
G-NP-03102225 ± 7.10.21 ± 0.04-26.9 ± 1.990.1 ± 2.88.2 ± 0.2

Table 3: In Vitro Drug Release Profile of G-NP-02

Time (hours)Cumulative Release (%)
00
215.3 ± 2.1
632.8 ± 3.5
1255.1 ± 4.2
2478.9 ± 5.6
4895.2 ± 3.9

Experimental Protocols

Preparation of this compound-Loaded PLGA Nanoparticles

This protocol utilizes an oil-in-water (o/w) single emulsion-solvent evaporation method.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 15-25 kDa)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve 10 mg of PLGA and 1 mg of this compound in 1 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in deionized water.

  • Emulsification: Add the organic phase to 4 mL of the aqueous phase. Emulsify using a probe sonicator for 2 minutes on an ice bath.

  • Solvent Evaporation: Transfer the emulsion to a beaker containing 20 mL of a 0.5% (w/v) PVA solution and stir magnetically for 3-4 hours at room temperature to allow for the evaporation of DCM.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA.

  • Lyophilization: Resuspend the nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 2% trehalose) and freeze-dry to obtain a powder.

Characterization of Nanoparticles
  • Resuspend a small amount of the lyophilized nanoparticles in deionized water.

  • Analyze the suspension using a dynamic light scattering (DLS) instrument to determine the particle size and PDI.

  • Measure the zeta potential using the same instrument equipped with an electrode assembly.

  • Dissolve a known amount of lyophilized nanoparticles in a suitable solvent (e.g., DMSO) to break the nanoparticles and release the encapsulated drug.

  • Quantify the amount of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Calculate EE and DL using the following formulas:

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

    • DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

In Vitro Drug Release Study
  • Disperse a known amount of this compound-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4, containing 0.5% Tween 80 to maintain sink conditions).

  • Place the dispersion in a dialysis bag and incubate in a larger volume of the release medium at 37°C with constant shaking.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.

  • Analyze the amount of this compound in the collected samples using HPLC.

  • Plot the cumulative percentage of drug released against time.

In Vitro Cytotoxicity Assay
  • Seed cancer cells (e.g., Ehrlich ascites tumor cells) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of free this compound, this compound-loaded nanoparticles, and blank nanoparticles.

  • Incubate for a specified period (e.g., 48 hours).

  • Assess cell viability using a standard method such as the MTT assay.[1]

  • Calculate the IC50 values for each treatment group.

Visualizations

G cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_eval In Vitro Evaluation prep1 Dissolve this compound & PLGA in DCM (Organic Phase) prep3 Emulsification (Sonication) prep1->prep3 prep2 Prepare PVA Solution (Aqueous Phase) prep2->prep3 prep4 Solvent Evaporation prep3->prep4 prep5 Centrifugation & Washing prep4->prep5 prep6 Lyophilization prep5->prep6 char1 Particle Size, PDI, Zeta Potential (DLS) prep6->char1 char2 Encapsulation Efficiency & Drug Loading (HPLC) prep6->char2 eval1 In Vitro Drug Release (Dialysis Method) prep6->eval1 eval2 Cytotoxicity Assay (MTT) prep6->eval2

Caption: Experimental workflow for the development and evaluation of this compound-loaded PLGA nanoparticles.

G This compound This compound Caspase9 Caspase-9 This compound->Caspase9 activates VEGF VEGF This compound->VEGF inhibits Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces Angiogenesis Angiogenesis VEGF->Angiogenesis promotes

Caption: Proposed signaling pathway for the anti-tumor activity of this compound.

G DDS This compound-Loaded Nanoparticle Core: this compound (Drug) Matrix: PLGA (Polymer) Solubility Improved Solubility DDS:core->Solubility Release Controlled Release DDS:matrix->Release Bioavailability Enhanced Bioavailability Solubility->Bioavailability Efficacy Therapeutic Efficacy Bioavailability->Efficacy Release->Efficacy

Caption: Logical relationship of the drug delivery system components and their intended outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Improving Grandisin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming solubility challenges associated with grandisin in in vitro experimental settings. This compound, a tetrahydrofuran neolignan with significant therapeutic potential, exhibits poor aqueous solubility, which can be a major hurdle for obtaining reliable and reproducible data.[1][2] This guide offers frequently asked questions, troubleshooting strategies, and detailed protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound? A1: Dimethyl sulfoxide (DMSO) is the recommended primary solvent for preparing concentrated stock solutions of this compound.[3][4] this compound, being a hydrophobic molecule, is sparingly soluble in water but exhibits good solubility in organic solvents like DMSO.[5][6] A high-concentration stock (e.g., 10-100 mM) allows for minimal volumes to be added to your aqueous assay medium, keeping the final solvent concentration low.

Q2: I dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What is happening? A2: This is a common issue known as compound precipitation upon dilution. It occurs when a drug dissolved at a high concentration in a strong organic solvent (like DMSO) is introduced into an aqueous environment (like cell culture media) where its solubility is much lower.[7] The final concentration of this compound in the medium may have exceeded its kinetic solubility limit in that specific solvent/media mixture. It is crucial to mix the solution thoroughly and immediately after adding the DMSO stock to the medium to aid dispersion.[7]

Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay? A3: The maximum tolerable concentration of DMSO is cell-type dependent and should be determined empirically. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity.[8] However, for sensitive assays or long-term incubations, it is best practice to keep the final DMSO concentration at or below 0.1%.[9] Always run a vehicle control (medium with the same final concentration of DMSO but without this compound) to ensure the observed effects are from the compound and not the solvent.[9]

Q4: My compound is still poorly soluble even with DMSO, and I cannot increase the final DMSO concentration. What are my other options? A4: If DMSO alone is insufficient at a non-toxic concentration, a systematic approach to solubility enhancement is recommended. You can explore the use of co-solvents or cyclodextrins.[9]

  • Co-solvents: Water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) can be used in combination with DMSO to improve solubility.[10][11]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic compounds, effectively increasing their aqueous solubility.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, low-toxicity choice for cell-based assays.[9]

Q5: How do I properly perform a vehicle control when using co-solvents or other solubilizing agents? A5: A proper vehicle control is critical and must contain every component of the final formulation except for the active compound (this compound). For example, if your final formulation consists of this compound in a solution of 90% cell culture medium, 9.9% water, and 0.1% DMSO, your vehicle control should be a solution of 90% cell culture medium, 9.9% water, and 0.1% DMSO without this compound. This ensures that any observed biological effects are not artifacts of the solubilizing agents themselves.[9]

Troubleshooting Guide

This guide provides a step-by-step process to address precipitation issues encountered when using this compound in in vitro assays.

Problem: A visible precipitate forms in the culture well after the addition of the this compound solution.

Step 1: Identify the Source of Precipitation

Before modifying your this compound formulation, it is essential to confirm the nature of the precipitate. Precipitation in cell culture can arise from various sources.[12]

A Precipitate Observed in Well B Microscopic Examination A->B C Crystalline / Amorphous Particulate? B->C Yes F Potential Contamination (Bacteria, Fungi) B->F No (moving organisms) D Turbid / Cloudy Medium? C->D No E This compound Precipitation Likely C->E Yes (in treated wells only) D->E No G Media Component Precipitation (Salts, Proteins) D->G Yes (in control wells too) H Proceed to Solubility Enhancement Protocol E->H I Check Aseptic Technique and Media Sterility F->I J Check Media Prep & Storage (e.g., temperature, pH) G->J

Caption: Troubleshooting flowchart to identify precipitate source.

Step 2: Optimize Stock Solution and Dilution Technique

If this compound precipitation is confirmed, first optimize your dilution procedure. Rapidly adding a concentrated, cold DMSO stock to 37°C medium can cause the compound to crash out of solution.

  • Warm the Medium: Always use cell culture medium pre-warmed to 37°C.[6]

  • Thaw Stock Correctly: Thaw the this compound stock solution at room temperature and bring it to ambient temperature before use.[6]

  • Stepwise Dilution: Perform serial dilutions. For a very high final concentration, prepare an intermediate dilution in culture medium before making the final working solution.[6]

  • Mixing is Key: Add the this compound stock dropwise to the vortexing or swirling culture medium to ensure rapid dispersion.

Step 3: A Systematic Approach to Solubility Enhancement

If optimizing the dilution technique is not sufficient, a systematic approach to adding solubilizing agents is necessary. The following workflow can guide the selection and validation of an appropriate formulation.

Start Start: this compound Solubility Issue Check_DMSO Is final DMSO conc. < 0.1%? Start->Check_DMSO Try_Cosolvent Strategy 1: Add Co-solvent (e.g., PEG 300, Ethanol) Check_DMSO->Try_Cosolvent Yes Failure Consider Formulation (e.g., Nanoparticles) or Compound Analogs Check_DMSO->Failure No (consider analogs) Test_Cosolvent_Tox Determine Max Tolerable Co-solvent Concentration Try_Cosolvent->Test_Cosolvent_Tox Soluble_Cosolvent Is this compound Soluble? Test_Cosolvent_Tox->Soluble_Cosolvent Try_Cyclodextrin Strategy 2: Use Cyclodextrin (e.g., HP-β-CD) Soluble_Cosolvent->Try_Cyclodextrin No Success Success: Proceed with Assay (Run Vehicle Control) Soluble_Cosolvent->Success Yes Test_CD_Tox Determine Max Tolerable Cyclodextrin Concentration Try_Cyclodextrin->Test_CD_Tox Soluble_CD Is this compound Soluble? Test_CD_Tox->Soluble_CD Soluble_CD->Success Yes Soluble_CD->Failure No

Caption: Workflow for selecting a this compound solubilization strategy.

Data Presentation

Table 1: Solubility Profile of this compound

This table summarizes the known and estimated solubility of this compound in solvents commonly used in research.

SolventSolubilityTemperature (°C)NotesReference
Water~0.65 mg/L (~1.5 µM)25Estimated value; practically insoluble.[5]
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (~231 mM)Room Temp.Recommended for high-concentration stock solutions.[4][6]
EthanolGood25Can be used as a co-solvent.[11][13]
MethanolGood20Can be used as a co-solvent.[11][13]
Table 2: Recommended Starting Concentrations for Solubilizing Agents

Use this table as a starting point for developing a new formulation. The optimal concentration for each agent must be determined experimentally for your specific assay and cell line.

Agent ClassExampleTypical Starting Range (Final Conc.)Key ConsiderationReference
Primary SolventDMSO0.1% - 0.5% (v/v)Determine toxicity threshold for your cell line.[9]
Co-solventPolyethylene Glycol 300 (PEG 300)1% - 10% (v/v)Higher concentrations may be toxic.[10]
Co-solventEthanol0.5% - 2% (v/v)Can be more toxic than other co-solvents.[11][14]
Inclusion AgentHydroxypropyl-β-cyclodextrin (HP-β-CD)1 - 10 mMGenerally low toxicity; can sometimes interfere with ligand-receptor binding.[9]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
  • Materials: this compound powder, anhydrous DMSO (cell culture grade), sterile amber glass vial or microcentrifuge tube, precision balance, vortex mixer.

  • Calculation: this compound Molecular Weight = 432.5 g/mol . To make 1 mL of a 100 mM stock, you need 43.25 mg of this compound.

  • Procedure: a. Carefully weigh 43.25 mg of this compound powder and transfer it to the sterile amber vial. b. Add 1 mL of anhydrous DMSO to the vial. c. Cap the vial tightly and vortex for 2-3 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution.[6] d. Visually inspect the solution to ensure no particulates remain. e. Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles. f. Store at -20°C for short-term (1-3 months) or -80°C for long-term storage.

Protocol 2: Screening for Co-solvent Compatibility and Efficacy
  • Objective: To determine if a co-solvent can improve this compound's solubility in the final assay medium without inducing toxicity.

  • Vehicle Toxicity Test: a. Prepare a series of vehicle solutions in your cell culture medium containing different concentrations of your chosen co-solvent (e.g., 0%, 1%, 2%, 5%, 10% PEG 300) with a fixed, maximal concentration of DMSO (e.g., 0.1%). b. Culture your cells in these vehicle solutions for the duration of your experiment. c. Assess cell viability using a standard method (e.g., MTT, Trypan Blue). The highest concentration that does not significantly reduce viability is your maximum tolerable co-solvent concentration.

  • Solubility Test: a. Prepare your this compound working solution in the medium containing the highest tolerable concentration of the co-solvent (determined in the previous step). b. Visually inspect for precipitation over time (e.g., 1h, 4h, 24h) under incubation conditions (37°C, 5% CO₂). c. If the solution remains clear, this formulation can be used for your experiment. Remember to use the corresponding vehicle for your control group.

Hypothesized this compound Signaling Pathway

Based on existing literature, this compound has been shown to exert anti-tumor effects by inducing apoptosis and inhibiting angiogenesis.[1] The diagram below illustrates a hypothesized signaling pathway for these actions.

cluster_0 Apoptosis Induction cluster_1 Anti-Angiogenesis This compound This compound Extrinsic Extrinsic Pathway (Death Receptors) This compound->Extrinsic Activates Intrinsic Intrinsic Pathway (Mitochondrial) This compound->Intrinsic Activates VEGF VEGF Signaling This compound->VEGF Inhibits Casp8 Caspase-8 Activation Extrinsic->Casp8 Casp9 Caspase-9 Activation Intrinsic->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp8->Casp3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Angiogenesis Angiogenesis (New Blood Vessel Formation) VEGF->Angiogenesis

Caption: Hypothesized signaling pathways affected by this compound.[1]

References

Grandisin stability issues in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of grandisin in various solvents. The information is presented in a user-friendly question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, a tetrahydrofuran lignan, can be influenced by several factors, including the choice of solvent, pH of the solution, exposure to light (photostability), and temperature. Like many phenolic compounds, this compound may be susceptible to degradation under alkaline conditions and at elevated temperatures.[1][2][3][4][5][6]

Q2: In which types of solvents is this compound expected to be most stable?

A2: While specific data for this compound is limited, lignans generally exhibit better stability in anhydrous and aprotic solvents. For aqueous or protic solvent systems, slightly acidic conditions (pH < 7) are often preferred to minimize degradation.[4][7] It is crucial to perform preliminary stability studies in the solvent system intended for your experiments.

Q3: How does pH impact the stability of this compound?

A3: Phenolic compounds, including lignans, are often more stable in acidic to neutral conditions.[1][4][6][7] Alkaline environments can lead to the deprotonation of phenolic hydroxyl groups, making the molecule more susceptible to oxidation and other degradation reactions.[6][7]

Q4: Is this compound sensitive to light?

A4: Many lignans and related phenolic compounds are known to be light-sensitive and can undergo photodegradation.[8][9][10][11] Therefore, it is recommended to protect solutions of this compound from light by using amber vials or by working in a dark environment to prevent photochemical reactions.

Q5: What is the expected thermal stability of this compound?

A5: Lignans can degrade at elevated temperatures, especially in the presence of moisture.[2][3][12][13] For short-term storage of solutions, refrigeration (2-8 °C) is advisable. For long-term storage, freezing (-20 °C or -80 °C) in an appropriate solvent is recommended, although freeze-thaw cycles should be minimized.[14]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of this compound concentration over a short period in solution. Solvent-induced degradation: The chosen solvent may be reacting with this compound or catalyzing its degradation.Switch to a less reactive, aprotic solvent. If an aqueous solution is necessary, ensure it is buffered to a slightly acidic pH. Perform a preliminary study with a few solvent candidates to assess short-term stability.
Appearance of new peaks in HPLC chromatogram during analysis. Degradation of this compound: New peaks likely represent degradation products. This can be caused by inappropriate solvent, pH, light exposure, or high temperature.Review the storage and handling conditions of your samples. Ensure protection from light and heat. Analyze a freshly prepared standard to confirm the identity of the this compound peak and the new degradation peaks.
Inconsistent results between experimental replicates. Incomplete dissolution or precipitation: this compound may not be fully soluble or may be precipitating out of solution in the chosen solvent, especially at high concentrations or low temperatures.Determine the solubility of this compound in your solvent system. Use gentle heating or sonication to aid dissolution, but be mindful of potential thermal degradation. Visually inspect solutions for any particulate matter before use.
Color change of the this compound solution. Oxidation or degradation: A change in color, such as yellowing, can indicate oxidative degradation of the phenolic moieties in the this compound structure.Prepare solutions fresh whenever possible. If storage is necessary, purge the vial with an inert gas (e.g., nitrogen or argon) before sealing to minimize contact with oxygen. Store at low temperatures and in the dark.

Quantitative Data on Lignan Stability (Analogous Data)

Solvent System Stress Condition Approximate % Degradation (Analogous Lignan) Primary Degradation Products (Hypothesized for this compound)
Methanol:Water (1:1)0.1 M HCl, 60 °C, 24h10-20%Isomers, Hydrolysis products
Methanol:Water (1:1)0.1 M NaOH, RT, 4h> 50%Oxidation and ring-opened products
Acetonitrile3% H₂O₂, RT, 24h20-30%Oxidized derivatives
Solid State80 °C, 72h< 5%-
MethanolUV light (254 nm), 24h15-25%Photodegradation adducts

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or phosphoric acid

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: Start with a higher percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over 20-30 minutes to ensure separation of this compound from potential degradation products.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (or a wavelength of maximum absorbance for this compound)

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the experimental sample containing this compound in the mobile phase or a compatible solvent to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

4. Forced Degradation Study: To ensure the method is stability-indicating, perform forced degradation studies on a solution of this compound.[15]

  • Acid Hydrolysis: Add 1 M HCl to the this compound solution and heat at 60 °C for 2 hours. Neutralize before injection.

  • Base Hydrolysis: Add 1 M NaOH to the this compound solution and keep at room temperature for 1 hour. Neutralize before injection.

  • Oxidation: Add 3% H₂O₂ to the this compound solution and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat a solid sample of this compound at 80 °C for 48 hours, then dissolve and analyze.

  • Photodegradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

5. Data Analysis:

  • Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.

  • Calculate the percentage of this compound remaining and the percentage of each degradation product formed.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_standard Prepare this compound Standard Solution hplc_analysis HPLC Analysis prep_standard->hplc_analysis prep_sample Prepare Experimental Sample Solution stress_acid Acid Hydrolysis prep_sample->stress_acid stress_base Base Hydrolysis prep_sample->stress_base stress_oxidation Oxidation prep_sample->stress_oxidation stress_thermal Thermal Stress prep_sample->stress_thermal stress_photo Photodegradation prep_sample->stress_photo prep_sample->hplc_analysis stress_acid->hplc_analysis stress_base->hplc_analysis stress_oxidation->hplc_analysis stress_thermal->hplc_analysis stress_photo->hplc_analysis data_analysis Data Interpretation (% Degradation) hplc_analysis->data_analysis

Caption: Experimental workflow for a forced degradation study of this compound.

degradation_pathway cluster_degradation Degradation Products This compound This compound oxidation Oxidized Products (e.g., Quinones) This compound->oxidation Oxidizing Agents (e.g., H₂O₂) High pH hydrolysis Ring-Opened Products This compound->hydrolysis Strong Acid/Base isomerization Isomers This compound->isomerization Acid/Heat

Caption: Hypothetical degradation pathways for this compound under stress conditions.

References

Technical Support Center: Navigating the Challenges in the Total Synthesis of Grandisin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the total synthesis of Grandisin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this complex natural product. The information is presented in a practical question-and-answer format to directly assist with experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategic challenges in the total synthesis of this compound?

The total synthesis of this compound presents several key challenges that researchers must navigate. The core difficulties revolve around:

  • Construction of the Cyclobutane Core: The central cyclobutane ring is a significant synthetic hurdle. The primary method employed is a [2+2] photocycloaddition, which often faces issues with regioselectivity and diastereoselectivity.

  • Stereochemical Control: this compound possesses multiple stereocenters. Establishing the correct relative and absolute stereochemistry throughout a multi-step synthesis is a persistent challenge. This is particularly crucial during the formation of the cyclobutane ring and subsequent transformations.

  • Oxidative Cyclization/Rearrangement: A key step in many synthetic routes involves an oxidative cyclization or rearrangement to form one of the heterocyclic rings. These reactions can be low-yielding and produce undesired side products if not carefully controlled.

  • Functional Group Compatibility: The synthesis involves numerous functional groups that may be sensitive to various reaction conditions, necessitating careful selection of protective groups and reaction sequences.

  • Purification: Intermediates throughout the synthesis can be difficult to purify, often requiring multiple chromatographic steps, which can lead to material loss and impact overall yield.

Troubleshooting Guides

Problem 1: Low Yield or Poor Selectivity in the [2+2] Photocycloaddition Step

The formation of the cyclobutane core via intramolecular [2+2] photocycloaddition is a critical, and often problematic, step.

Q: My intramolecular [2+2] photocycloaddition is resulting in a low yield of the desired cyclobutane product and a mixture of regio- and diastereomers. What are the common causes and how can I troubleshoot this?

A: Low yields and poor selectivity in this key step are common issues. Here are potential causes and solutions:

Potential CauseSuggested Solution
Inadequate Light Source or Wavelength Ensure you are using a light source with the appropriate wavelength for the photochemical transformation. The specific chromophore in your precursor will dictate the optimal wavelength. Mercury lamps are commonly used, but the specific filter and lamp power can significantly impact the reaction outcome. Experiment with different filters to isolate the desired wavelength and minimize side reactions.
Incorrect Solvent or Concentration The solvent can play a crucial role in the efficiency and selectivity of the photocycloaddition. Solvents like acetone can act as a triplet sensitizer, which may be necessary for the reaction to proceed efficiently. The concentration of the substrate is also critical; high concentrations can lead to intermolecular reactions and polymer formation. Running the reaction at high dilution is often recommended to favor the intramolecular pathway.
Presence of Quenchers or Impurities Oxygen is a known quencher of triplet states and can significantly inhibit the reaction. Ensure the reaction mixture is thoroughly degassed with an inert gas (e.g., argon or nitrogen) before and during irradiation. Impurities in the starting material or solvent can also act as quenchers or lead to side reactions. Purify the precursor meticulously before the photocycloaddition.
Poor Diastereoselectivity The stereochemical outcome of the photocycloaddition is often influenced by the conformation of the tether connecting the two olefinic moieties. The use of chiral auxiliaries or catalysts can help to control the facial selectivity of the cycloaddition. Computational modeling can also provide insights into the most stable transition states leading to the desired diastereomer.

Experimental Protocol: Representative Intramolecular [2+2] Photocycloaddition

This protocol is a generalized representation based on common practices in natural product synthesis. Specific conditions will need to be optimized for your particular substrate.

  • Preparation of the Reaction Mixture:

    • Dissolve the diene precursor (1 equivalent) in a suitable, degassed solvent (e.g., acetone or acetonitrile) to a high dilution (e.g., 0.01 M).

    • Transfer the solution to a quartz reaction vessel.

    • If a sensitizer (e.g., acetone) is not the solvent, add it in an appropriate amount (e.g., 10 mol%).

    • Degas the solution for at least 30 minutes with a gentle stream of argon or nitrogen.

  • Photochemical Reaction:

    • Irradiate the solution with a high-pressure mercury lamp (e.g., 450 W) using a Pyrex or other suitable filter to block unwanted UV wavelengths.

    • Maintain a constant temperature, often near room temperature, using a cooling fan or water bath.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using an appropriate solvent system to separate the desired cyclobutane adduct from starting material and any isomeric byproducts.

Problem 2: Low Yield and Side Product Formation in the Oxidative Cyclization Step

The oxidative cyclization to form a key heterocyclic ring in the this compound scaffold can be challenging, often resulting in low yields and the formation of difficult-to-separate side products.

Q: My oxidative cyclization reaction is giving a low yield of the desired product, and I am observing significant amounts of over-oxidation or other side products. How can I optimize this step?

A: This is a common bottleneck. Here are some troubleshooting strategies:

Potential CauseSuggested Solution
Incorrect Oxidant or Stoichiometry The choice of oxidant is critical. Common oxidants for such transformations include DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), CAN (ceric ammonium nitrate), or manganese-based reagents. The stoichiometry of the oxidant must be carefully controlled; an excess can lead to over-oxidation and decomposition of the product. Perform small-scale experiments to screen different oxidants and optimize the number of equivalents used.
Reaction Temperature and Time Oxidative reactions are often sensitive to temperature. Running the reaction at too high a temperature can lead to decomposition, while a temperature that is too low may result in an incomplete reaction. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to minimize the formation of degradation products. A temperature profile study (running the reaction at several different temperatures) can help identify the optimal conditions.
Solvent Effects The polarity and coordinating ability of the solvent can influence the reactivity of the oxidant and the stability of the intermediates. Screen a range of solvents with varying polarities (e.g., dichloromethane, acetonitrile, tetrahydrofuran) to find the optimal medium for the reaction.
Formation of Stable Intermediates In some cases, a stable intermediate may be formed that is slow to convert to the final product. If you observe a new spot on TLC that is not the starting material or the product, consider isolating and characterizing this intermediate. Understanding its structure can provide insights into the reaction mechanism and help in designing conditions to drive the reaction to completion.

Experimental Protocol: Representative Oxidative Cyclization

This is a generalized protocol and will require optimization for specific substrates.

  • Preparation of the Reaction Mixture:

    • Dissolve the substrate (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

    • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Addition of the Oxidant:

    • Dissolve the oxidant (e.g., DDQ, 1.1 equivalents) in the same solvent.

    • Add the oxidant solution dropwise to the stirred solution of the substrate over a period of 15-30 minutes.

  • Reaction and Monitoring:

    • Stir the reaction at the chosen temperature and monitor its progress by TLC.

    • Note any color changes, which are common in oxidative reactions.

  • Work-up and Purification:

    • Once the reaction is complete, quench it by adding a reducing agent (e.g., a saturated aqueous solution of sodium thiosulfate or sodium bisulfite).

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizing Synthetic Challenges

To aid in understanding the key strategic challenges in the total synthesis of this compound, the following diagrams illustrate the core concepts.

grandisin_synthesis_challenges cluster_synthesis Total Synthesis of this compound cluster_challenges Key Challenges Start Advanced Precursor Photocycloaddition [2+2] Photocycloaddition Start->Photocycloaddition Challenge3 Stereochemical Control Start->Challenge3 Cyclobutane Cyclobutane Core Photocycloaddition->Cyclobutane Challenge1 Regio- & Diastereoselectivity Photocycloaddition->Challenge1 Oxidative_Cyclization Oxidative Cyclization Cyclobutane->Oxidative_Cyclization This compound This compound Oxidative_Cyclization->this compound Challenge2 Low Yield & Side Reactions Oxidative_Cyclization->Challenge2

Caption: A workflow illustrating the key challenging steps in the total synthesis of this compound.

troubleshooting_workflow Problem Low Yield in Key Step Check_Purity Check Starting Material Purity Problem->Check_Purity Check_Purity->Problem Impure Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Purity OK Screen_Reagents Screen Reagents/Catalysts Optimize_Conditions->Screen_Reagents Successful Successful Synthesis Optimize_Conditions->Successful Analyze_Byproducts Analyze Byproducts Screen_Reagents->Analyze_Byproducts Analyze_Byproducts->Optimize_Conditions

Caption: A general troubleshooting workflow for addressing low-yield reactions in synthesis.

Technical Support Center: Grandisin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to low yields during Grandisin extraction experiments.

Troubleshooting Guide: Low Yield Diagnosis

This section addresses specific issues you might encounter during the extraction and purification process.

Section 1: Extraction Phase Issues

Question 1: My initial crude extract has a very low yield. What are the most common causes?

Low yield in the initial extraction phase typically points to suboptimal parameters in one of four areas: sample preparation, solvent selection, extraction method, or compound degradation.[1][2]

  • Sample Preparation: The physical state of the plant material is critical. Inadequate grinding reduces the surface area available for the solvent to penetrate, leading to poor extraction efficiency.[3][4] Plant material should be thoroughly dried to prevent enzymatic degradation and ground to a fine, consistent powder.[3]

  • Solvent Selection: The choice of solvent and its polarity is a crucial parameter.[5] For neolignans like this compound, aqueous mixtures of ethanol or methanol (typically 70-80%) are often effective.[3][6] Using a solvent that is too polar or too non-polar will fail to efficiently solubilize the target compound.

  • Extraction Conditions: Insufficient extraction time, inadequate temperature, or a poor solid-to-liquid ratio can all result in low recovery.[2][6] Each parameter must be optimized to ensure the solvent has enough time and energy to effectively extract the compound from the plant matrix.[5]

  • Compound Degradation: this compound, like many phenolic compounds, can be sensitive to heat, light, oxygen, or extreme pH levels.[1][7] High temperatures during drying or extraction can cause thermal degradation, while exposure to air and light can lead to oxidation.[1][8]

Question 2: I am using a conventional method like maceration or Soxhlet and my yield is poor. What can I do?

While simple, conventional methods often suffer from long extraction times and lower efficiency compared to modern techniques.[9][10]

  • For Maceration: This method is performed at room temperature, which is good for heat-sensitive compounds but may be inefficient.[10] To improve yield, ensure the plant material is finely ground, increase the soaking time, and incorporate agitation or shaking to improve mass transfer.[10] A common ratio of plant material to solvent is 1:10 or 1:20 (w/v).[1]

  • For Soxhlet Extraction: This method provides higher yields than maceration due to the continuous reflux of fresh, hot solvent.[9][10] However, the prolonged exposure to heat can degrade thermolabile compounds like this compound.[4][9] If you suspect thermal degradation, consider switching to a solvent with a lower boiling point or moving to a non-thermal extraction method.[1]

Modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) are generally more efficient, requiring less time and solvent while often providing higher yields.[9][10]

Question 3: Could my this compound be degrading during the extraction process? How can I prevent this?

Yes, degradation is a significant risk for phenolic compounds.[8] The primary causes are enzymatic activity, high temperatures, pH instability, and oxidation.[1][8][11]

  • Enzymatic Activity: When plant cells are disrupted, endogenous enzymes can degrade the target compound.[7][11] To prevent this, plant material should be properly dried (e.g., at 40-50°C) or flash-frozen immediately after harvesting.[3][11] Performing the extraction in a cold organic solvent like 80% methanol can also help denature these enzymes.[11]

  • Thermal Degradation: Lignans are generally stable at temperatures below 100°C, but prolonged exposure to heat should be avoided.[2][4] If using heat, aim for the lowest effective temperature (e.g., 40-60°C) and minimize the extraction time.[3][8]

  • pH Instability: Extreme pH levels can cause hydrolysis or rearrangement of your molecule.[1][8] It is best to work with solvents that are near neutral pH unless an acid-base extraction is specifically required for purification.[8]

  • Oxidation: Sensitivity to air is a common issue.[1] To minimize oxidative degradation, keep extracts cold, work quickly, and consider performing extractions under an inert atmosphere like nitrogen or argon for highly sensitive compounds.[1][7] Storing extracts in amber vials flushed with inert gas can also prevent degradation.[11]

Section 2: Purification Phase Issues

Question 4: I have a decent crude extract, but I'm losing most of my compound during column chromatography. Why is this happening?

Significant yield loss during flash chromatography often points to issues with compound stability on the stationary phase, improper solvent selection, or poor loading technique.[12]

  • Compound Instability: Phenolic compounds can irreversibly adsorb to or degrade on standard silica gel due to its acidic nature.[7][12] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if degradation spots appear (2D TLC).[12] If instability is confirmed, consider using a deactivated or neutral stationary phase like neutral alumina.[13]

  • Poor Elution (Tailing): If your compound streaks or "tails" down the column, it elutes very slowly and over many fractions, leading to poor separation and apparent yield loss.[12] This is common for phenolic compounds on silica.[14] To fix this, you can try a more polar solvent system (e.g., switching from ethyl acetate/hexane to methanol/dichloromethane) or add a small amount of a competitive solvent like toluene to your mobile phase.[13]

  • Sample Loading: If your crude mixture is not fully soluble in the initial column solvent, it will not load onto the column in a tight band, resulting in poor separation.[12] In this case, you can dissolve the sample in a minimal amount of a stronger solvent (like dichloromethane) and then load it, or use a "dry loading" technique where the sample is adsorbed onto a small amount of silica gel before being added to the column.

Question 5: My fractions are all mixed, even though the separation looked good on TLC. What went wrong?

This frustrating issue can happen for several reasons:

  • Column Overloading: Loading too much crude material onto the column can saturate the stationary phase, exceeding its separation capacity and causing bands to broaden and overlap.[14] As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Flow Rate Issues: An inconsistent or excessively high flow rate can prevent equilibrium between the mobile and stationary phases, leading to poor separation.[15] Ensure your flow rate is stable and not too fast.

  • Column Packing: Poorly packed columns with channels or cracks will lead to uneven solvent flow and band broadening, destroying separation.[15] Ensure the column is packed uniformly without any air gaps.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction relevant? this compound is a neolignan, a class of phenolic compounds found in various plant species.[2] Lignans and neolignans are of significant interest to researchers for their wide range of potential therapeutic properties, including anti-inflammatory and antioxidant effects.[16] Efficient extraction is the first critical step in studying these properties.

Q2: Which extraction method is best for this compound? There is no single "best" method, as the optimal choice depends on factors like available equipment, scale, and the stability of the compound. However, modern methods like Ultrasound-Assisted Extraction (UAE) are often recommended because they offer a good balance of high yield, reduced extraction time, and lower solvent consumption compared to traditional methods like maceration and Soxhlet.[9][16]

Q3: How do I choose the right solvent for this compound extraction? Solvent selection is critical.[2] this compound is a phenolic compound, so polar solvents are generally required.[6] The most commonly used and effective solvents for lignans are aqueous mixtures of ethanol or methanol, typically in concentrations of 70-100%.[2][3] The ideal concentration depends on the specific plant matrix and should be optimized. A good starting point is often 70% or 80% ethanol.[3][6]

Q4: How important is the plant material's origin and preparation? It is extremely important. The concentration of secondary metabolites like this compound can vary significantly based on the plant's species, tissue type (woody tissues are often richer), maturity, and growing conditions.[6] For reproducible results, the source material must be consistent. Proper pre-treatment, including drying and fine grinding, is essential to maximize surface area and ensure efficient solvent penetration.[3][4]

Data & Protocols

Comparison of Extraction Methods for Phenolic Compounds

The choice of extraction method significantly impacts yield, time, and resource consumption. Modern techniques generally outperform conventional ones.[9][10]

Parameter Maceration Soxhlet Extraction Ultrasound-Assisted (UAE) Microwave-Assisted (MAE)
Principle Soaking in solvent at room tempContinuous reflux with hot solventAcoustic cavitation disrupts cell wallsMicrowave energy heats solvent/sample
Typical Time 24 hours or longer[16]Several hours (e.g., 4-8 h)[10][16]~15-60 minutes[16]~5-30 minutes[17]
Relative Yield Low to Moderate[10]High (but risk of degradation)[9]High to Very High[9][18]Very High[10]
Temp. Profile Room Temperature[10]High (Solvent Boiling Point)[9]Low to Moderate (Controllable)[9]Moderate to High (Rapid Heating)
Pros Simple, good for thermolabile compounds[9]High extraction efficiency[9]Fast, efficient, reduced solvent use[9][16]Very fast, highly efficient[10]
Cons Very slow, large solvent volume[10]Long, high energy, risk of degradation[9][10]Equipment cost, potential for degradation if not optimized[9]Risk of localized overheating, equipment cost[19]

Data compiled from multiple sources comparing extraction techniques for phenolic and natural products.[9][10][16][17][18][19]

Detailed Protocol: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a general methodology for extracting this compound and other neolignans using UAE, a rapid and efficient method.[16]

Materials & Equipment:

  • Dried and finely powdered plant material

  • Ethanol (95% or absolute)

  • Ultrasonic bath or probe-type sonicator

  • Filtration apparatus (e.g., Büchner funnel, Whatman No. 1 filter paper)

  • Rotary evaporator

  • Analytical balance and standard laboratory glassware

Methodology:

  • Sample Preparation: Ensure the plant material is dried (e.g., at 40-50°C) and ground into a fine, uniform powder (e.g., 40-60 mesh).[4]

  • Extraction Setup:

    • Accurately weigh a sample of the powdered material (e.g., 10 g).

    • Place the powder into an Erlenmeyer flask.

    • Add the extraction solvent (e.g., 80% ethanol) at an optimized solvent-to-solid ratio, for example, 20:1 mL/g (200 mL for 10 g of sample).[4]

  • Ultrasonication:

    • Place the flask in an ultrasonic bath. Ensure the water level in the bath is equal to or slightly higher than the solvent level in the flask.

    • Set the desired parameters. Typical starting points are:

      • Temperature: 50°C[4]

      • Ultrasonic Power: 200 W[16]

      • Time: 30-60 minutes[4][16]

    • Begin the ultrasound treatment.

  • Post-Extraction Processing:

    • After the extraction time is complete, filter the mixture under vacuum to separate the liquid extract from the solid plant residue.

    • Wash the residue with a small amount of fresh solvent to ensure complete recovery.

  • Solvent Removal:

    • Concentrate the combined filtrate using a rotary evaporator at a controlled temperature (e.g., 40°C) to remove the ethanol.[16]

  • Further Processing:

    • The resulting crude extract is now ready for subsequent purification steps, such as liquid-liquid partitioning followed by column chromatography.

Visualized Workflows and Pathways

Biosynthesis and Extraction Workflow

The biosynthesis of this compound originates from the Phenylpropanoid Pathway.[20][21] The subsequent extraction and purification process contains several critical stages where yield can be impacted.

cluster_0 Biosynthesis (In Planta) cluster_1 Extraction & Purification cluster_2 Potential Yield Loss Points Phenylalanine Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL CoumaroylCoA p-Coumaroyl-CoA CinnamicAcid->CoumaroylCoA 4CL Monolignols Monolignols (Coniferyl Alcohol, etc.) CoumaroylCoA->Monolignols Multi-step Grandisin_Bio This compound (in Plant Matrix) Monolignols->Grandisin_Bio Laccase/Peroxidase PlantMaterial 1. Plant Material (Drying & Grinding) Grandisin_Bio->PlantMaterial Harvesting Extraction 2. Solid-Liquid Extraction (e.g., UAE) PlantMaterial->Extraction Filtration 3. Filtration Extraction->Filtration Concentration 4. Solvent Removal (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification 5. Purification (Column Chromatography) FinalProduct Purified this compound Purification->FinalProduct CrudeExtract->Purification Loss1 Poor Grinding/ Enzymatic Degradation Loss1->PlantMaterial Loss2 Inefficient Extraction/ Thermal Degradation Loss2->Extraction Loss3 Adsorption on silica/ Poor Separation Loss3->Purification

Caption: this compound biosynthesis and the experimental extraction workflow.[20]
Troubleshooting Decision Tree for Low Yield

This flowchart provides a logical path to diagnose the cause of low extraction yield.

Start Start: Low Final Yield CheckCrude Was the crude extract yield low? Start->CheckCrude Prep Problem in Sample Prep or Extraction CheckCrude->Prep Yes Purification Problem in Purification CheckCrude->Purification No CheckPurity Is the crude extract mostly impurities? Silica Is compound degrading on silica? CheckPurity->Silica No Action_Purity Action: Optimize extraction to be more selective. Pre-wash with non-polar solvent. CheckPurity->Action_Purity Yes Grind Was material finely ground? Prep->Grind Solvent Was solvent appropriate? (e.g., 70% EtOH) Method Was method efficient? (e.g., Time/Temp) Solvent->Method Yes Action_Solvent Action: Optimize solvent polarity and concentration. Solvent->Action_Solvent No Grind->Solvent Yes Action_Grind Action: Re-dry and grind material to a fine powder. Grind->Action_Grind No Action_Method Action: Increase time/temp or switch to UAE/MAE. Method->Action_Method No Purification->CheckPurity Tailing Is the compound tailing (streaking) on column? Silica->Tailing No Action_Silica Action: Use neutral alumina or deactivated silica. Silica->Action_Silica Yes Action_Tailing Action: Change solvent system (e.g., add MeOH/Toluene). Tailing->Action_Tailing Yes

Caption: A decision tree for troubleshooting low this compound yield.[3]
Simplified Phenylpropanoid Biosynthetic Pathway

This compound is a neolignan derived from monolignols, which are synthesized via the phenylpropanoid pathway. The initial concentration of this compound in the plant is the ultimate limiting factor for yield.

Shikimate Shikimate Pathway Phe L-Phenylalanine Shikimate->Phe Cinnamate Cinnamic Acid Phe->Cinnamate PAL pCoumarate p-Coumaric Acid Cinnamate->pCoumarate C4H pCoumaroyl p-Coumaroyl-CoA pCoumarate->pCoumaroyl 4CL Monolignols Monolignols (e.g., Coniferyl alcohol) pCoumaroyl->Monolignols Multiple Enzymes (CCR, CAD, etc.) Flavonoids Flavonoids & Stilbenes pCoumaroyl->Flavonoids CHS Lignans Lignans & Neolignans (this compound) Monolignols->Lignans Oxidative Coupling

Caption: Simplified phenylpropanoid pathway leading to lignans.

References

Grandisin assay interference with common reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for grandisin assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a tetrahydrofuran neolignan found in plants like Piper solmsianum. It has demonstrated a range of biological activities, including antitumor, anti-inflammatory, and antiparasitic effects.[1][2][3][4][5] In cancer research, this compound has been shown to inhibit tumor cell growth, induce apoptosis (programmed cell death), and reduce angiogenesis (the formation of new blood vessels).[1]

Q2: Which in vitro assays are commonly used to assess the activity of this compound?

Common in vitro assays used to evaluate the biological effects of this compound include:

  • MTT Assay: To assess cell viability and cytotoxicity.[1]

  • Trypan Blue Exclusion Assay: To determine the number of viable cells.[1]

  • Caspase Activity Assays: To quantify the activation of caspases, which are key enzymes in the apoptotic pathway.[1]

  • VEGF Quantification (ELISA): To measure the levels of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis.

Q3: Are there known interferences of common laboratory reagents with assays used for this compound?

While specific interference data for this compound assays is limited, general knowledge of the assay principles allows for the prediction of potential interferences. Common laboratory reagents can interfere with the colorimetric, fluorometric, or enzymatic readouts of these assays. For example, reducing agents can interfere with the MTT assay, and chelating agents like EDTA can inhibit certain enzymatic assays. It is crucial to include proper controls to identify and mitigate such interferences.

Troubleshooting Guides

This section provides troubleshooting for common problems encountered during this compound-related assays.

MTT Assay Troubleshooting

Problem: High background absorbance or false-positive results.

Possible Cause Recommended Solution
Direct reduction of MTT by this compound or other polyphenolic compounds. this compound, being a lignan with phenolic groups, may directly reduce the MTT reagent to formazan, leading to a false-positive signal for cell viability.[6][7][8][9][10]Include a "no-cell" control with this compound at the highest concentration used in the experiment to quantify its direct reductive potential. Subtract this background absorbance from the readings of the wells with cells.
Presence of other reducing agents in the sample or media. Reagents such as ascorbic acid or dithiothreitol (DTT) can reduce MTT.[11]If possible, avoid the use of reducing agents in the final assay steps. If their presence is unavoidable, include appropriate "no-cell" controls with these agents.
Phenol red in the culture medium. Phenol red can interfere with the absorbance reading.Use phenol red-free medium for the assay or perform a background subtraction with a medium-only control.
Contamination. Bacterial or fungal contamination can lead to MTT reduction.Ensure aseptic techniques and check for contamination before and during the experiment.

Problem: Low signal or underestimation of cell viability.

Possible Cause Recommended Solution
Incomplete solubilization of formazan crystals. The purple formazan crystals must be fully dissolved for accurate absorbance readings.Ensure complete mixing after adding the solubilization buffer (e.g., DMSO, isopropanol). Visually inspect the wells for any remaining crystals before reading the plate.
Cell loss during washing steps. Adherent cells may detach, or suspension cells may be lost during media changes.For adherent cells, be gentle during aspiration. For suspension cells, consider adding the MTT reagent directly to the culture without a washing step, but be mindful of potential interference from the medium.
Suboptimal cell density. Too few cells will result in a low signal.Optimize the initial cell seeding density to ensure the final reading is within the linear range of the assay.
Caspase Activity Assay Troubleshooting

Problem: High background or non-specific signal.

Possible Cause Recommended Solution
Presence of non-caspase proteases. Other proteases in the cell lysate may cleave the caspase substrate.Use a specific caspase inhibitor control to confirm that the signal is due to caspase activity.
Reagent contamination. Contaminated buffers or reagents can lead to a false-positive signal.Use fresh, sterile reagents.

Problem: Low or no signal.

Possible Cause Recommended Solution
Insufficient induction of apoptosis. The concentration of this compound or the incubation time may not be sufficient to induce detectable caspase activation.Perform a dose-response and time-course experiment to determine the optimal conditions for apoptosis induction.
Degraded enzyme or substrate. Caspases in the lysate or the substrate may have degraded.Prepare fresh cell lysates and store them properly. Avoid repeated freeze-thaw cycles of the substrate.
Presence of inhibitors in the lysate. The cell lysate may contain endogenous inhibitors of caspases.Dilute the cell lysate to reduce the concentration of inhibitors.
VEGF ELISA Troubleshooting

Problem: Inaccurate VEGF quantification.

Possible Cause Recommended Solution
Interference from sample matrix. Components in the cell culture supernatant or serum can interfere with antibody binding.Dilute the samples to minimize matrix effects. Ensure the diluent is compatible with the assay.
Cross-reactivity. The antibodies used in the ELISA may cross-react with other proteins.Check the specificity of the ELISA kit.
Presence of heterophilic antibodies or rheumatoid factor in serum samples. These can cause false-positive or false-negative results.Use blocking agents specifically designed to neutralize these interfering antibodies.

Quantitative Interference Data

The following table summarizes potential quantitative interferences from common reagents in assays relevant to this compound research. Note that this data is based on studies with similar compounds (polyphenols) or general assay interference and should be used as a guideline. Specific interference should be empirically determined for this compound.

AssayInterfering ReagentObserved EffectQuantitative Impact (Example)Reference
MTT Assay Epigallocatechin gallate (EGCG) - a polyphenolUnderestimation of anti-proliferative effectIC50 of EGCG was 2-fold higher in MTT/MTS assays compared to ATP or DNA quantification assays.[6][8]
MTT Assay Kaempferol - a flavonoidDirect reduction of MTT, leading to false-positive viabilityInstantaneous formazan formation in a cell-free system.[11]
VEGF ELISA Aflibercept (anti-VEGF drug)Underestimation of VEGF concentrationIC50 for interference was 0.45 pM.[12][13]
VEGF ELISA Bevacizumab (anti-VEGF drug)Underestimation of VEGF concentrationIC50 for interference was 138 pM.[12][13]

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol is a general guideline for assessing the cytotoxic effects of this compound on adherent cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.

  • Absorbance Reading: Shake the plate gently for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[5][14][15][16]

Colorimetric Caspase-3 Activity Assay Protocol

This protocol provides a general method for measuring caspase-3 activity in cell lysates.

  • Cell Lysis: Induce apoptosis in cells by treating them with this compound. Pellet the cells and lyse them using a chilled lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the reaction buffer containing the colorimetric caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Reading: Measure the absorbance at 405 nm. The amount of yellow color produced is proportional to the caspase-3 activity.[1][2][17][18][19]

VEGF ELISA Protocol

This is a generalized protocol for quantifying VEGF in cell culture supernatants.

  • Plate Preparation: Prepare the VEGF ELISA plate according to the manufacturer's instructions (pre-coated with a capture antibody).

  • Standard and Sample Addition: Add the VEGF standards and cell culture supernatants (appropriately diluted) to the wells.

  • Incubation: Incubate the plate to allow VEGF to bind to the capture antibody.

  • Washing: Wash the plate to remove unbound substances.

  • Detection Antibody Addition: Add a biotinylated detection antibody specific for VEGF.

  • Incubation and Washing: Incubate and wash the plate again.

  • Enzyme Conjugate Addition: Add a streptavidin-horseradish peroxidase (HRP) conjugate.

  • Incubation and Washing: Incubate and wash the plate a final time.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB).

  • Color Development and Stopping: Allow the color to develop in the dark and then stop the reaction with a stop solution.

  • Absorbance Reading: Measure the absorbance at 450 nm. The intensity of the color is proportional to the amount of VEGF.[20][21][22][23]

Visualizations

Below are diagrams illustrating key signaling pathways and workflows relevant to this compound research.

Grandisin_Apoptosis_Pathway This compound This compound Cell Tumor Cell This compound->Cell Induces stress Mitochondria Mitochondria Cell->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Recruits Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Activation Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Cleaves Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Activation Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes

Caption: this compound-induced intrinsic apoptosis pathway.

VEGF_Signaling_Pathway This compound This compound VEGF_Production VEGF Production This compound->VEGF_Production Inhibits VEGF VEGF VEGF_Production->VEGF Secretes VEGFR VEGF Receptor (on endothelial cell) VEGF->VEGFR Binds Signaling_Cascade Intracellular Signaling Cascade (e.g., PLC-γ, PKC, MAPK) VEGFR->Signaling_Cascade Activates Angiogenesis Angiogenesis (Cell proliferation, migration, new vessel formation) Signaling_Cascade->Angiogenesis Promotes

Caption: Inhibition of VEGF signaling by this compound.

Experimental_Workflow_Cytotoxicity Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with this compound (various concentrations) Seed_Cells->Treat_Cells Incubate Incubate (e.g., 48h) Treat_Cells->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Read_Absorbance Read Absorbance (570 nm) MTT_Assay->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: General workflow for assessing this compound cytotoxicity.

References

Technical Support Center: Optimizing HPLC Separation of Grandisin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Grandisin isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for successfully separating this compound isomers?

A1: The most critical factor is the selection of the Chiral Stationary Phase (CSP). This compound is a neolignan with stereogenic centers, making chiral chromatography essential for separating its isomers. Polysaccharide-based columns, particularly those with cellulose or amylose derivatives, are highly effective for separating a wide range of enantiomers, including lignans and neolignans.[1] A column such as cellulose tris(3,5-dimethylphenylcarbamate), commercially available as Chiralcel OD, has been shown to be effective for the enantiomeric separation of related neolignan isomers.[2]

Q2: Should I use Normal-Phase (NP) or Reversed-Phase (RP) HPLC for this compound isomer separation?

A2: Both modes can be effective, but Normal-Phase (NP) HPLC is more commonly the mode of choice for chiral separations on polysaccharide-based CSPs.[1] NP-HPLC typically employs mobile phases consisting of alkanes like n-hexane mixed with an alcohol modifier such as isopropanol or ethanol. These conditions often provide better chiral recognition based on hydrogen bonding, π-π, and dipole-dipole interactions.[1] However, reversed-phase columns are also available and can offer different selectivity, which may be advantageous for specific this compound isomers.

Q3: What are typical starting mobile phase conditions for separating this compound isomers?

A3: For a normal-phase separation on a Chiralcel OD column, a good starting point is a mobile phase of n-hexane and 2-propanol (isopropanol). A common starting ratio is 90:10 (v/v) n-hexane:2-propanol.[2] From this starting point, the percentage of the alcohol modifier can be adjusted to optimize the retention and resolution of the isomers.

Q4: My this compound isomer peaks are co-eluting or have very poor resolution. What should I do first?

A4: If your isomers are co-eluting, the primary goal is to improve the selectivity (α) of your method. The first step is to systematically optimize the mobile phase composition.[3] For a normal-phase method, vary the percentage of the alcohol modifier (e.g., isopropanol) in small increments (e.g., 2-5%). You can also try switching the alcohol modifier (e.g., from isopropanol to ethanol) as this can alter the chiral recognition.[1] If mobile phase optimization is insufficient, you may need to screen other chiral stationary phases.

Q5: I am observing peak tailing with my this compound isomer peaks. What could be the cause and how can I fix it?

A5: Peak tailing in chiral chromatography can be caused by several factors, including column overload, secondary interactions with the stationary phase, or a contaminated column.[1] First, try diluting your sample to rule out column overload. If tailing persists, secondary interactions with the silica support of the CSP may be the issue. For basic compounds, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can help. Conversely, for acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) may improve peak shape.[1] Finally, ensure your column is clean by following the manufacturer's washing protocols.[4]

Troubleshooting Guide

Problem 1: Poor or No Resolution of Isomers
Potential Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP) The selectivity of the column is insufficient for this compound isomers. Screen a few different CSPs, such as those based on amylose or other cellulose derivatives.[1]
Suboptimal Mobile Phase Composition The mobile phase is not providing adequate chiral recognition. Systematically vary the ratio of the alcohol modifier (e.g., isopropanol) in your n-hexane mobile phase. Try switching to a different alcohol modifier (e.g., ethanol).[1]
Flow Rate is Too High A high flow rate can reduce column efficiency and, consequently, resolution. Decrease the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min) to see if resolution improves.
Elevated Column Temperature Higher temperatures can sometimes decrease selectivity in chiral separations. Try reducing the column temperature in 5°C increments.[5]
Problem 2: Irreproducible Retention Times
Potential Cause Suggested Solution
Inadequate Column Equilibration Chiral columns can require longer equilibration times. Ensure the column is flushed with at least 20-30 column volumes of the mobile phase before starting your analysis sequence.
Mobile Phase Instability The more volatile component of the mobile phase (e.g., n-hexane) may be evaporating, leading to a change in composition. Prepare fresh mobile phase daily and keep solvent reservoirs loosely capped.[6]
Fluctuating Column Temperature Unstable ambient temperatures can affect solvent viscosity and retention times. Use a column thermostat to maintain a constant temperature.
Pump Malfunction Worn pump seals or faulty check valves can cause inconsistent flow rates. Check for leaks and unusual pump noises. Perform routine pump maintenance as needed.[6]

Experimental Protocols

Protocol 1: Initial Method Development for this compound Isomer Separation

This protocol provides a starting point for developing a chiral HPLC method for the separation of this compound isomers.

  • Column Selection:

    • Column: Chiralcel OD (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Dimensions: 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase Preparation:

    • Prepare a mobile phase of 90:10 (v/v) n-hexane:2-propanol.

    • Use HPLC-grade solvents.

    • Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 0.9 mL/min

    • Column Temperature: 25°C (ambient)

    • Detection: UV at an appropriate wavelength for this compound (e.g., 280 nm).

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Initial Analysis and Optimization:

    • Inject the sample and evaluate the chromatogram for the degree of separation.

    • If resolution is poor, adjust the mobile phase composition by varying the percentage of 2-propanol (e.g., try 95:5 and 85:15 n-hexane:2-propanol).

    • If isomers are still not resolved, consider trying ethanol as the modifier in place of 2-propanol.

Data Presentation

Table 1: Example Chromatographic Data for Neolignan Isomer Separation on Chiralcel OD

The following data is based on the separation of related 8.O.4'-neolignans and serves as a reference for expected performance.[2]

Parameter Value
Column Chiralcel OD
Mobile Phase n-hexane:2-propanol (90:10, v/v)
Flow Rate 0.9 mL/min
Temperature Room Temperature
Example Resolution (Rs) Baseline resolution (Rs > 1.5) was achieved for most racemates. The highest resolution factor observed was 6.28 for one of the neolignan isomers.

Visualizations

Troubleshooting_Workflow start Poor or No Resolution of Isomers check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp optimize_mp Optimize Mobile Phase (Vary alcohol % or type) check_csp->optimize_mp Yes screen_csp Screen Different CSPs check_csp->screen_csp No adjust_flow Decrease Flow Rate optimize_mp->adjust_flow adjust_temp Adjust Column Temperature adjust_flow->adjust_temp adjust_temp->optimize_mp No Improvement solution Resolution Achieved adjust_temp->solution Success screen_csp->optimize_mp

Caption: Troubleshooting workflow for poor isomer resolution.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis & Optimization col_select Select Chiral Column (e.g., Chiralcel OD) mp_prep Prepare Mobile Phase (e.g., Hexane/IPA) col_select->mp_prep sample_prep Prepare Sample in Mobile Phase mp_prep->sample_prep initial_run Perform Initial HPLC Run sample_prep->initial_run eval Evaluate Resolution initial_run->eval optimize Optimize Conditions (Mobile Phase, Flow, Temp) eval->optimize Resolution < 1.5 final_method Final Validated Method eval->final_method Resolution ≥ 1.5 optimize->initial_run Re-inject

Caption: General workflow for HPLC method development.

References

Technical Support Center: Grandisin Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of grandisin. The information provided is based on general principles of small molecule and lignan crystallization due to the limited availability of specific data for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for successful this compound crystallization?

A1: The choice of solvent is the most critical factor. An ideal solvent should dissolve this compound when hot but have low solubility when cold. The solvent should also be non-reactive with this compound, have a relatively low boiling point for easy removal, and be non-toxic.

Q2: My this compound sample is not crystallizing at all. What should I do?

A2: If this compound fails to crystallize, consider the following troubleshooting steps:

  • Increase Concentration: The solution may be too dilute. Try to concentrate the solution by slowly evaporating the solvent.

  • Induce Crystallization: Introduce a seed crystal of this compound if available. Alternatively, scratching the inside of the glassware with a glass rod at the air-solvent interface can sometimes initiate nucleation.

  • Change the Solvent System: Experiment with different solvents or solvent mixtures. A mixture of a good solvent and a poor solvent (an anti-solvent) can be effective. The anti-solvent should be miscible with the primary solvent.

  • Check Purity: Impurities can significantly hinder crystallization. Ensure your this compound sample is of high purity (>95%). Further purification by chromatography may be necessary.[1]

Q3: My this compound crystals are very small, needle-like, or clumped together. How can I improve the crystal quality?

A3: Poor crystal quality often results from a high rate of nucleation. To obtain larger, well-formed crystals, you need to slow down the crystallization process:

  • Slower Cooling: Allow the saturated solution to cool to room temperature slowly, and then transfer it to a refrigerator or cold room. Insulating the flask can help slow down the cooling rate.

  • Reduce Supersaturation: Use a slightly larger volume of solvent to dissolve the this compound, or cool the solution more slowly.

  • Solvent System Optimization: Experiment with different solvent systems. The choice of solvent can influence crystal habit.

Q4: My this compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly. To address this:

  • Reheat and Add More Solvent: Reheat the solution to dissolve the oil, add more of the same solvent to dilute the solution, and then allow it to cool slowly.

  • Use a Lower-Boiling Point Solvent: Select a solvent with a lower boiling point.

  • Further Purification: High concentrations of impurities can also lead to oiling out.

Troubleshooting Guide

This guide addresses specific problems you may encounter during this compound crystallization in a question-and-answer format.

Problem Possible Cause(s) Suggested Solution(s)
No Crystals Form 1. Solution is not supersaturated. 2. Nucleation is inhibited. 3. Purity of this compound is too low.1. Concentrate the solution by slow evaporation. 2. Induce nucleation by adding a seed crystal or scratching the flask. 3. Purify the this compound sample further using techniques like column chromatography.
Low Crystal Yield 1. Crystallization is incomplete. 2. Too much solvent was used. 3. Crystals were filtered too early.1. Allow more time for crystallization at a lower temperature. 2. Concentrate the mother liquor to obtain a second crop of crystals. 3. Ensure the solution has cooled completely before filtration.
"Oiling Out" 1. Cooling is too rapid. 2. High concentration of impurities. 3. Solvent boiling point is too high.1. Reheat to dissolve the oil, add more solvent, and cool slowly. 2. Purify the this compound sample. 3. Choose a solvent with a lower boiling point.
Poor Crystal Quality (small, needles, aggregated) 1. Nucleation rate is too high. 2. Rapid cooling or evaporation. 3. Presence of impurities.1. Decrease the level of supersaturation (use more solvent or cool more slowly). 2. Control the rate of cooling or evaporation. 3. Ensure high purity of the starting material.

Experimental Protocols

General Protocol for this compound Crystallization by Slow Cooling

This protocol provides a general procedure for crystallizing this compound from a single solvent.

  • Solvent Selection: Choose a suitable solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on the polarity of lignans, suitable solvents could include ethanol, methanol, acetone, ethyl acetate, or mixtures with water.[2]

  • Dissolution: In a flask, dissolve the this compound sample in the minimum amount of the chosen hot solvent to create a saturated solution. Gentle heating on a hot plate may be necessary.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Slow Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, the flask can be insulated.

  • Further Cooling: Once the flask has reached room temperature, place it in a refrigerator (4°C) or a freezer (-20°C) to maximize crystal yield.

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a desiccator or under vacuum.

Data Presentation

Due to the lack of specific quantitative data for this compound, the following table provides a qualitative guide to potential solvent systems based on the general solubility of lignans.[2]

Solvent System Polarity Anticipated Solubility of this compound Notes
MethanolPolar ProticLikely soluble when hot, less soluble when cold.Good starting point for single-solvent crystallization.
EthanolPolar ProticSimilar to methanol, may have slightly different solubility profile.Another good option for single-solvent crystallization.
AcetonePolar AproticMay be a good solvent for dissolving this compound.Can be used in combination with a non-polar anti-solvent.
Ethyl AcetateModerately PolarMay be suitable for crystallization.
Dichloromethane/HexaneNon-polar/Non-polarThis compound is likely to be less soluble.Can be used as anti-solvents when mixed with a more polar solvent in which this compound is soluble.
WaterVery PolarThis compound is likely to be poorly soluble.Can be used as an anti-solvent with a miscible organic solvent like ethanol or methanol.

Visualizations

Troubleshooting Workflow for this compound Crystallization

Troubleshooting_Workflow start Start Crystallization Experiment outcome Observe Outcome start->outcome no_crystals No Crystals Form outcome->no_crystals No oiling_out Compound Oils Out outcome->oiling_out Oil poor_quality Poor Crystal Quality outcome->poor_quality Poor good_crystals Good Quality Crystals outcome->good_crystals Yes ts1_purity Check Purity (>95%) no_crystals->ts1_purity ts2_reheat Reheat & Add More Solvent oiling_out->ts2_reheat ts3_slow_cooling Decrease Cooling Rate poor_quality->ts3_slow_cooling end End good_crystals->end ts1_concentration Increase Concentration ts1_purity->ts1_concentration If pure ts1_induce Induce Nucleation ts1_concentration->ts1_induce ts1_induce->outcome ts2_solvent Change Solvent (Lower BP) ts2_reheat->ts2_solvent ts2_solvent->outcome ts3_concentration Lower Supersaturation ts3_slow_cooling->ts3_concentration ts3_concentration->outcome

Caption: A flowchart illustrating the troubleshooting steps for common this compound crystallization problems.

Logical Relationship of Crystallization Parameters

Crystallization_Parameters cluster_input Input Parameters cluster_process Crystallization Process cluster_output Output This compound This compound Purity Nucleation Nucleation Rate This compound->Nucleation Solvent Solvent System Solvent->Nucleation Growth Crystal Growth Solvent->Growth Concentration Concentration Concentration->Nucleation Concentration->Growth Temperature Temperature Profile (Cooling Rate) Temperature->Nucleation Temperature->Growth Nucleation->Growth Yield Crystal Yield Growth->Yield Quality Crystal Quality (Size, Morphology) Growth->Quality

Caption: Diagram showing the relationship between input parameters and the outcomes of the crystallization process.

References

Technical Support Center: Grandisin Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in biological assays involving the natural compound grandisin. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 values of this compound in our cytotoxicity assays across different experiments. What are the potential causes?

A1: Inconsistent IC50 values are a common challenge in cell-based assays with natural products like this compound. Several factors can contribute to this variability:

  • Cell Line Specificity: The cytotoxic effect of this compound can be highly dependent on the cancer cell line used. Different cell lines exhibit varying sensitivities due to differences in their genetic makeup, protein expression, and signaling pathways.[1][2][3]

  • Cell Health and Passage Number: The physiological state of the cells is critical. Using cells at a high passage number can lead to phenotypic and genotypic drift, altering their response to this compound. Ensure cells are healthy, in the exponential growth phase, and within a consistent, low passage number range for all experiments.

  • Compound Purity and Handling: The purity of the this compound sample is crucial. Impurities may possess their own biological activity, leading to confounding results. Ensure the compound is properly stored to prevent degradation.

  • Assay Conditions: Minor variations in experimental conditions can significantly impact results. These include cell seeding density, incubation time, and the concentration of serum in the culture medium. Standardize these parameters across all experiments.[1]

  • Choice of Assay: Different cytotoxicity assays measure different cellular endpoints. For instance, an MTT assay measures metabolic activity, while a trypan blue exclusion assay assesses cell membrane integrity. This compound might affect these processes differently, resulting in varied IC50 values.[1]

Q2: The IC50 values from our MTT assay are consistently higher than what is reported in some literature. Why might this be the case?

A2: Discrepancies between your MTT assay results and published data can arise from several factors:

  • Incomplete Solubilization of Formazan: The purple formazan crystals produced in the MTT assay must be fully dissolved before reading the absorbance. Incomplete solubilization will lead to an underestimation of the cytotoxic effect and a higher IC50 value. Ensure adequate mixing and sufficient volume of the solubilizing agent.

  • Interference from this compound: As a natural product, this compound might interfere with the assay. It could have reducing properties that lead to the non-enzymatic reduction of the MTT reagent, causing a false positive signal for cell viability. It is advisable to run a control with this compound in cell-free media to check for any direct reaction with MTT.

  • MTT Toxicity: The MTT reagent itself can be toxic to some cell lines, especially with prolonged incubation times. This can lead to an overestimation of the cytotoxicity of your compound. Optimize the MTT incubation time for your specific cell line.

  • Cell Seeding Density: A higher cell density can sometimes lead to increased resistance to cytotoxic agents, a phenomenon known as density-dependent chemoresistance. Ensure you are using a consistent and appropriate cell seeding density as reported in the literature or optimized for your cell line.

Q3: We are planning to assess the anti-inflammatory activity of this compound. What are some key considerations?

A3: When evaluating the anti-inflammatory properties of this compound, consider the following:

  • Choice of In Vitro Model: A common model is the use of lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) to mimic an inflammatory response.[4][5]

  • Measured Endpoints: Key inflammatory markers to measure include nitric oxide (NO), prostaglandins (e.g., PGE2), and pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[4][5]

  • Cytotoxicity Assessment: It is crucial to determine the cytotoxic concentration of this compound in your chosen cell line. The observed anti-inflammatory effects should occur at non-cytotoxic concentrations to ensure they are not a result of cell death.[6]

  • Mechanism of Action: To understand how this compound exerts its anti-inflammatory effects, you can investigate its impact on key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.[5]

Q4: What is the primary mechanism of this compound's cytotoxic action?

A4: Studies have shown that this compound's primary mechanism of cytotoxic action is the induction of apoptosis, or programmed cell death.[1][2][3] This is often mediated through the activation of a family of enzymes called caspases, which are central to the apoptotic process.[1]

Troubleshooting Guides

Inconsistent Cytotoxicity Assay (e.g., MTT) Results
Problem Possible Cause Troubleshooting Steps
High variability between replicate wells Uneven cell seedingEnsure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between plating each row.
"Edge effect" in 96-well platesAvoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity.
Pipetting errorsCalibrate pipettes regularly. Use fresh tips for each replicate.
Low or no cytotoxic activity observed This compound degradationStore this compound under recommended conditions (e.g., protected from light and moisture).
Incorrect assay endpointThe timing of the measurement is critical. Perform a time-course experiment to determine the optimal incubation time to observe the desired effect.
Cell resistanceThe chosen cell line may be inherently resistant to this compound. Consider using a different, more sensitive cell line.
Unexpectedly high cytotoxicity Solvent toxicityEnsure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically <0.5%). Run a vehicle control with the same solvent concentration.
ContaminationRegularly check cell cultures for microbial contamination.
Anti-Inflammatory Assay Issues
Problem Possible Cause Troubleshooting Steps
No inhibition of inflammatory markers Insufficient this compound concentrationTest a wider range of concentrations. Ensure the compound is fully dissolved in the media.
Inadequate LPS stimulationConfirm the activity of your LPS batch. Ensure you are using the optimal concentration and stimulation time for your cell line.
Observed anti-inflammatory effect is due to cytotoxicity This compound concentration is too highPerform a cytotoxicity assay (e.g., MTT) in parallel to determine the non-toxic concentration range of this compound for your cells. Conduct anti-inflammatory assays at sub-toxic concentrations.[6]
Antimicrobial Assay (MIC) Inconsistencies
Problem Possible Cause Troubleshooting Steps
No antimicrobial activity detected This compound insolubility in brothEnsure this compound is properly dissolved. A co-solvent like DMSO may be necessary, but its final concentration should be low and controlled for.
Inappropriate microbial strainThe tested microorganism may be resistant to this compound. Test against a panel of different bacteria and fungi.
High variability in MIC values Inconsistent inoculum densityStandardize the inoculum preparation to ensure a consistent starting concentration of microorganisms in each well.
Incomplete dissolution of this compoundVisually inspect the wells for any precipitation of the compound.

Data Presentation

Table 1: Cytotoxic Activity of this compound (IC50 Values)
Cell LineCancer TypeAssayIC50 (µM)Reference
K562Chronic Myeloid LeukemiaTrypan Blue Exclusion< 0.85[2][3]
K562Chronic Myeloid LeukemiaMTT< 0.85[2][3]
Ehrlich Ascites Tumor (EAT)Murine Mammary CarcinomaTrypan Blue & MTT< 0.25
HepG-2Hepatocellular CarcinomaNeutral Red UptakePoor activity
MCF-7Breast AdenocarcinomaNeutral Red UptakePoor activity
PC3Prostate CancerNeutral Red UptakePoor activity

Note: "Poor activity" indicates a significantly higher IC50 value compared to sensitive cell lines. The variability in IC50 values highlights the cell line-specific nature of this compound's cytotoxicity.

Table 2: Anti-Inflammatory Activity of this compound (Illustrative)
AssayCell LineStimulantMeasured MarkerIC50 (µM)
Protein Denaturation Inhibition-HeatEgg Albumin DenaturationData not available
Nitric Oxide (NO) ProductionRAW 264.7LPSNitriteData not available
Cytokine Release (TNF-α)RAW 264.7LPSTNF-αData not available
Table 3: Antimicrobial Activity of this compound (Illustrative)
OrganismTypeAssayMIC (µg/mL)
Staphylococcus aureusBacteriumBroth MicrodilutionData not available
Escherichia coliBacteriumBroth MicrodilutionData not available
Candida albicansFungusBroth MicrodilutionData not available

Experimental Protocols

Protocol 1: Cytotoxicity - MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[7][8][9][10]

Protocol 2: Anti-Inflammatory - Inhibition of Egg Albumin Denaturation Assay
  • Reaction Mixture Preparation: In a tube, mix 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound.

  • Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.

  • Heat-Induced Denaturation: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

  • Cooling: After heating, cool the mixtures to room temperature.

  • Absorbance Measurement: Measure the absorbance of the solutions at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 A standard drug like diclofenac sodium should be used as a positive control.[11][12][13]

Protocol 3: Antimicrobial - Broth Microdilution Assay
  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.[14][15][16][17][18]

Mandatory Visualization

General experimental workflows for biological assays.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 This compound This compound stress Cellular Stress This compound->stress mitochondria Mitochondria stress->mitochondria cytochrome_c Cytochrome c mitochondria->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Technical Support Center: Enhancing the Bioavailability of Grandisin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental formulation of Grandisin, a poorly water-soluble neolignan with promising therapeutic potential. The information provided is aimed at enhancing its oral bioavailability for research and development purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a tetrahydrofuran neolignan found in certain plant species.[1][2] Its therapeutic potential is significant, with demonstrated anti-tumor, anti-angiogenic, and anti-parasitic properties. However, its very low aqueous solubility (approximately 0.6513 mg/L at 25°C) presents a major hurdle for oral administration, leading to poor absorption and limited bioavailability. This necessitates the development of advanced formulations to improve its dissolution and systemic uptake.

Q2: What are the primary formulation strategies to enhance the bioavailability of this compound?

A2: Given this compound's lipophilic nature, several formulation strategies applicable to poorly soluble drugs can be employed. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate by presenting it in an amorphous, higher-energy state.[3][4][5][6][7]

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range significantly increases its surface area, leading to faster dissolution. This can be achieved through techniques like nano-milling or precipitation.

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems such as nanoemulsions, self-emulsifying drug delivery systems (SEDDS), or solid lipid nanoparticles (SLNs) can improve its solubility in the gastrointestinal tract and facilitate its absorption.[8][9][10][11] One study has specifically reported the use of a nanoemulsion for this compound.[1]

Q3: Are there any known excipients that are particularly effective for formulating poorly soluble lignans like this compound?

A3: While specific data for this compound is limited, studies on other poorly soluble lignans suggest that carriers such as polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), and certain surfactants like polysorbate 80 can be effective in creating solid dispersions with enhanced dissolution. For lipid-based systems, common excipients include natural oils (e.g., soybean oil, sesame oil), medium-chain triglycerides, and various non-ionic surfactants.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low drug loading in the formulation. - Poor solubility of this compound in the chosen carrier or solvent system.- Inefficient encapsulation during the formulation process.- Screen a wider range of carriers/solvents: Test the solubility of this compound in various polymers, lipids, and co-solvents to find a more compatible system.- Optimize the drug-to-carrier ratio: Systematically vary the ratio to find the optimal balance between drug loading and formulation stability.- Modify the preparation method: For nanoparticles, adjust parameters like sonication time, homogenization pressure, or solvent evaporation rate. For solid dispersions, consider different preparation techniques (e.g., solvent evaporation vs. hot-melt extrusion).
Precipitation of this compound upon dilution or during storage. - The formulation is a supersaturated system that is thermodynamically unstable.- Recrystallization of the amorphous drug in solid dispersions.- Ostwald ripening in nano-suspensions.- Incorporate precipitation inhibitors: Use polymers like HPMC or PVP in your formulation to maintain a supersaturated state.- Ensure complete amorphization: For solid dispersions, confirm the absence of crystallinity using techniques like DSC or XRD.- Optimize stabilizer concentration: In nanoparticle formulations, ensure adequate concentration of stabilizers (surfactants or polymers) to prevent particle growth.
Inconsistent in vitro dissolution results. - Agglomeration of nanoparticles.- Incomplete dispersion of the formulation in the dissolution medium.- Variability in the experimental setup.- Characterize particle size and zeta potential: Ensure your nanoparticles have a narrow size distribution and sufficient surface charge to prevent aggregation.- Use appropriate dissolution media: The medium should mimic physiological conditions (e.g., simulated gastric or intestinal fluid). The addition of surfactants to the medium may be necessary to ensure sink conditions.- Standardize the dissolution method: Ensure consistent agitation speed, temperature, and sampling technique.
Poor correlation between in vitro dissolution and in vivo bioavailability. - First-pass metabolism of this compound.- Efflux by transporters in the gut wall.- The in vitro test does not accurately mimic the complex environment of the GI tract.- Investigate metabolic stability: Conduct in vitro metabolism studies using liver microsomes to assess the extent of first-pass metabolism.- Consider permeability enhancers: If efflux is suspected, the co-formulation with known P-glycoprotein inhibitors could be explored.- Use biorelevant dissolution media: Employ media that contain bile salts and lecithin to better simulate the conditions in the fed and fasted states.

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., Polyvinylpyrrolidone K30) in a suitable organic solvent (e.g., ethanol) at a predetermined ratio (e.g., 1:5 w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film is formed.

  • Drying: Further dry the solid film under vacuum for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried film and pulverize it into a fine powder using a mortar and pestle.

  • Sieving: Pass the powder through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (using techniques like DSC and XRD to confirm the amorphous state).

Protocol 2: Preparation of this compound-Loaded Nanoparticles by Nanoprecipitation
  • Organic Phase Preparation: Dissolve this compound and a polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188) to act as a stabilizer.

  • Nanoprecipitation: Inject the organic phase into the aqueous phase under constant magnetic stirring.

  • Solvent Evaporation: Allow the organic solvent to evaporate under stirring for several hours.

  • Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the unencapsulated drug and excess surfactant. Resuspend the pellet in deionized water.

  • Characterization: Analyze the nanoparticles for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug release profile.[12]

Protocol 3: Preparation of a this compound Nanoemulsion
  • Oil Phase Preparation: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides) and a lipophilic surfactant.

  • Aqueous Phase Preparation: Dissolve a hydrophilic surfactant in water.

  • Emulsification: Add the oil phase to the aqueous phase dropwise under high-speed homogenization to form a coarse emulsion.

  • Nanoemulsification: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nanometer range.

  • Characterization: Characterize the nanoemulsion for droplet size, PDI, zeta potential, drug content, and stability.

Quantitative Data on Bioavailability Enhancement

Direct comparative pharmacokinetic data for different this compound formulations is limited in publicly available literature. However, studies on other poorly soluble compounds demonstrate the potential for significant bioavailability enhancement with these techniques. The following table provides an example of the kind of data that should be generated in preclinical studies to compare different this compound formulations.

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Unformulated this compound (Suspension)Data not availableData not availableData not available100 (Reference)
This compound Solid Dispersion (1:5 drug:carrier)Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
This compound Nanoparticles (200 nm)Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
This compound Nanoemulsion (150 nm)Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value

Note: The values in this table are hypothetical and should be determined experimentally for this compound.

Signaling Pathways and Experimental Workflows

This compound has been shown to induce apoptosis and inhibit angiogenesis, suggesting its interaction with specific cellular signaling pathways.

This compound-Induced Apoptosis via Caspase Activation

This compound has been observed to induce apoptosis in cancer cells through the activation of both intrinsic and extrinsic caspase pathways.[1][2] This involves the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-6).[1][2]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3/6/7 Procaspase-3/6/7 Caspase-8->Procaspase-3/6/7 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3/6/7 Caspase-3/6/7 Caspase-3/6/7 Procaspase-3/6/7->Caspase-3/6/7 Executioner Caspases Apoptosis Apoptosis Caspase-3/6/7->Apoptosis This compound This compound This compound->Procaspase-8 Activates This compound->Procaspase-9 Activates

Caption: this compound-induced caspase activation pathway.

This compound's Anti-Angiogenic Effect via VEGF Signaling Inhibition

This compound has been shown to reduce the levels of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis.[1] While the exact molecular target is still under investigation, it is hypothesized that this compound may interfere with the VEGF signaling cascade, potentially by inhibiting the VEGF receptor (VEGFR) or downstream signaling molecules like STAT3.

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PI3K PI3K VEGFR->PI3K Activates Akt Akt PI3K->Akt Activates STAT3 STAT3 Akt->STAT3 Activates Angiogenesis Angiogenesis STAT3->Angiogenesis Promotes This compound This compound This compound->VEGFR Inhibits (Hypothesized) This compound->STAT3 Inhibits (Hypothesized) G Start Start Formulation_Development Formulation Development (Solid Dispersion, Nanoparticles, etc.) Start->Formulation_Development In_Vitro_Characterization In Vitro Characterization (Particle Size, Drug Loading, Dissolution) Formulation_Development->In_Vitro_Characterization Optimization Optimization In_Vitro_Characterization->Optimization Optimization->Formulation_Development No In_Vivo_PK_Study In Vivo Pharmacokinetic Study (Animal Model) Optimization->In_Vivo_PK_Study Yes Data_Analysis Data Analysis (Cmax, Tmax, AUC) In_Vivo_PK_Study->Data_Analysis End End Data_Analysis->End

References

Grandisin Toxicity Reduction: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grandisin. The focus is on strategies to mitigate its toxic effects on normal cells while preserving its anti-cancer efficacy.

Frequently Asked Questions (FAQs)

Q1: My in vitro experiments show that this compound is equally toxic to my cancer cell line and the normal (non-cancerous) control cell line. Is this expected?

A1: Yes, this is a known characteristic of this compound. Studies have shown that this compound exhibits cytotoxicity to normal cells, such as peripheral blood lymphocytes and mouse fibroblasts, with IC50 values in a similar range to those observed for cancer cell lines like K562 leukemia cells.[1] This lack of selectivity is a significant hurdle for its clinical application.

Q2: What is the known mechanism of this compound-induced toxicity in normal cells?

A2: The precise signaling pathways leading to toxicity in normal cells have not been fully elucidated. However, in cancer cells, this compound induces apoptosis and causes cell cycle arrest at the G1 phase.[1] It is plausible that similar mechanisms are activated in normal cells. Lignans, the class of compounds this compound belongs to, are known to modulate various signaling pathways, including the NF-κB and Nrf2 pathways, which are involved in inflammation, oxidative stress, and cell survival.[2][3] Further investigation into these pathways in normal cells treated with this compound is recommended.

Q3: Are there any established methods to reduce this compound's toxicity to normal cells?

A3: While no specific protocols for reducing this compound's toxicity have been published, several promising strategies can be adapted from research on other cytotoxic natural products. These include:

  • Nanoparticle-based drug delivery: Encapsulating this compound in nanoparticles can offer controlled release and potentially targeted delivery to tumor sites, thereby reducing systemic exposure and toxicity to normal tissues.[4][5][6][7]

  • Structural modification: Synthesizing derivatives of this compound could lead to analogues with an improved therapeutic index, exhibiting lower toxicity to normal cells while retaining or even enhancing anti-cancer activity.[8][9][10]

  • Combination therapy with cytoprotective agents: Co-administration of a cytoprotective agent could selectively protect normal cells from this compound-induced damage. The choice of agent would depend on the specific mechanism of toxicity.

Q4: What type of nanoparticles could be suitable for this compound delivery?

A4: Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) or chitosan, and lipid-based nanoparticles like liposomes and solid lipid nanoparticles (SLNs) have been successfully used to encapsulate other lignans and natural compounds.[5][11] These formulations can improve solubility, stability, and bioavailability, and can be surface-modified for targeted delivery.

Troubleshooting Guides

Problem 1: High cytotoxicity of this compound in normal cell lines.
  • Possible Cause: Inherent non-selective cytotoxicity of the compound.

  • Troubleshooting Steps:

    • Confirm IC50 Values: Perform dose-response experiments on a panel of cancer and normal cell lines to establish baseline cytotoxicity.

    • Hypothesize and Test Nanoparticle Formulations:

      • Formulate this compound into nanoparticles (e.g., PLGA nanoparticles or liposomes) using established protocols.

      • Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency.

      • Repeat the cytotoxicity assays with the nanoformulated this compound and compare the IC50 values against free this compound in both cancer and normal cell lines. An increased therapeutic index (ratio of IC50 in normal cells to IC50 in cancer cells) would indicate a successful reduction in off-target toxicity.

    • Investigate Potential Cytoprotective Co-treatments:

      • Based on hypothesized toxicity mechanisms (e.g., oxidative stress), select a cytoprotective agent (e.g., an antioxidant).

      • Perform co-treatment experiments, exposing normal cells to the cytoprotective agent prior to or concurrently with this compound.

      • Assess cell viability to determine if the agent mitigates this compound's toxicity.

Problem 2: Difficulty in formulating this compound into nanoparticles.
  • Possible Cause: Poor solubility or instability of this compound in the solvents used for nanoparticle preparation.

  • Troubleshooting Steps:

    • Solvent Optimization: Test a range of organic solvents compatible with your chosen nanoparticle formulation method to find one that effectively dissolves this compound without causing degradation.

    • Method Variation: Explore different nanoparticle preparation techniques. For example, if the nanoprecipitation method is failing, consider emulsion-based methods.[12]

    • Surfactant/Stabilizer Screening: The choice and concentration of surfactant or stabilizer are critical for nanoparticle formation and stability. Screen a variety of pharmaceutically acceptable surfactants to find the optimal one for your this compound formulation.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activities of this compound. Note that currently, there is no published data on this compound formulations with reduced toxicity. The goal of the proposed strategies is to increase the IC50 for normal cells while maintaining or lowering the IC50 for cancer cells.

Cell Line TypeCell LineAssayIC50 (µM)Reference
CancerK562 (Leukemia)Trypan Blue0.851
CancerK562 (Leukemia)MTT0.198[1]
NormalLymphocytesTrypan Blue0.685
NormalLymphocytesMTT0.200[1]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is used to assess the cytotoxicity of this compound and its formulations.[13][14]

Materials:

  • 96-well plates

  • Cancer and normal cell lines

  • Complete cell culture medium

  • This compound (and/or this compound nanoparticles)

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound (or its nanoformulation) in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles by Solvent Emulsification-Diffusion

This is a general protocol that can be adapted for this compound.[12]

Materials:

  • This compound

  • PLGA (Poly(lactic-co-glycolic acid))

  • Organic solvent (e.g., ethyl acetate)

  • Aqueous solution with a stabilizer (e.g., polyvinyl alcohol - PVA)

  • High-shear mixer or sonicator

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in the organic solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing the stabilizer.

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-shear mixer or sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Diffusion: Add water to the emulsion under constant stirring to induce the diffusion of the organic solvent into the aqueous phase, leading to nanoparticle formation.

  • Nanoparticle Recovery: Collect the nanoparticles by centrifugation.

  • Washing and Lyophilization: Wash the nanoparticles to remove excess surfactant and unencapsulated this compound, and then lyophilize for storage.

Visualizations

Signaling Pathways

The precise signaling pathways for this compound's toxicity in normal cells are yet to be fully elucidated. However, lignans are known to influence key cellular pathways such as NF-κB and Nrf2. Researchers investigating this compound's toxicity could explore these pathways as a starting point.

G Potential Signaling Pathways for Lignan Activity cluster_0 NF-κB Pathway cluster_1 Nrf2 Pathway This compound This compound IKK IKK This compound->IKK Inhibition? IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Releases Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Transcription Grandisin_Nrf2 This compound Keap1 Keap1 Grandisin_Nrf2->Keap1 Modulation? Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element Nrf2->ARE Binds to Cytoprotective Genes Cytoprotective Genes ARE->Cytoprotective Genes Transcription

Caption: Potential signaling pathways influenced by lignans like this compound.

Experimental Workflow

G Workflow for Developing and Testing Toxicity-Reduced this compound Start Start Formulate_this compound Formulate this compound (e.g., Nanoparticles) Start->Formulate_this compound Characterize Characterize Formulation (Size, Encapsulation) Formulate_this compound->Characterize Cytotoxicity_Assay Perform Cytotoxicity Assays (Cancer vs. Normal Cells) Characterize->Cytotoxicity_Assay Analyze_Data Analyze Data (Calculate IC50 and Therapeutic Index) Cytotoxicity_Assay->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for toxicity reduction strategies.

References

Grandisin NMR Sample Preparation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the sample preparation of grandisin for Nuclear Magnetic Resonance (NMR) analysis.

Troubleshooting Guide

Researchers may face several challenges when preparing this compound samples for NMR analysis. This guide addresses common problems with solutions presented in a question-and-answer format.

FAQs: Sample Preparation

Question 1: What is the recommended amount of this compound for ¹H and ¹³C NMR?

For optimal results, the quantity of this compound should be carefully measured. For ¹H NMR, 5 to 25 mg of the compound is typically sufficient. However, for ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 50 to 100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time frame.[1]

Question 2: Which deuterated solvent is most suitable for this compound?

Based on available literature, deuterated chloroform (CDCl₃) is a commonly used and effective solvent for dissolving this compound and other tetrahydrofuran lignans for NMR analysis.[2][3] It is advisable to start with CDCl₃. If solubility issues arise, other solvents with varying polarities, such as acetone-d₆, DMSO-d₆, or methanol-d₄, can be tested.

Question 3: My this compound sample won't fully dissolve in the deuterated solvent. What should I do?

Incomplete dissolution can lead to poor quality spectra with broad lines.[4] If this compound does not fully dissolve, consider the following steps:

  • Solvent Change: Test the solubility of a small amount of your sample in different deuterated solvents to find a more suitable one.

  • Gentle Heating: Gently warming the sample vial may aid dissolution. However, be cautious as excessive heat can lead to degradation.

  • Vortexing/Sonication: Agitating the sample using a vortex mixer or a sonicator can help break down aggregates and improve solubility.

Question 4: I observe particulate matter in my NMR tube after dissolving the sample. How can I remove it?

The presence of solid particles will distort the magnetic field homogeneity, resulting in poor shimming and broad spectral lines.[4] To remove particulates:

  • Filtration: Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube. Ensure the glass wool is tightly packed to be effective.

FAQs: Spectral Quality Issues

Question 5: The peaks in my ¹H NMR spectrum are broad. What could be the cause?

Broad peaks can arise from several factors:

  • Poor Shimming: This is a common cause and can often be rectified by carefully shimming the spectrometer.

  • High Concentration: Overly concentrated samples can lead to increased viscosity and result in broader lines.[1] Diluting the sample may resolve this issue.

  • Paramagnetic Impurities: The presence of paramagnetic metal ions can cause significant line broadening. Ensure all glassware is thoroughly cleaned to avoid contamination.

  • Incomplete Dissolution: As mentioned earlier, undissolved solids will negatively impact spectral quality.

Question 6: I have a poor signal-to-noise ratio in my spectrum. How can I improve it?

A low signal-to-noise ratio can make it difficult to identify and interpret peaks accurately. To improve it:

  • Increase Concentration: If solubility permits, increasing the amount of this compound in your sample will enhance the signal.

  • Increase the Number of Scans: Acquiring more scans will improve the signal-to-noise ratio, as the signal averages coherently while the noise averages incoherently.

  • Use a Higher Field Spectrometer: If available, using a spectrometer with a higher magnetic field strength will provide better sensitivity and resolution.

FAQs: Sample Stability

Question 7: How stable is this compound during NMR sample preparation and analysis?

This compound, being an all-trans tetrahydrofuran lignan, is generally more stable than its all-cis isomers.[2][3] However, like many natural products, it can be susceptible to degradation under certain conditions. To ensure stability:

  • Avoid Excessive Heat: When aiding dissolution, use only gentle warming.

  • Minimize Exposure to Light and Air: Prepare samples fresh and, if necessary, store them in the dark and under an inert atmosphere (e.g., argon or nitrogen) to prevent photo-oxidation or other degradation pathways.

  • Check for Degradation Products: Be aware of potential degradation products that may appear as extra peaks in your NMR spectrum. Comparing your spectrum to a reference spectrum of pure this compound can help identify any impurities or degradation.

Quantitative Data Summary

The following table summarizes the recommended parameters for this compound NMR sample preparation.

Parameter¹H NMR¹³C NMR
Sample Amount 5 - 25 mg50 - 100 mg
Deuterated Solvent Volume 0.6 - 0.7 mL0.6 - 0.7 mL
Recommended Solvent CDCl₃CDCl₃

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H and ¹³C NMR

  • Weighing the Sample: Accurately weigh the desired amount of this compound (see table above) into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Dissolution: Gently swirl the vial to dissolve the sample. If necessary, use a vortex mixer or a sonicator to aid dissolution. Gentle warming can be applied if needed, but avoid overheating.

  • Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution through the glass wool directly into a clean NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Analysis: Insert the sample into the NMR spectrometer and proceed with shimming and data acquisition.

Visualizations

Grandisin_NMR_Workflow cluster_analysis NMR Analysis weigh 1. Weigh this compound dissolve 2. Dissolve in CDCl3 weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter shim 4. Shim Spectrometer filter->shim acquire 5. Acquire Spectrum shim->acquire poor_solubility Poor Solubility? acquire->poor_solubility Check Sample broad_peaks Broad Peaks? acquire->broad_peaks Check Parameters low_sn Low S/N? acquire->low_sn Optimize

Caption: Workflow for this compound NMR Sample Preparation and Troubleshooting.

Troubleshooting_Logic cluster_issues Common Issues cluster_causes Potential Causes cluster_solutions Solutions start Problem with NMR Spectrum issue1 Broad Peaks start->issue1 issue2 Poor Signal-to-Noise start->issue2 issue3 Incomplete Dissolution start->issue3 cause1a Poor Shimming issue1->cause1a cause1b High Concentration issue1->cause1b cause1c Particulates issue1->cause1c cause2a Low Concentration issue2->cause2a cause2b Insufficient Scans issue2->cause2b cause3a Wrong Solvent issue3->cause3a sol1a Re-shim cause1a->sol1a sol1b Dilute Sample cause1b->sol1b sol1c Filter Sample cause1c->sol1c sol2a Increase Concentration cause2a->sol2a sol2b Increase Scans cause2b->sol2b sol3a Test Other Solvents cause3a->sol3a

Caption: Troubleshooting Logic for this compound NMR Analysis Issues.

References

Technical Support Center: Mitigating Matrix Effects in Grandisin LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Grandisin.

Important Note on "this compound" : The scientific literature refers to at least two distinct compounds as "this compound":

  • This compound (flavanone glycoside): A 2-methoxy 6,7,2',6'-tetrahydroxy flavanone 6-O-β-glucoside isolated from the leaves of Cassia grandis.[1]

  • (-)-Grandisin (neolignan): A tetrahydrofuran neolignan found in species such as Piper tectoniifolium.[2]

As the challenges in LC-MS analysis can be compound-specific, it is crucial to identify the specific "this compound" being analyzed. This guide provides general strategies applicable to the analysis of natural products from complex matrices, with specific considerations for both types of compounds where applicable.

Troubleshooting Guides

This section addresses common issues encountered during this compound LC-MS analysis that may be related to matrix effects.

Issue 1: Poor Peak Shape, Tailing, or Splitting

Potential Cause Troubleshooting Step Expected Outcome
Co-elution with interfering matrix components Optimize the chromatographic gradient. A shallower gradient can improve the separation of this compound from closely eluting matrix components.Improved peak shape and resolution from interfering peaks.
Evaluate a different stationary phase. A column with a different chemistry (e.g., phenyl-hexyl instead of C18) may offer different selectivity.Better separation and peak symmetry.
Interaction with metal ions in the LC system Use a metal-free or PEEK-lined column and tubing, especially if analyzing compounds prone to chelation.Reduced peak tailing and improved analyte recovery.
Sample solvent mismatch with the mobile phase Ensure the final sample solvent is as close as possible in composition and strength to the initial mobile phase.Sharper, more symmetrical peaks.

Issue 2: Low or Inconsistent Analyte Response (Ion Suppression)

Potential Cause Troubleshooting Step Expected Outcome
High concentration of co-eluting matrix components Enhance sample preparation. Implement a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove a broader range of interferences than simple protein precipitation.[3]Increased signal intensity and improved signal-to-noise ratio.
Dilute the sample extract. This reduces the concentration of both the analyte and the matrix components, which can sometimes lessen the severity of ion suppression.More consistent and reproducible analyte response, although sensitivity may decrease.
Matrix components competing for ionization Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) to favor the ionization of this compound.Enhanced analyte signal and reduced impact of interfering compounds.
Inadequate chromatographic separation Adjust the mobile phase composition or gradient to separate this compound from the ion-suppressing region of the chromatogram.Shifting the analyte peak to a "cleaner" region of the chromatogram, resulting in a stronger signal.

Issue 3: Inaccurate Quantification and Poor Reproducibility

Potential Cause Troubleshooting Step Expected Outcome
Variable matrix effects between samples Use a stable isotope-labeled (SIL) internal standard for this compound if available. A SIL internal standard co-elutes and experiences similar matrix effects, providing more accurate quantification.Improved accuracy and precision of quantitative results.
If a SIL internal standard is not available, use a matrix-matched calibration curve. Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.More accurate quantification by compensating for consistent matrix effects.
Carryover from previous injections Implement a robust needle and injection port washing procedure between samples, using a strong organic solvent.Elimination of analyte peaks in blank injections and more accurate quantification of subsequent samples.
Inconsistent sample preparation Automate the sample preparation workflow if possible to ensure uniformity across all samples.Reduced variability in analyte recovery and matrix effects, leading to better reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A: Matrix effects in LC-MS are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, pigments from a plant extract).[4] This can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), both of which negatively impact the accuracy, precision, and sensitivity of your analysis.[5][6]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A: A common method is the post-column infusion experiment. A solution of your this compound standard is continuously infused into the LC flow after the analytical column, while a blank matrix extract is injected. Dips or peaks in the constant baseline signal for this compound indicate regions of ion suppression or enhancement, respectively.

Another approach is to compare the slope of a calibration curve prepared in a pure solvent with one prepared in a matrix extract. A significant difference in the slopes indicates the presence of matrix effects.

Q3: What are the best sample preparation techniques to reduce matrix effects for this compound from plant extracts?

A: The optimal sample preparation technique depends on the specific plant matrix and the physicochemical properties of the this compound being analyzed. Here are some common approaches:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. A cartridge with a specific sorbent is used to selectively retain either the analyte or the interferences, allowing for their separation.

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids (e.g., aqueous and organic). It can be effective in removing highly polar or non-polar interferences.

  • Protein Precipitation (for biological matrices): While common, this method may not be sufficient for complex plant matrices as it primarily removes proteins and may leave other matrix components that can interfere with the analysis.

Experimental Protocol: Solid-Phase Extraction (SPE) for this compound (General Protocol)

  • Sample Pre-treatment: Extract the plant material (e.g., leaves of Cassia grandis or Piper tectoniifolium) with a suitable solvent (e.g., methanol or ethanol). Centrifuge and collect the supernatant.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by water through it.

  • Sample Loading: Load the plant extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

  • Elution: Elute the this compound from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the initial mobile phase of your LC-MS method.

Q4: When should I use a stable isotope-labeled (SIL) internal standard for this compound analysis?

A: A SIL internal standard is the gold standard for quantitative LC-MS analysis and should be used whenever possible, especially when high accuracy and precision are required. The SIL internal standard has the same chemical properties as the analyte and will co-elute, meaning it will be subjected to the same matrix effects. By measuring the ratio of the analyte to the SIL internal standard, these effects can be effectively compensated for.

Quantitative Data Summary

The following tables provide example data that can be generated during method development to assess and mitigate matrix effects.

Table 1: Comparison of Sample Preparation Techniques for this compound Recovery and Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD, %)
Protein Precipitation8545 (Suppression)15
Liquid-Liquid Extraction (LLE)7520 (Suppression)8
Solid-Phase Extraction (SPE)925 (Suppression)4

Matrix Effect (%) is calculated as: ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100. A negative value indicates suppression, and a positive value indicates enhancement.

Table 2: LC-MS/MS Parameters for this compound Analysis (Example)

ParameterThis compound (Flavanone Glycoside)(-)-Grandisin (Neolignan)
Column C18, 2.1 x 100 mm, 1.8 µmPhenyl-Hexyl, 2.1 x 50 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Methanol
Gradient 10-90% B in 10 min20-80% B in 8 min
Flow Rate 0.3 mL/min0.4 mL/min
Ionization Mode ESI NegativeESI Positive
MRM Transition (Q1/Q3) To be determined empiricallyTo be determined empirically

Visualizations

Mitigating_Matrix_Effects_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Review & Optimization Sample_Extraction Initial Sample Extraction Cleanup Sample Cleanup (SPE, LLE) Sample_Extraction->Cleanup LC_Separation Chromatographic Separation Cleanup->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Integration) MS_Detection->Data_Analysis Matrix_Effect_Assessment Assess Matrix Effect (Ion Suppression/Enhancement) Data_Analysis->Matrix_Effect_Assessment Optimization Optimization Matrix_Effect_Assessment->Optimization If significant matrix effect Optimization->Cleanup Improve Cleanup Optimization->LC_Separation Modify Separation Troubleshooting_Logic Start Inaccurate/Inconsistent LC-MS Results Check_Peak_Shape Evaluate Peak Shape (Tailing, Splitting?) Start->Check_Peak_Shape Check_Response Assess Analyte Response (Low, Variable?) Check_Peak_Shape->Check_Response No Optimize_Chroma Optimize Chromatography (Gradient, Column) Check_Peak_Shape->Optimize_Chroma Yes Check_Quantification Review Quantification (Poor Accuracy/Precision?) Check_Response->Check_Quantification No Improve_Cleanup Enhance Sample Cleanup (SPE, LLE) Check_Response->Improve_Cleanup Yes Use_IS Implement Internal Standard (SIL or Analog) Check_Quantification->Use_IS Yes End End Check_Quantification->End No Matrix_Matched_Cal Use Matrix-Matched Calibration Use_IS->Matrix_Matched_Cal If SIL not available

References

Validation & Comparative

Grandisin: A Botanical Larvicide Challenging Conventional Mosquito Control

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Vassouras, RJ – In the ongoing battle against mosquito-borne diseases, researchers are increasingly turning to natural compounds for effective and environmentally sensitive solutions. Grandisin, a neolignan isolated from the plant Piper solmsianum, is emerging as a potent larvicide against Aedes aegypti, the primary vector for dengue, Zika, and chikungunya viruses. This guide provides a comparative analysis of this compound's efficacy against two widely used conventional larvicides: temephos and Bacillus thuringiensis israelensis (Bti).

Executive Summary

This compound demonstrates significant larvicidal activity against Aedes aegypti larvae, with a reported 50% lethal concentration (LC50) of 150 µg/mL. Its mechanism of action involves the destruction of the larval midgut, leading to mortality. While direct comparative studies are limited, data from independent investigations suggest this compound's efficacy is within a relevant range when compared to conventional larvicides like temephos and the biolarvicide Bacillus thuringiensis israelensis (Bti). Temephos, an organophosphate, acts as a neurotoxin, while Bti utilizes protein toxins to disrupt the midgut lining of the larvae. The increasing incidence of resistance to temephos in mosquito populations highlights the urgent need for alternative control agents like this compound.

Comparative Efficacy Data

The following tables summarize the larvicidal efficacy of this compound, temephos, and Bti against Aedes aegypti larvae, based on data from various studies. It is important to note that these values were not obtained from a single, direct comparative study, and variations in experimental conditions may influence the results.

Table 1: Larvicidal Efficacy (LC50 and LC90) of this compound, Temephos, and Bti against Aedes aegypti

LarvicideLC50 (mg/L)LC90 (mg/L)Source(s)
This compound150Not Reported[1]
Temephos0.0080.015[1][2]
Bacillus thuringiensis israelensis (Bti)0.0070.052[3]

Note: LC50 and LC90 values for Temephos and Bti can vary between studies and mosquito populations.

Experimental Protocols

The evaluation of larvicidal activity for this compound and conventional larvicides generally follows the standard guidelines established by the World Health Organization (WHO) for laboratory and field testing of mosquito larvicides.

Larval Rearing
  • Aedes aegypti larvae are typically reared in a laboratory setting under controlled conditions of temperature (e.g., 25±2°C), humidity (e.g., 70-80%), and a 12:12 hour light:dark photoperiod to ensure the availability of healthy, uniform-aged larvae for bioassays.

  • Larvae are fed a diet of powdered fish food or a mixture of yeast and liver powder.

Larvicidal Bioassay
  • Preparation of Test Solutions:

    • This compound: A stock solution of this compound is prepared by dissolving a known weight of the compound in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO). Serial dilutions are then made to obtain a range of test concentrations.

    • Temephos and Bti: Commercial formulations of temephos and Bti are used to prepare stock solutions in distilled water, from which serial dilutions are made to achieve the desired test concentrations.[4]

  • Bioassay Procedure:

    • Groups of 20-25 late third or early fourth instar larvae are placed in beakers or cups containing a specific volume (e.g., 100 mL) of de-chlorinated or distilled water.[5]

    • The appropriate volume of the test solution is added to each beaker to achieve the target concentration.

    • Each concentration is tested in triplicate or quadruplicate, along with a control group (containing only the solvent, if used) and a negative control (untreated water).

    • Larval mortality is recorded after a 24-hour exposure period. Larvae are considered dead if they are unable to move when gently prodded.[5][6]

  • Data Analysis:

    • The percentage of mortality is calculated for each concentration and corrected for any mortality in the control group using Abbott's formula if necessary.

    • The lethal concentrations (LC50 and LC90), which are the concentrations that cause 50% and 90% mortality of the larvae, respectively, are determined using probit analysis.[7]

Experimental_Workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis LarvalRearing Larval Rearing (Aedes aegypti) ExposeLarvae Exposure of Larvae to Test Solutions LarvalRearing->ExposeLarvae PrepSolutions Preparation of Test Solutions (this compound, Temephos, Bti) PrepSolutions->ExposeLarvae RecordMortality Record Mortality (after 24h) ExposeLarvae->RecordMortality ProbitAnalysis Probit Analysis RecordMortality->ProbitAnalysis DetermineLC Determine LC50 & LC90 ProbitAnalysis->DetermineLC

Larvicidal Bioassay Workflow

Mechanism of Action and Signaling Pathways

The mode of action of a larvicide is critical to its effectiveness and the potential for resistance development.

This compound: Histological analysis of Aedes aegypti larvae exposed to this compound reveals significant damage to the midgut, with intense tissue destruction and cell disorganization.[1] The precise signaling pathways disrupted by this compound that lead to this cellular damage are still under investigation.

Temephos: As an organophosphate insecticide, temephos acts as a neurotoxin. It inhibits the enzyme acetylcholinesterase (AChE) in the nervous system of the larvae.[8][9] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve impulses, paralysis, and ultimately, death.[8] Recent studies also suggest that temephos may act as a stomach poison, causing damage to the larval midgut.[10]

Temephos_Signaling_Pathway Temephos Temephos AChE Acetylcholinesterase (AChE) Temephos->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Normally hydrolyzes NerveImpulse Continuous Nerve Impulse ACh->NerveImpulse Accumulation leads to Paralysis Paralysis & Death NerveImpulse->Paralysis

Temephos Mechanism of Action

Bacillus thuringiensis israelensis (Bti): Bti is a bacterium that produces a crystalline mixture of proteins, including Cry and Cyt toxins, during sporulation.[11] When ingested by mosquito larvae, the alkaline environment of the midgut solubilizes these crystals, releasing the protoxins.[12][13] Midgut proteases then cleave the protoxins into active toxins. These toxins bind to specific receptors on the surface of the midgut epithelial cells, creating pores in the cell membranes.[13] This leads to cell lysis, disruption of the midgut, and ultimately, larval death due to starvation and septicemia.[11][13] The multi-toxin nature of Bti makes it difficult for mosquitoes to develop resistance.[14]

Bti_Signaling_Pathway Ingestion Ingestion of Bti crystals by Larva Solubilization Solubilization in alkaline midgut Ingestion->Solubilization Activation Activation of Cry & Cyt protoxins by proteases Solubilization->Activation Binding Binding to midgut epithelial cell receptors Activation->Binding PoreFormation Pore Formation in cell membrane Binding->PoreFormation CellLysis Cell Lysis & Midgut Disruption PoreFormation->CellLysis Death Larval Death CellLysis->Death

Bti Mechanism of Action

Conclusion

This compound presents a promising natural alternative for the control of Aedes aegypti larvae. Its distinct mode of action, targeting the larval midgut, offers a valuable tool, particularly in light of the growing resistance to conventional insecticides like temephos. While further research, including direct comparative efficacy studies and elucidation of the specific signaling pathways affected by this compound, is warranted, the existing data underscores its potential as a component in integrated vector management programs. The development of natural product-based larvicides like this compound is a critical step towards more sustainable and effective control of mosquito-borne diseases.

References

A Comparative Guide to the In Vitro Anti-Cancer Activity of Grandisin and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vitro anti-cancer properties of Grandisin, a neolignan found in Piper solmsianum, and Paclitaxel, a widely used chemotherapeutic agent. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these two compounds.

Introduction

This compound is a tetrahydrofuran neolignan that has demonstrated cytotoxic and antiangiogenic properties.[1] Its anti-cancer activity is primarily attributed to the induction of apoptosis through the activation of a cascade of caspases.[1]

Paclitaxel , commercially known as Taxol, is a potent anti-cancer drug used in the treatment of various cancers, including ovarian, breast, and lung cancer.[2] Its mechanism of action involves the stabilization of microtubules, which disrupts the normal process of cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3]

Comparative Efficacy: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cell growth. The following tables summarize the available IC50 values for this compound and Paclitaxel against various cancer cell lines. It is important to note that the data for this compound and Paclitaxel are derived from separate studies and different cell lines, making a direct comparison of potency challenging.

Table 1: In Vitro Anti-Cancer Activity of this compound

Cell LineCancer TypeIncubation Time (hr)IC50 (µM)Reference
Ehrlich Ascites Tumoural (EAT)Murine Mammary AdenocarcinomaNot Specified< 0.25[1]

Table 2: In Vitro Anti-Cancer Activity of Paclitaxel

Cell LineCancer TypeIncubation Time (hr)IC50 (nM)Reference
SK-BR-3Breast (HER2+)72~10[4]
MDA-MB-231Breast (Triple Negative)72~5[4]
T-47DBreast (Luminal A)72~2.5[4]
A549Non-Small Cell Lung Cancer12027[5]
HeLaCervical Cancer24~7.5[6]
Ovarian CarcinomaOvarian Cancer242.5 - 7.5[6]

Mechanisms of Action

This compound: Induction of Apoptosis

This compound exerts its cytotoxic effects by inducing programmed cell death, or apoptosis. This process is mediated by the activation of key effector proteins called caspases. Studies have shown that this compound treatment leads to the activation of caspase-3, -6, -8, and -9 in cancer cells.[1] The activation of caspase-8 suggests the involvement of the extrinsic apoptotic pathway, while the activation of caspase-9 points to the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases like caspase-3 and -6, which ultimately leads to the dismantling of the cell.

G This compound This compound Extrinsic_Pathway Extrinsic Pathway This compound->Extrinsic_Pathway Intrinsic_Pathway Intrinsic Pathway This compound->Intrinsic_Pathway Caspase8 Caspase-8 Activation Extrinsic_Pathway->Caspase8 Caspase9 Caspase-9 Activation Intrinsic_Pathway->Caspase9 Caspase3_6 Caspase-3 & -6 Activation Caspase8->Caspase3_6 Caspase9->Caspase3_6 Apoptosis Apoptosis Caspase3_6->Apoptosis

Figure 1: Proposed apoptotic signaling pathway of this compound.

Paclitaxel: Microtubule Stabilization and Cell Cycle Arrest

Paclitaxel's primary mechanism of action is its ability to bind to and stabilize microtubules, which are essential components of the cell's cytoskeleton.[2] This stabilization prevents the dynamic instability required for microtubule function during cell division. As a result, the cell cycle is arrested at the G2/M transition phase, preventing the cell from entering mitosis.[3][5] Prolonged arrest at this checkpoint ultimately triggers the apoptotic machinery, leading to cell death.

G Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 2: Mechanism of action of Paclitaxel.

Experimental Protocols

Detailed methodologies for key in vitro experiments are crucial for the reproducibility and interpretation of results.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (this compound or Paclitaxel) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

G Start Seed Cells in 96-well Plate Treat Treat with Compound Start->Treat Incubate1 Incubate (e.g., 24-72h) Treat->Incubate1 Add_MTT Add MTT Solution Incubate1->Add_MTT Incubate2 Incubate (2-4h) Add_MTT->Incubate2 Solubilize Add Solubilizing Agent Incubate2->Solubilize Read Measure Absorbance at 570nm Solubilize->Read

Figure 3: General workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.[7][8]

Protocol:

  • Cell Treatment: Culture cells and treat them with the desired concentrations of the test compound for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

G Start Treat Cells with Compound Harvest Harvest Adherent & Floating Cells Start->Harvest Wash Wash with Cold PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate in Dark (15 min) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze G Start Treat Cells with Compound Harvest Harvest Cells Start->Harvest Fix Fix in Cold 70% Ethanol Harvest->Fix Wash Wash with PBS Fix->Wash RNase Treat with RNase A Wash->RNase Stain Stain with Propidium Iodide RNase->Stain Incubate Incubate in Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

References

A Comparative Guide to the Structure-Activity Relationship of Grandisin Analogs and Related Lignans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of grandisin and its analogs, drawing insights from studies on related tetrahydrofuran lignans and neolignans. Due to the limited availability of direct SAR studies on a series of this compound analogs, this document leverages data from structurally similar compounds to infer potential relationships between chemical modifications and biological activity. The information presented herein is intended to guide future research and drug discovery efforts targeting the development of novel therapeutic agents based on the this compound scaffold.

Introduction to this compound and its Therapeutic Potential

This compound is a tetrahydrofuran neolignan with a range of reported biological activities, including antitumor, anti-angiogenic, and anti-chagasic properties. Its complex structure presents multiple sites for chemical modification, offering the potential to enhance its potency, selectivity, and pharmacokinetic profile. Understanding the structure-activity relationship is crucial for the rational design of more effective and safer this compound-based drug candidates.

Comparative Analysis of Lignan Analogs

The following table summarizes the structure and cytotoxic or anti-angiogenic activity of various tetrahydrofuran and neolignan analogs. This data provides valuable insights into how modifications to the core lignan structure can influence biological activity.

Table 1: Structure-Activity Relationship of Selected Lignan Analogs

Compound/Analog Core Structure Key Structural Modifications Biological Activity (IC50 or % Inhibition) Cell Line/Assay Reference
This compound Tetrahydrofuran Neolignan-IC50 < 0.25 µMEhrlich Ascites Tumor (EAT) cells[1]
Magnolol NeolignanBiphenyl skeleton with phenolic and allylic groupsData not available in abstractHep-G2[1]
Honokiol NeolignanBiphenyl skeleton with phenolic and allylic groupsData not available in abstractHep-G2[1]
trans-2,5-bis(3,4,5-trimethoxyphenyl)tetrahydrofuran (L-652,731) Tetrahydrofuran LignanTrimethoxyphenyl substitutionsIC50 = 0.02 µMPAF receptor binding[2]
(-)-Virgatusin Tetrasubstituted Tetrahydrofuran Lignan(7S,7'R,8S,8'S) stereochemistryStrongest antifungal activityColletotrichum lagenarium[3]
9,9'-diol (7R,7'R,8R,8'R) analog Tetrasubstituted Tetrahydrofuran LignanSpecific stereochemistry and diol groupsStrongest antibacterial activityListeria denitrificans[4]
Methyl (E)-3-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoate (2a) Dihydrobenzofuran LignanDimer of caffeic acid methyl esterPronounced antiangiogenic activityChorioallantoic Membrane (CAM) assay

Key SAR Insights from Related Lignans:

  • Stereochemistry is Critical: The stereoisomerism of the tetrahydrofuran ring and its substituents significantly impacts biological activity, as seen in the different activities of virgatusin stereoisomers.[2][4]

  • Substitution Patterns on Phenyl Rings: The nature and position of substituents on the aromatic rings play a crucial role in determining potency. For instance, the trimethoxyphenyl groups in L-652,731 contribute to its high potency as a PAF antagonist.[2]

  • Functional Groups: The presence of specific functional groups, such as hydroxyl and methoxy groups, is essential for the biological activity of many lignans.[3]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of analog performance. Below are representative protocols for key biological assays.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Human cancer cell lines (e.g., GLC4, Hep-G2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (this compound analogs) for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

This ex vivo assay assesses the effect of compounds on the outgrowth of blood vessels from aortic explants.

  • Aorta Excision: Thoracic aortas are excised from rats and cleaned of periadventitial tissue.

  • Ring Preparation: The aortas are cross-sectioned into 1 mm thick rings.

  • Embedding: The aortic rings are placed in a 24-well plate coated with Matrigel.

  • Compound Treatment: The rings are cultured in an endothelial cell growth medium containing various concentrations of the test compounds.

  • Incubation: The plates are incubated for a specific period (e.g., 7 days) to allow for the formation of microvessel sprouts.

  • Quantification: The extent of blood vessel outgrowth is quantified by measuring the area or length of the sprouts using imaging software.

  • Data Analysis: The percentage of inhibition of vessel outgrowth is calculated relative to the untreated control.

Visualizing Pathways and Workflows

The following diagrams illustrate a general biosynthetic pathway for lignans and a typical workflow for the screening of this compound analogs.

Lignan_Biosynthesis_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid Coniferyl_alcohol Coniferyl Alcohol (Monomer) p_Coumaric_acid->Coniferyl_alcohol Phenylpropanoid Pathway Coupling Oxidative Coupling Coniferyl_alcohol->Coupling Pinoresinol Pinoresinol (Lignan) Coupling->Pinoresinol Grandisin_Precursors This compound Precursors Pinoresinol->Grandisin_Precursors Further enzymatic steps

Caption: General biosynthetic pathway of lignans.

Experimental_Workflow start Design & Synthesis of This compound Analogs screening Primary Screening: Cytotoxicity Assay (e.g., MTT) start->screening inactive Inactive Analogs screening->inactive active Active Analogs (IC50 < Threshold) screening->active secondary_screening Secondary Screening: Anti-Angiogenic Assays (e.g., Aortic Ring, Tube Formation) active->secondary_screening sar_analysis Structure-Activity Relationship (SAR) Analysis secondary_screening->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Experimental workflow for screening this compound analogs.

Conclusion and Future Directions

While direct and comprehensive SAR studies on this compound analogs are currently lacking in the public domain, the analysis of related tetrahydrofuran lignans and neolignans provides a solid foundation for initiating a drug discovery program centered on the this compound scaffold. The data suggests that stereochemistry and the substitution patterns on the phenyl rings are key determinants of biological activity. Future research should focus on the systematic synthesis and evaluation of a library of this compound analogs to elucidate a detailed SAR. This will involve modifying the substituents on the aromatic rings, altering the stereochemistry of the tetrahydrofuran core, and exploring different functional groups to optimize for potency, selectivity, and pharmacokinetic properties. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of natural products.

References

Grandisin: A Comparative Guide to its Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Grandisin, a neolignan found in plant species such as Virola surinamensis, has demonstrated notable anti-inflammatory properties in preclinical studies.[1] This guide provides a comprehensive comparison of this compound's anti-inflammatory efficacy with the well-established nonsteroidal anti-inflammatory drug (NSAID), indomethacin. The information presented herein is supported by experimental data from in vivo studies, offering insights into its potential as a novel anti-inflammatory agent.

Comparative Efficacy of this compound and Indomethacin

This compound has been evaluated in established animal models of inflammation, demonstrating significant activity. While direct head-to-head comparative studies with indomethacin are limited, this section presents available data to facilitate an informed assessment of this compound's potential.

Table 1: Comparison of the Anti-Inflammatory Activity of this compound and Indomethacin in Animal Models

CompoundAnimal ModelDosagePercent Inhibition of InflammationReference
This compound Formalin Test (late phase) in mice10.0 mg/kg60.5%[1]
This compound Croton Oil-Induced Ear Edema in mice10.0 mg/kg36.4%[1]
Indomethacin Acetic Acid-Induced Writhing in mice10 mg/kg51.23%[2]

Note: The data presented for this compound and Indomethacin are from separate studies. Direct comparative studies are needed for a conclusive assessment of relative potency.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide, providing a framework for the validation of anti-inflammatory effects.

Formalin-Induced Paw Licking Test

This model assesses both neurogenic and inflammatory pain. The late phase is particularly relevant for evaluating anti-inflammatory activity.

Procedure:

  • Male Swiss mice (25-30 g) are used.

  • Animals are pre-treated with either vehicle, this compound (10.0 mg/kg, intraperitoneally), or a reference drug.

  • After 30 minutes, 20 µL of 2.5% formalin is injected subcutaneously into the dorsal surface of the right hind paw.

  • The amount of time the animal spends licking the injected paw is recorded. The late phase response is typically measured from 15 to 30 minutes post-formalin injection.

  • The percentage of inhibition is calculated by comparing the licking time in the treated groups to the vehicle-treated control group.

Croton Oil-Induced Ear Edema

This is a widely used model to evaluate the topical or systemic anti-inflammatory activity of compounds.

Procedure:

  • Male Swiss mice (25-30 g) are used.

  • A solution of croton oil in a suitable vehicle (e.g., acetone) is applied to the inner surface of the right ear. The left ear serves as a control.

  • This compound (10.0 mg/kg, intraperitoneally) or a reference drug is administered prior to the application of croton oil.

  • After a set period (e.g., 6 hours), the animals are euthanized, and a standardized section of each ear is weighed.

  • The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage of inhibition is determined by comparing the edema in treated animals to the control group.

Mechanism of Action: Unraveling the Signaling Pathways

The precise molecular mechanisms underlying this compound's anti-inflammatory effects are still under investigation. However, based on the common pathways targeted by anti-inflammatory agents, it is hypothesized that this compound may modulate key signaling cascades involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) pathway and the Cyclooxygenase-2 (COX-2) enzyme activity.

Potential Involvement of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of pro-inflammatory gene expression, including cytokines like TNF-α and IL-6. Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs. Future studies are warranted to investigate if this compound can inhibit the activation and nuclear translocation of NF-κB in inflammatory cells.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IkB-NF-kB IkB NF-kB IKK Complex->IkB-NF-kB IkB IkB NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation IkB-NF-kB->IkB Degradation Gene Transcription Gene Transcription NF-kB_n->Gene Transcription Induces Pro-inflammatory Proteins Pro-inflammatory Proteins Gene Transcription->Pro-inflammatory Proteins

Caption: Hypothetical modulation of the NF-κB signaling pathway by this compound.

Potential Inhibition of COX-2

COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Many NSAIDs, including indomethacin, exert their effects by inhibiting COX enzymes. Investigating the direct inhibitory effect of this compound on COX-2 activity would provide crucial insights into its mechanism of action.

Experimental_Workflow Start Start: In Vivo Model Induce_Inflammation Induce Inflammation (e.g., Formalin, Croton Oil) Start->Induce_Inflammation Treatment Treatment Group Induce_Inflammation->Treatment Control Control Group Induce_Inflammation->Control This compound Administer this compound Treatment->this compound Vehicle Administer Vehicle Control->Vehicle Measure_Inflammation Measure Inflammatory Response This compound->Measure_Inflammation Vehicle->Measure_Inflammation Data_Analysis Data Analysis & Comparison Measure_Inflammation->Data_Analysis End Conclusion Data_Analysis->End

References

Cross-Validation of Grandisin's Trypanocidal Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the trypanocidal activity of grandisin, a promising natural lignan, against various strains of Trypanosoma cruzi, the etiological agent of Chagas disease. While direct comparative data for this compound across multiple, well-characterized T. cruzi strains remains limited in publicly available research, this document synthesizes existing knowledge on this compound's bioactivity and contextualizes it with the known differential susceptibility of T. cruzi strains to the current reference drug, benznidazole. This guide is intended for researchers, scientists, and drug development professionals engaged in the search for novel anti-Chagasic agents.

Introduction to this compound and Trypanosoma cruzi Diversity

This compound, a tetrahydrofuran lignan, has been identified as a compound with significant activity against the trypomastigote forms of Trypanosoma cruzi[1]. Lignans as a class of natural products have shown promise as trypanocidal agents, with some demonstrating potent activity in both in vitro and in vivo models[2][3]. However, a critical aspect of preclinical drug development for Chagas disease is the validation of a compound's efficacy across the diverse genetic lineages of T. cruzi.

T. cruzi is classified into at least seven Discrete Typing Units (DTUs): TcI-TcVI and TcBat. These DTUs exhibit significant biological differences, including varying levels of virulence and susceptibility to chemotherapeutic agents. Therefore, a compound that is effective against one strain may not be equally effective against others, underscoring the necessity for comprehensive cross-strain validation.

Comparative Trypanocidal Activity

Table 1: In Vitro Activity of Benznidazole Against Intracellular Amastigotes of Different T. cruzi Strains (72h Incubation)

CompoundT. cruzi Strain (DTU)IC50 (µM)Reference
BenznidazoleTulahuen (TcVI)1.8 ± 0.1[4]
BenznidazoleCL (TcVI)0.8 ± 0.1[4]
BenznidazoleY (TcII)4.3 ± 0.3[4]
BenznidazoleG (TcI)2.3 ± 0.3[4]

Table 2: In Vitro Activity of Other Compounds Against Intracellular Amastigotes of Different T. cruzi Strains (72h Incubation)

CompoundT. cruzi Strain (DTU)IC50 (µM)Reference
NifurtimoxTulahuen (TcVI)1.3 ± 0.1[4]
NifurtimoxCL (TcVI)0.7 ± 0.1[4]
NifurtimoxY (TcII)1.9 ± 0.1[4]
NifurtimoxG (TcI)1.5 ± 0.1[4]
PosaconazoleTulahuen (TcVI)0.003 ± 0.0001[4]
PosaconazoleCL (TcVI)0.003 ± 0.0002[4]
PosaconazoleY (TcII)0.003 ± 0.0003[4]
PosaconazoleG (TcI)0.004 ± 0.0004[4]

Data is presented as mean ± standard deviation.

The data clearly indicates that the Y strain (TcII) is less susceptible to benznidazole compared to the other strains listed. This highlights the critical need for testing new drug candidates, such as this compound, against a panel of genetically distinct T. cruzi strains.

Experimental Protocols

Standardized protocols are essential for the reliable evaluation and comparison of trypanocidal compounds. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Trypanocidal Activity Assays

1. Anti-Epimastigote Assay:

  • Parasite Culture: T. cruzi epimastigotes are cultured in Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C.

  • Assay Procedure:

    • Harvest exponentially growing epimastigotes and adjust the concentration to 1 x 10^6 parasites/mL in fresh LIT medium.

    • Dispense 100 µL of the parasite suspension into a 96-well microtiter plate.

    • Add 100 µL of the test compound (this compound) at various concentrations (typically in two-fold serial dilutions). Include a positive control (benznidazole) and a negative control (medium with vehicle, e.g., DMSO).

    • Incubate the plate at 28°C for 72 hours.

    • Determine parasite viability using a resazurin-based assay or by direct counting with a hemocytometer.

    • Calculate the 50% inhibitory concentration (IC50) by non-linear regression analysis.

2. Anti-Amastigote Assay (Intracellular):

  • Host Cell Culture: Maintain a suitable host cell line, such as L6 myoblasts or Vero cells, in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.

  • Assay Procedure:

    • Seed host cells in a 96-well plate and allow them to adhere overnight.

    • Infect the host cell monolayer with tissue culture-derived trypomastigotes at a multiplicity of infection (MOI) of 10:1.

    • After 24 hours of infection, wash the wells to remove extracellular parasites.

    • Add fresh medium containing serial dilutions of the test compound (this compound) and controls.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.

    • Fix the cells and stain with a DNA-binding fluorescent dye (e.g., DAPI) to visualize host cell and parasite nuclei.

    • Quantify the number of intracellular amastigotes using an automated high-content imaging system.

    • Calculate the IC50 value based on the reduction in the number of amastigotes per host cell.

3. Anti-Trypomastigote Assay:

  • Parasite Source: Obtain bloodstream trypomastigotes from previously infected mice or tissue culture-derived trypomastigotes from infected host cell cultures.

  • Assay Procedure:

    • Adjust the concentration of trypomastigotes to 1 x 10^7 parasites/mL in RPMI-1640 medium.

    • Incubate the parasites with various concentrations of the test compound (this compound) and controls for 24 hours.

    • Assess parasite viability by counting motile parasites using a hemocytometer.

    • Calculate the 50% lethal concentration (LC50).

In Vivo Efficacy Model (Acute Chagas Disease Mouse Model)
  • Animal Model: Use susceptible mouse strains, such as BALB/c or C57BL/6.

  • Infection: Infect mice intraperitoneally with 1 x 10^4 bloodstream trypomastigotes of the desired T. cruzi strain.

  • Treatment:

    • Initiate treatment on a specific day post-infection (e.g., day 5).

    • Administer the test compound (this compound) orally or intraperitoneally once or twice daily for a defined period (e.g., 10-20 consecutive days).

    • Include a vehicle-treated control group and a benznidazole-treated positive control group.

  • Efficacy Evaluation:

    • Monitor parasitemia levels in the blood at regular intervals using a Neubauer chamber.

    • Record survival rates.

    • At the end of the experiment, perform qPCR on blood and tissues (e.g., heart, skeletal muscle) to detect parasite DNA and assess parasite clearance.

Potential Mechanisms of Action and Signaling Pathways

The precise mechanism of action of this compound against T. cruzi has not been elucidated. However, studies on other natural products, such as naphthoquinones, have shown that they can exert their trypanocidal effect by targeting the parasite's mitochondria, leading to a collapse of the mitochondrial membrane potential[5]. Given that T. cruzi's single, large mitochondrion is crucial for its energy metabolism and survival, this represents a key potential target for this compound[6].

Further research is required to determine if this compound's activity involves the disruption of key signaling pathways within the parasite. T. cruzi possesses complex signaling networks that regulate its differentiation, proliferation, and interaction with host cells[7][8][9]. Investigating the effect of this compound on these pathways could reveal novel therapeutic targets.

Visualizing Experimental Workflows and Logical Relationships

To facilitate a clear understanding of the experimental processes and the logical flow of a drug discovery cascade for a compound like this compound, the following diagrams are provided.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Efficacy cluster_mechanism Mechanism of Action Studies Epimastigote Anti-Epimastigote Assay Amastigote Anti-Amastigote Assay Epimastigote->Amastigote Hit Confirmation Trypomastigote Anti-Trypomastigote Assay Amastigote->Trypomastigote Cytotoxicity Mammalian Cell Cytotoxicity Assay Amastigote->Cytotoxicity Acute_Model Acute Mouse Model Cytotoxicity->Acute_Model Lead Selection (High Selectivity Index) Chronic_Model Chronic Mouse Model Acute_Model->Chronic_Model Efficacy Confirmation Target_ID Target Identification Chronic_Model->Target_ID Further Development Signaling_Pathway Signaling Pathway Analysis Target_ID->Signaling_Pathway This compound This compound (Test Compound) This compound->Epimastigote Primary Screen

Caption: High-level workflow for the evaluation of this compound's trypanocidal activity.

Signaling_Pathway_Hypothesis cluster_parasite Trypanosoma cruzi This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Disruption of Mitochondrial Membrane Potential Signaling Signaling Pathways (e.g., Ca2+ signaling, Kinases) This compound->Signaling Modulation of Key Enzymes Apoptosis Apoptosis-like Cell Death Mitochondrion->Apoptosis Signaling->Apoptosis

Caption: Hypothetical mechanisms of this compound's action on T. cruzi.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new anti-Chagasic drugs. However, the current body of evidence lacks the comprehensive cross-strain validation necessary to advance it through the drug discovery pipeline. Future research should prioritize the following:

  • Systematic in vitro screening of this compound against a standardized panel of T. cruzi strains , including representatives from major DTUs (e.g., Y, Tulahuen, and CL Brener).

  • In vivo efficacy studies in mouse models of both acute and chronic Chagas disease using these well-characterized strains.

  • Mechanism of action studies to identify the molecular target(s) and signaling pathways affected by this compound in T. cruzi.

By addressing these knowledge gaps, the full potential of this compound as a therapeutic agent for Chagas disease can be ascertained.

References

Comparative Transcriptomic Analysis of Grandisin-Treated Cancer Cells: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has revealed a significant gap in the current research landscape regarding the transcriptomic effects of Grandisin on cancer cells. At present, there are no published studies that have performed microarray or RNA-sequencing analysis to determine the global gene expression changes induced by this compound treatment in any cancer cell line.

Therefore, a direct comparative transcriptomic guide based on experimental data for this compound cannot be provided at this time. The core requirements of presenting quantitative data on differentially expressed genes and visualizing this compound-specific signaling pathways cannot be met due to the absence of the necessary source data.

While research has highlighted the cytotoxic and anti-angiogenic properties of this compound, a neolignan isolated from Piper solmsianum, its molecular mechanism of action at the transcriptomic level remains uncharacterized. Studies have shown that this compound can induce apoptosis in cancer cells, as evidenced by increased caspase activity, and reduce tumor burden in animal models. However, the upstream signaling pathways and the full spectrum of gene expression alterations that mediate these effects are yet to be elucidated.

For researchers, scientists, and drug development professionals interested in the anti-cancer potential of this compound and other neolignans, this represents a novel and unexplored area of investigation. Future research employing transcriptomic approaches would be invaluable in:

  • Identifying the primary molecular targets of this compound.

  • Elucidating the signaling pathways modulated by this compound treatment.

  • Discovering potential biomarkers for predicting sensitivity to this compound.

  • Providing a rational basis for combination therapies.

A typical experimental workflow for such a study would involve the steps outlined below.

Experimental Workflow: Transcriptomic Analysis of this compound-Treated Cancer Cells

cluster_wet_lab In Vitro Experimentation cluster_sequencing High-Throughput Sequencing cluster_bioinformatics Bioinformatic Analysis cluster_interpretation Biological Interpretation cell_culture Cancer Cell Line Culture (e.g., Breast, Colon, etc.) treatment This compound Treatment (vs. Vehicle Control) cell_culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing Next-Generation Sequencing (NGS) qc Quality Control of Raw Reads sequencing->qc alignment Genome Alignment qc->alignment quantification Gene Expression Quantification alignment->quantification deg_analysis Differential Gene Expression Analysis quantification->deg_analysis pathway_analysis Pathway & GO Enrichment Analysis deg_analysis->pathway_analysis target_id Target Identification pathway_analysis->target_id pathway_vis Signaling Pathway Visualization pathway_analysis->pathway_vis validation Experimental Validation (e.g., qPCR, Western Blot) target_id->validation

Caption: Proposed experimental workflow for transcriptomic analysis of this compound-treated cancer cells.

Hypothetical Signaling Pathway Modulation by a Neolignan

While no specific data exists for this compound, studies on other anti-cancer phytochemicals often reveal modulation of key cancer-related signaling pathways. A hypothetical visualization of how a compound like this compound might impact such pathways is presented below. This is a generalized representation and is not based on experimental data for this compound.

This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt MAPK MAPK Pathway This compound->MAPK NFkB NF-κB Pathway This compound->NFkB Wnt Wnt/β-catenin Pathway This compound->Wnt Proliferation Cell Proliferation Apoptosis Apoptosis Angiogenesis Angiogenesis Metastasis Metastasis PI3K_Akt->Proliferation PI3K_Akt->Apoptosis MAPK->Proliferation NFkB->Apoptosis NFkB->Angiogenesis Wnt->Proliferation Wnt->Metastasis

Caption: Hypothetical signaling pathways potentially modulated by an anti-cancer neolignan.

Conclusion

The development of a comparative transcriptomics guide for this compound-treated cancer cells is a compelling future direction for cancer research. Such a study would significantly advance our understanding of the therapeutic potential of this natural compound. The scientific community eagerly awaits research that will generate the foundational transcriptomic data necessary to construct such a valuable resource. Until then, any comparisons to other anti-cancer agents at the transcriptomic level would be purely speculative.

A Head-to-Head Comparison of Grandisin Extraction Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to selecting the optimal extraction strategy for the neolignan Grandisin, supported by experimental data and detailed protocols.

This compound, a bioactive neolignan found in various plant species, particularly of the Piper and Virola genera, has garnered significant interest in the scientific community for its potential therapeutic properties. As research into its pharmacological applications expands, the efficient and effective extraction of this compound from its natural sources becomes a critical step in the drug development pipeline. This guide provides a head-to-head comparison of various extraction methods, offering researchers, scientists, and drug development professionals the necessary information to select the most suitable technique for their specific needs.

Data Presentation: A Comparative Analysis of Extraction Techniques

The selection of an appropriate extraction method is a crucial determinant of yield, purity, and overall process efficiency. This section summarizes the quantitative data associated with different this compound extraction methods. It is important to note that a direct comparative study with standardized plant material is not extensively available in the current literature. Therefore, the following table is a compilation of data from various studies on this compound and similar neolignans to provide a comparative overview.

Extraction MethodPlant SourceSolventKey ParametersThis compound Yield/ContentPurityReference
Maceration Piper tectoniifolium (leaves)n-hexane3 days with daily solvent exchange527.80 mg/g of extractNot Specified[1]
Maceration Piper tectoniifolium (branches)n-hexane3 days with daily solvent exchange180.0 mg from 1.0 g of n-hexane extract (18.0%)Not Specified[1]
Soxhlet Extraction Piper nigrum (piperine)Ethanol (80%)6 hours41.709 mg/g (phenolic compounds)Not Specified[2]
Ultrasound-Assisted Extraction (UAE) Piper longum (piperine)Ethanol18 min, 125 W, 50°C5.8 mg/gNot Specified[3][4]
Microwave-Assisted Extraction (MAE) Licorice root (phenolic compounds)Ethanol (80%)5-6 min, 12.7:1 liquid/solid ratio47.47 mg/gNot Specified[2]
Supercritical Fluid Extraction (SFE) Kadsura heteroclita (lignans)Supercritical CO₂10 MPa, 45°C, 30 L/hOptimized for total lignansNot Specified[5]

Note: The data presented for Soxhlet, UAE, MAE, and SFE are for related compounds (piperine, total phenolics, total lignans) from Piper species or other plants, as direct quantitative data for this compound using these methods is limited in the available literature. These values are included to provide a general comparison of the potential efficiencies of these techniques for extracting similar bioactive compounds.

Experimental Protocols: Detailed Methodologies

This section provides detailed experimental protocols for the key extraction methods discussed. These protocols are based on established methodologies for the extraction of neolignans and other secondary metabolites from plant materials.

Maceration

Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for a specific period.

Protocol:

  • Sample Preparation: Air-dry the plant material (e.g., leaves, stems) at room temperature and grind it into a coarse powder.

  • Extraction: Place a known quantity of the powdered plant material in a sealed container. Add a suitable solvent (e.g., n-hexane, ethanol, methanol) to completely submerge the material. The typical solid-to-solvent ratio ranges from 1:10 to 1:20 (w/v).

  • Incubation: Allow the mixture to stand at room temperature for a period of 3 to 7 days, with occasional agitation to enhance extraction efficiency.

  • Filtration: After the maceration period, filter the mixture through a fine-mesh cloth or filter paper to separate the extract from the solid plant residue.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to obtain the crude extract.

Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that allows for the repeated washing of the plant material with a fresh solvent.

Protocol:

  • Sample Preparation: Prepare the plant material as described for maceration.

  • Apparatus Setup: Place a known amount of the powdered plant material in a thimble made of thick filter paper. Insert the thimble into the main chamber of the Soxhlet extractor.

  • Solvent Addition: Fill a round-bottom flask with the chosen extraction solvent (e.g., ethanol, methanol, n-hexane) to about two-thirds of its volume.

  • Extraction Process: Heat the flask. The solvent will evaporate, and its vapor will travel up to the condenser, where it will be cooled and drip back onto the thimble containing the plant material. The solvent will fill the thimble and, once it reaches a certain level, will be siphoned back into the round-bottom flask, carrying the extracted compounds with it. This cycle is repeated multiple times.

  • Concentration: After several hours of continuous extraction (typically 6-24 hours), the extract is collected from the round-bottom flask and concentrated using a rotary evaporator.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to disrupt cell walls and enhance the extraction process.

Protocol:

  • Sample Preparation: Prepare the plant material as previously described.

  • Mixture Preparation: Place a known quantity of the powdered plant material in a flask and add the extraction solvent (e.g., ethanol, methanol) at a specific solid-to-solvent ratio (e.g., 1:10 to 1:30 w/v).

  • Sonication: Immerse the flask in an ultrasonic bath or use an ultrasonic probe. Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power (e.g., 100-500 W) for a defined period (e.g., 15-60 minutes). The temperature of the extraction can be controlled by a water bath.

  • Filtration and Concentration: After sonication, filter the mixture and concentrate the extract using a rotary evaporator.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process.

Protocol:

  • Sample Preparation: Prepare the plant material as described above.

  • Mixture Preparation: Place a known amount of the powdered plant material in a microwave-safe extraction vessel. Add the extraction solvent (e.g., ethanol, methanol) at a predetermined solid-to-solvent ratio.

  • Microwave Irradiation: Place the vessel in a microwave extraction system. Set the desired microwave power (e.g., 200-800 W), temperature, and extraction time (typically a few minutes).

  • Cooling and Filtration: After the extraction is complete, allow the vessel to cool to a safe temperature before opening. Filter the extract to remove the solid residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. This method is known for its selectivity and for producing solvent-free extracts.

Protocol:

  • Sample Preparation: Prepare and load a known quantity of the powdered plant material into the extraction vessel.

  • System Setup: The SFE system consists of a CO₂ tank, a pump to pressurize the CO₂, a co-solvent pump (if needed), an oven containing the extraction vessel, and a collection vessel.

  • Extraction: Pressurized CO₂ is heated to its supercritical state (above 31.1°C and 73.8 bar). The supercritical CO₂ is then passed through the extraction vessel containing the plant material. The pressure and temperature can be precisely controlled to selectively extract specific compounds. A co-solvent (e.g., ethanol, methanol) can be added to the CO₂ stream to modify its polarity and enhance the extraction of certain compounds.

  • Separation: The extract-laden supercritical fluid flows to a separator (collection vessel) where the pressure is reduced, causing the CO₂ to return to its gaseous state and the extracted compounds to precipitate.

  • Collection: The collected extract is then removed from the separator. The CO₂ can be recycled for further extractions.

Mandatory Visualization: this compound Extraction Workflow

The following diagram illustrates a generalized workflow for the extraction of this compound from plant material, applicable to most of the described methods with slight variations in the "Extraction" step.

Grandisin_Extraction_Workflow start Plant Material (e.g., Piper species) prep Drying and Grinding start->prep extraction Extraction (Maceration / Soxhlet / UAE / MAE / SFE) prep->extraction filtration Filtration / Separation extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Purification (e.g., Chromatography) crude_extract->purification pure_this compound Pure this compound purification->pure_this compound

A generalized workflow for this compound extraction.

Conclusion

The choice of an extraction method for this compound is a multifaceted decision that depends on various factors, including the desired yield and purity, available equipment, cost-effectiveness, and environmental considerations.

  • Maceration is a simple and cost-effective method suitable for preliminary studies and small-scale extractions, although it may result in lower yields and longer extraction times.

  • Soxhlet extraction offers higher efficiency than maceration due to its continuous nature but can be time-consuming and may degrade thermolabile compounds due to prolonged exposure to heat.

  • Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are modern, "green" techniques that significantly reduce extraction time and solvent consumption while often providing higher yields.[6][7] These methods are well-suited for high-throughput screening and process optimization.

  • Supercritical Fluid Extraction (SFE) stands out as a highly selective and environmentally friendly method that yields solvent-free extracts.[8] While the initial equipment cost is higher, it is an excellent choice for producing high-purity compounds for pharmaceutical applications.

For researchers and drug development professionals, a thorough evaluation of these methods based on the specific goals of their project is essential. For initial screening, maceration or UAE may be sufficient. For process development and large-scale production, MAE or SFE may be more appropriate. Further research directly comparing these methods for this compound extraction from a standardized plant source is warranted to provide more definitive quantitative comparisons.

References

Validating the Molecular Targets of Grandisin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the molecular-level performance of Grandisin, a tetrahydrofuran neolignan with demonstrated anti-tumor properties.[1] Experimental data is presented to objectively evaluate its efficacy against alternative anti-cancer compounds. Detailed methodologies for key validation experiments are included, alongside visualizations of its signaling pathways and experimental workflows.

Performance Comparison: this compound vs. Alternative Compounds

This compound exhibits significant cytotoxic effects against various cancer cell lines. Its primary mechanisms of action include the induction of apoptosis and the inhibition of angiogenesis.[1][2] The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and comparable natural compounds with similar mechanisms of action.

CompoundCancer Cell LineIC50 (µM)Reference
This compound Ehrlich Ascites Tumour (EAT)< 0.25[2]
K562 (Leukemia)0.851[3]
Magnolin PANC-1 (Prostate)0.51[4]
TOV-112D (Ovarian)(ERK1) 0.016, (ERK2) 0.068[4]
A549 (Lung)~30-60 (migration inhibition)[5]
Verrucosin Various Cancer Cell Lines10 - 50[6]

Key Validation Experiments: Detailed Protocols

Caspase Activity Assay

This protocol outlines the colorimetric assay used to measure the activity of caspases-3, -6, -8, and -9, key mediators of apoptosis, in cell lysates. This method was employed to demonstrate this compound's pro-apoptotic effects.[2]

Principle: The assay is based on the spectrophotometric detection of the chromophore p-nitroaniline (pNA) after its cleavage from a labeled substrate by the respective caspase.

Materials:

  • Cell lysis buffer

  • 2X Reaction Buffer with 10 mM DTT

  • Caspase-specific substrates (e.g., DEVD-pNA for Caspase-3)

  • Microplate reader

Procedure:

  • Cell Lysis:

    • Induce apoptosis in your cell culture model using this compound. Include an untreated control.

    • Pellet the cells by centrifugation.

    • Resuspend the cell pellet in chilled cell lysis buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge to pellet the debris and collect the supernatant containing the cell lysate.

  • Assay:

    • Add cell lysate to a 96-well plate.

    • Add 2X Reaction Buffer to each well.

    • Add the specific caspase substrate to each well to initiate the reaction.

    • Incubate the plate at 37°C for 1-2 hours.

    • Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Compare the absorbance of the this compound-treated samples to the untreated control to determine the fold increase in caspase activity.

Vascular Endothelial Growth Factor (VEGF) Quantification

This protocol describes the Enzyme-Linked Immunosorbent Assay (ELISA) used to measure the concentration of VEGF in biological samples. This method was utilized to confirm the anti-angiogenic properties of this compound.[2]

Principle: This sandwich ELISA quantitatively detects VEGF. An antibody specific for VEGF is pre-coated onto a microplate. VEGF in the sample binds to this antibody. A second, biotinylated anti-VEGF antibody is then added, followed by streptavidin conjugated to horseradish peroxidase (HRP). A substrate is added, and the color development is proportional to the amount of VEGF.

Materials:

  • VEGF ELISA kit (containing pre-coated plates, detection antibody, standards, buffers, and substrate)

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare cell culture supernatants or other biological samples to be tested.

  • Assay:

    • Add standards and samples to the wells of the pre-coated microplate.

    • Incubate to allow VEGF to bind to the immobilized antibody.

    • Wash the wells to remove unbound substances.

    • Add the biotinylated detection antibody.

    • Incubate and wash.

    • Add streptavidin-HRP conjugate.

    • Incubate and wash.

    • Add the substrate solution and incubate for color development.

    • Add a stop solution to terminate the reaction.

  • Data Analysis: Measure the absorbance at 450 nm. Construct a standard curve and determine the concentration of VEGF in the samples.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and the general workflow for its target validation.

Grandisin_Signaling_Pathway This compound This compound Unknown_Target Direct Molecular Target(s) (Upstream Signaling) This compound->Unknown_Target VEGF_Pathway Anti-Angiogenesis Unknown_Target->VEGF_Pathway Apoptosis_Pathway Apoptosis Induction Unknown_Target->Apoptosis_Pathway VEGF ↓ VEGF Levels VEGF_Pathway->VEGF Caspase_Cascade Caspase-8, -9 Activation Apoptosis_Pathway->Caspase_Cascade Executioner_Caspases Caspase-3, -6 Activation Caspase_Cascade->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow Start Start: Treat Cancer Cells with this compound Cell_Viability Cell Viability Assay (MTT, Trypan Blue) Start->Cell_Viability Apoptosis_Assay Apoptosis Assays Start->Apoptosis_Assay Angiogenesis_Assay Anti-Angiogenesis Assay Start->Angiogenesis_Assay IC50 Determine IC50 Cell_Viability->IC50 Caspase_Activity Caspase Activity Assay Apoptosis_Assay->Caspase_Activity Annexin_V Annexin V Staining Apoptosis_Assay->Annexin_V VEGF_Quantification VEGF ELISA Angiogenesis_Assay->VEGF_Quantification

Caption: Experimental workflow for validating this compound's targets.

References

Reproducibility of Grandisin Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and reproducible synthesis of complex natural products like Grandisin is a critical challenge. This guide provides a comparative analysis of the prominent total synthesis methods for this compound alkaloids, focusing on key performance indicators and detailed experimental protocols to aid in the selection of the most suitable approach for specific research and development needs.

This compound, an indolizidine alkaloid, has garnered significant interest due to its affinity for the human δ-opioid receptor, highlighting its potential as a lead compound for the development of novel analgesics with potentially fewer side effects than traditional opioids. The complexity of its structure, however, presents a considerable synthetic challenge. This guide dissects and compares the two main strategies reported to date for the total synthesis of Grandisine alkaloids, primarily focusing on Grandisine B, D, and F.

Comparison of this compound Synthesis Methods

Two principal synthetic routes to Grandisine alkaloids have been reported in the scientific literature. The first, pioneered by the Tamura group, employs a key Brønsted acid-mediated Morita-Baylis-Hillman (MBH) reaction. A subsequent approach, developed by the Taylor group, utilizes an alkyne-acetal cyclization strategy. The following table summarizes the available quantitative data for these methods.

ParameterTamura Synthesis (MBH Approach)Taylor Synthesis (Alkyne-Acetal Cyclization)
Target Molecules Grandisine B, D, FGrandisine B, D
Key Reaction Brønsted acid-mediated Morita-Baylis-Hillman (MBH) reactionAlkyne-acetal cyclization
Overall Yield (Grandisine D) ~12% (from (S)-malic acid over 15 steps)~14% (from known alkynyl-pyrrolidine over 9 steps); ~10% (from prolinol over 13 steps)
Stereoselectivity Highly stereoselective ring closureStereoselective aldol reaction
Scalability Not explicitly reported, but the use of common starting materials suggests potential for scalability.The synthesis of a key intermediate was performed on a multigram scale, indicating good scalability.[1]
Purity Final compounds were purified by chromatography to high purity, as confirmed by spectroscopic data.Grandisine B was crystallized as a dipicrate salt, and its structure was confirmed by X-ray crystallography, indicating high purity.[1]

Experimental Protocols

Tamura Synthesis: Morita-Baylis-Hillman (MBH) Approach

The synthesis developed by Tamura and colleagues is a flexible strategy enabling the production of Grandisines B, D, and F.[2] A pivotal step in this multi-step synthesis is the highly stereoselective Brønsted acid-mediated Morita-Baylis-Hillman (MBH) reaction to construct a key intermediate. The final steps involve an intramolecular imine formation to build the isoquinuclidinone moiety of Grandisine B and a stereoselective ring closure of an enolate generated from a 1,4-addition of ammonia for the tetracyclic system of Grandisine F.[2]

Key Experimental Steps:

  • Morita-Baylis-Hillman (MBH) Reaction: A highly stereoselective Brønsted acid-mediated MBH reaction is employed to construct a key bicyclic intermediate.

  • Synthesis of Grandisine D: Further elaboration of the MBH product through a series of steps including an aldol condensation leads to the formation of Grandisine D.

  • Synthesis of Grandisine B: Treatment of Grandisine D with aqueous ammonia triggers a one-pot tandem amination/imination sequence to stereoselectively yield Grandisine B.[1]

  • Synthesis of Grandisine F: A stereoselective ring closure of the enolate of an amine, generated by the 1,4-addition of ammonia to a precursor, forms the tetracyclic ring system of Grandisine F.[2]

Taylor Synthesis: Alkyne-Acetal Cyclization Approach

This alternative route provides an efficient synthesis of Grandisines B and D.[1] A key feature of this methodology is an alkyne-acetal cyclization to form an enantiopure indolizidine building block derived from L-proline.

Key Experimental Steps:

  • Preparation of Indolizidine Building Block: An alkyne-acetal cyclization reaction is used to prepare the core indolizidine structure from a precursor synthesized from L-proline.

  • Synthesis of Grandisine D: The indolizidine intermediate undergoes a Swern oxidation followed by a stereoselective aldol reaction with the lithium enolate of (S)-5-methyl-cyclohexenone. A final oxidation step yields Grandisine D.

  • Conversion to Grandisine B: Similar to the Tamura synthesis, Grandisine D is converted to Grandisine B through a reaction with aqueous ammonia.[1]

Visualizing the Synthetic Pathways

To better illustrate the logical flow of these synthetic strategies, the following diagrams were generated using the DOT language.

Tamura_Synthesis_Workflow start Commercially Available Starting Materials mbh Brønsted Acid-Mediated Morita-Baylis-Hillman Reaction start->mbh intermediate1 Key Bicyclic Intermediate mbh->intermediate1 aldol Aldol Condensation & Elaboration intermediate1->aldol ring_closure Stereoselective Ring Closure intermediate1->ring_closure grandisinD Grandisine D aldol->grandisinD amination_imination Aqueous Ammonia (Amination/Imination) grandisinD->amination_imination grandisinB Grandisine B amination_imination->grandisinB grandisinF Grandisine F ring_closure->grandisinF

Tamura Synthesis Workflow

Taylor_Synthesis_Workflow start L-Proline alkyne_acetal Alkyne-Acetal Cyclization start->alkyne_acetal intermediate2 Enantiopure Indolizidine Intermediate alkyne_acetal->intermediate2 swern_aldol Swern Oxidation & Aldol Reaction intermediate2->swern_aldol grandisinD Grandisine D swern_aldol->grandisinD amination Aqueous Ammonia grandisinD->amination grandisinB Grandisine B amination->grandisinB

Taylor Synthesis Workflow

This compound's Mechanism of Action: δ-Opioid Receptor Signaling

This compound exerts its biological effects by binding to the δ-opioid receptor, a member of the G protein-coupled receptor (GPCR) family.[1][2] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.

The δ-opioid receptor is coupled to inhibitory G proteins (Gi/o).[3][4] Activation of the receptor by an agonist like this compound leads to the dissociation of the G protein into its Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] The Gβγ subunit can modulate the activity of other effector proteins, such as ion channels. This signaling cascade ultimately leads to a reduction in neuronal excitability, which is the basis for the analgesic effects of δ-opioid receptor agonists.

delta_opioid_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Agonist) DOR δ-Opioid Receptor (GPCR) This compound->DOR Binds to G_protein G Protein (Gi/o) DOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates to AC Adenylyl Cyclase G_alpha->AC Inhibits ion_channel Ion Channels G_beta_gamma->ion_channel Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates neuronal_excitability Decreased Neuronal Excitability PKA->neuronal_excitability ion_channel->neuronal_excitability

δ-Opioid Receptor Signaling Pathway

References

Inter-laboratory Validation of Bioassays for Grandisin and Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of bioassays relevant to the known biological activities of grandisin, a tetrahydrofuran neolignan with demonstrated cytotoxic, anti-angiogenic, anti-inflammatory, and phytoestrogenic properties. Due to the absence of published inter-laboratory validation studies specifically for this compound, this document focuses on widely accepted bioassays for analogous compounds, presenting a framework for the development and validation of this compound-specific assays. The information herein is intended to guide researchers in selecting appropriate assays, understanding their performance characteristics, and establishing robust, reproducible methodologies.

Comparative Performance of Relevant Bioassays

The selection of a suitable bioassay is critical for the accurate assessment of this compound's biological effects. The following tables summarize the typical performance characteristics of common bioassays used to evaluate cytotoxicity, anti-angiogenic, and anti-inflammatory activities. These values are derived from inter-laboratory studies on compounds with similar mechanisms of action and serve as a benchmark for the validation of new assays.

Table 1: Comparison of Cytotoxicity Bioassays

BioassayPrincipleTypical Inter-laboratory Coefficient of Variation (CV%)AdvantagesDisadvantages
MTT Assay Measures metabolic activity via reduction of MTT to formazan by mitochondrial dehydrogenases.15-30%[1][2]High-throughput, cost-effective, widely used.[3]Indirect measure of cell viability, can be affected by metabolic state of cells.[3]
LDH Release Assay Measures lactate dehydrogenase (LDH) released from damaged cells.10-25%[2]Direct measure of cell membrane integrity, good for detecting necrosis.Less sensitive for detecting apoptosis, timing of assay is critical.
ATP Assay Quantifies ATP as an indicator of metabolically active cells.10-20%High sensitivity, rapid, suitable for high-throughput screening.ATP levels can fluctuate with cell cycle and metabolic changes.

Table 2: Comparison of Anti-Angiogenesis Bioassays

| Bioassay | Principle | Typical Inter-laboratory Reproducibility | Advantages | Disadvantages | | --- | --- | --- | --- | | Tube Formation Assay | Assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix. | Qualitative to semi-quantitative; high variability without strict standardization. | In vitro model of angiogenesis, relatively high-throughput. | Lacks the complexity of in vivo angiogenesis, results can be subjective. | | Chick Chorioallantoic Membrane (CAM) Assay | In vivo assay where compounds are applied to the CAM of a developing chick embryo to observe effects on blood vessel formation.[4] | Good qualitative reproducibility, quantitative analysis can be challenging. | In vivo environment, provides information on both angiogenesis and toxicity.[4] | Lower throughput, ethical considerations, more complex to perform. | | Aortic Ring Assay | Ex vivo assay where a cross-section of an aorta is cultured in a collagen matrix to observe microvessel sprouting. | Moderate reproducibility, dependent on tissue source and preparation. | Represents collective cell behavior in a tissue context. | Technically demanding, lower throughput, variability in tissue viability. |

Table 3: Comparison of Anti-Inflammatory Bioassays

| Bioassay | Principle | Typical Inter-laboratory CV% | Advantages | Disadvantages | | --- | --- | --- | --- | | NF-κB Reporter Assay | Measures the activity of the NF-κB transcription factor, a key regulator of inflammation, using a reporter gene (e.g., luciferase). | 20-40% | High-throughput, specific to a key inflammatory pathway.[5] | Can be influenced by off-target effects on the reporter system.[5] | | ELISA for Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) | Quantifies the secretion of inflammatory cytokines from cells treated with the test compound.[6] | 15-30% | Measures a physiologically relevant endpoint, high sensitivity.[6] | Can be influenced by factors affecting protein secretion, requires specific antibodies. | | Griess Assay for Nitric Oxide (NO) | Measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite. | 10-25% | Simple, inexpensive, good for screening. | Indirect measurement, can be affected by other substances in the sample. |

Detailed Experimental Protocols

The following are representative protocols for key bioassays. These should be optimized and validated for the specific cell lines and experimental conditions used.

2.1. MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability.[3][7]

Materials:

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of this compound or control compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

2.2. Endothelial Cell Tube Formation Assay

This protocol assesses the in vitro angiogenic potential of compounds.

Materials:

  • Basement membrane matrix (e.g., Matrigel)

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • 96-well plates

  • Microscope with imaging capabilities

Procedure:

  • Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate. Allow to solidify at 37°C for 30 minutes.

  • Seed HUVECs onto the matrix-coated wells at a density of 1.5 x 10^4 cells/well.

  • Treat the cells with various concentrations of this compound or control compounds.

  • Incubate for 4-18 hours at 37°C.

  • Observe and photograph the formation of capillary-like structures using a microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

2.3. NF-κB Luciferase Reporter Assay

This protocol measures the activation of the NF-κB signaling pathway.[5]

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter construct

  • Cell culture medium

  • Inducing agent (e.g., TNF-α or LPS)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the transfected cells in a 96-well plate and allow them to attach.

  • Pre-treat the cells with various concentrations of this compound or a known NF-κB inhibitor for 1-2 hours.

  • Stimulate the cells with an inducing agent (e.g., TNF-α at 10 ng/mL) for 6-8 hours.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a co-transfected control reporter or total protein concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general workflow for its bio-evaluation.

G Experimental Workflow for this compound Bio-evaluation cluster_0 Preparation cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Validation This compound This compound Isolation/Synthesis Compound_Prep Compound Preparation & Dilution This compound->Compound_Prep Cytotoxicity Cytotoxicity Assays (e.g., MTT) Compound_Prep->Cytotoxicity Anti_Angio Anti-Angiogenesis Assays (e.g., Tube Formation) Compound_Prep->Anti_Angio Anti_Inflam Anti-Inflammatory Assays (e.g., NF-κB Reporter) Compound_Prep->Anti_Inflam Data_Analysis Dose-Response Analysis & IC50 Determination Cytotoxicity->Data_Analysis Anti_Angio->Data_Analysis Anti_Inflam->Data_Analysis Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Validation Inter-laboratory Validation Pathway_Analysis->Validation ER_Binding Estrogen Receptor Binding Assay ER_Binding->Validation Data_Analysis->Pathway_Analysis Data_Analysis->ER_Binding G Apoptosis Signaling Pathway (Caspase Cascade) This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Cleaves cellular substrates G VEGF Signaling Pathway in Angiogenesis This compound This compound VEGF VEGF This compound->VEGF Inhibits production VEGFR VEGFR VEGF->VEGFR Binds to PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt MAPK MAPK Pathway VEGFR->MAPK Endothelial_Cell Endothelial Cell Proliferation, Migration, Survival PI3K_Akt->Endothelial_Cell MAPK->Endothelial_Cell G NF-κB Signaling Pathway in Inflammation This compound This compound IKK IKK Complex This compound->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF_kB NF-κB IκBα->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Initiates

References

Grandisin: A Preclinical Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the preclinical data available for Grandisin and its derivatives against established therapeutic agents. This compound, a tetrahydrofuran neolignan, has demonstrated notable cytotoxic and anti-parasitic properties in early-stage research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of this compound's performance, experimental protocols, and known signaling pathways in a comparative context.

I. This compound vs. Doxorubicin for Ehrlich Ascites Carcinoma (EAC)

This compound has been evaluated for its antitumor properties using the Ehrlich ascites carcinoma (EAC) model, a common preclinical screening tool for anticancer drugs. A comparison with Doxorubicin, a standard chemotherapeutic agent, is presented below.

Data Comparison
ParameterThis compoundDoxorubicin
In Vitro Cytotoxicity (IC50) < 0.25 µM (EAC cells)[1]IC50 varies with formulation; for liposomal DOX, it's higher than free DOX[2][3]
In Vivo Efficacy (EAC Model) 66.35% reduction in intraperitoneal tumor cell burden at 10 mg/kg[1]Significant tumor growth inhibition; 70% necrosis with liposomal formulation[2][3]
Mechanism of Action Induction of apoptosis (caspase-3, -6, -8, -9 activation), Anti-angiogenic (32.1% reduction in VEGF)[1]Intercalates into DNA, inhibiting topoisomerase II and blocking replication[2]
Animal Survival Dose-dependent increase in survival of EAT-bearing mice[1]Not explicitly stated in the provided abstracts, but implied by tumor reduction
Experimental Protocols

This compound In Vitro Cytotoxicity Assay [1]

  • Cell Line: Ehrlich ascites carcinoma (EAC) cells.

  • Method: Viability of tumor cells was assessed using Trypan blue exclusion and MTT methods.

  • Treatment: Cells were incubated with this compound at concentrations ranging from 0.017 to 2.3 µM.

  • Analysis: The concentration required to inhibit 50% of cell growth (IC50) was determined.

This compound In Vivo EAC Model [1]

  • Animal Model: Ehrlich ascites tumor (EAT)-bearing mice.

  • Treatment: Mice were treated intraperitoneally with this compound at doses of 2.5, 5, or 10 mg/kg for 10 days.

  • Parameters Measured: Animal survival, intraperitoneal tumor cell burden, and Vascular Endothelial Growth Factor (VEGF) levels in the peritoneal washing supernatant.

Signaling Pathway and Experimental Workflow

Grandisin_Anticancer_Pathway This compound This compound TumorCell EAC Tumor Cell This compound->TumorCell Caspases Caspase-3, -6, -8, -9 TumorCell->Caspases activates VEGF VEGF Reduction TumorCell->VEGF inhibits Apoptosis Apoptosis Caspases->Apoptosis leads to Angiogenesis Inhibition of Angiogenesis VEGF->Angiogenesis results in

This compound's Anticancer Signaling Pathway.

EAC_In_Vivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis EAC_Inoculation Inoculate mice with Ehrlich Ascites Carcinoma cells Grandisin_Admin Administer this compound (i.p.) for 10 days EAC_Inoculation->Grandisin_Admin Control_Group Control Group (Vehicle) EAC_Inoculation->Control_Group Measure_Tumor Measure tumor cell burden Grandisin_Admin->Measure_Tumor Measure_VEGF Measure VEGF levels Grandisin_Admin->Measure_VEGF Monitor_Survival Monitor animal survival Grandisin_Admin->Monitor_Survival Control_Group->Measure_Tumor Control_Group->Measure_VEGF Control_Group->Monitor_Survival

In Vivo EAC Experimental Workflow.

II. This compound vs. Benznidazole for Chagas Disease

This compound has also been identified as a promising compound against Trypanosoma cruzi, the parasite responsible for Chagas disease. This section compares its preclinical activity with Benznidazole, the current standard of care for Chagas disease.

Data Comparison
ParameterThis compoundBenznidazole
In Vitro Anti-T. cruzi Activity (IC50) Significant activity on trypomastigote forms (specific IC50 not provided in abstracts)[4]IC50 varies by strain and life cycle stage: 7.6 - 51.4 µM (epimastigotes)[5]; ~4 µM (amastigotes)[6]
Metabolism Not metabolized by pig microbiota; one putative metabolite showed loss of activity[4]Metabolized in the liver.
Clinical Status PreclinicalApproved for clinical use
Clinical Efficacy Not applicableReduces parasite load but does not significantly reduce cardiac clinical deterioration in chronic Chagas' cardiomyopathy.[3]
Experimental Protocols

This compound In Vitro Anti-Trypanosoma cruzi Assay

  • Parasite: Trypomastigote forms of Trypanosoma cruzi.

  • Method: The specific methodology for determining anti-parasitic activity was not detailed in the provided abstracts but is described as showing "significant activity".[4] A biomimetic model using Jacobsen catalyst was used to study metabolism.[4]

Logical Relationship Diagram

Grandisin_vs_Benznidazole cluster_this compound This compound cluster_benznidazole Benznidazole Grandisin_Preclinical Preclinical Stage Grandisin_Anti_T_cruzi Activity against T. cruzi (in vitro) Grandisin_Preclinical->Grandisin_Anti_T_cruzi Benznidazole_Clinical Clinically Approved Benznidazole_Anti_T_cruzi Activity against T. cruzi (in vitro & in vivo) Benznidazole_Clinical->Benznidazole_Anti_T_cruzi Benznidazole_Efficacy Reduces parasite load in patients Benznidazole_Anti_T_cruzi->Benznidazole_Efficacy

Development Status: this compound vs. Benznidazole.

Summary and Future Directions

The available preclinical data suggests that this compound holds promise as a potential therapeutic agent for both cancer and Chagas disease. Its potent in vitro cytotoxicity against EAC cells and its in vivo efficacy, coupled with a mechanism involving apoptosis induction and anti-angiogenesis, make it a compelling candidate for further oncological research. Similarly, its demonstrated activity against T. cruzi warrants further investigation to determine its specific potency and mechanism of action against the parasite.

To advance the development of this compound or its derivatives, future studies should focus on:

  • Determining the precise IC50 values of this compound against various cancer cell lines and different forms and strains of T. cruzi.

  • Conducting further in vivo studies to establish a clear dose-response relationship and to assess the pharmacokinetic and toxicological profiles of this compound.

  • Elucidating the detailed molecular mechanisms underlying its anticancer and anti-parasitic effects to identify potential biomarkers and combination therapy strategies.

  • Synthesizing and screening derivatives of this compound to potentially improve efficacy, selectivity, and pharmacokinetic properties.

This comparative guide highlights the potential of this compound based on current preclinical evidence. Continued research is essential to validate these initial findings and to determine if this compound or its derivatives can be translated into clinically effective therapies.

References

Safety Operating Guide

Proper Disposal of Grandisin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Risk Assessment

Grandisin is a tetrahydrofuran lignan, a class of phenolic compounds.[1] While specific toxicity data is limited, it is prudent to handle it with care, assuming potential hazards associated with this chemical class. A thorough risk assessment should be conducted before any handling or disposal activities.

Potential Hazards:

  • Acute Toxicity: While not determined, similar compounds can be harmful if swallowed or inhaled.

  • Skin and Eye Irritation: May cause irritation upon contact.

  • Environmental Hazards: The ecotoxicity of this compound has not been fully characterized. As a precaution, it should be considered potentially harmful to aquatic life.

Personal Protective Equipment (PPE)

When handling this compound, especially in its pure form or in concentrated solutions, the following personal protective equipment should be worn:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or chemical splash goggles.Protects eyes from dust and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact.
Skin and Body Protection Laboratory coat.Protects against contamination of clothing.
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.Minimizes inhalation of airborne particles.

Spill Management

In the event of a this compound spill, follow these procedures:

  • Evacuate and Ventilate: Clear the immediate area of the spill and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, use an inert absorbent material such as vermiculite or sand.

  • Collection: Place the spilled material and any contaminated absorbent into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water.

Step-by-Step Disposal Protocol

This compound and its associated waste should be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Waste Segregation:

  • Solid Waste: Collect solid this compound, contaminated items (e.g., weigh boats, filter paper), and used PPE in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

Container Labeling:

All waste containers must be clearly and accurately labeled with:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The relevant hazard warnings (e.g., "Caution: Substance not fully tested").

  • The date the waste was first added to the container.

Storage:

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure containers are kept tightly sealed except when adding waste.

  • The storage area should be cool, dry, well-ventilated, and away from incompatible materials.

Arranging for Disposal:

  • Once the waste container is full or reaches the institutional time limit for storage, contact your facility's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a certified hazardous waste contractor.

This compound Properties

The following table summarizes the available data for this compound.

PropertyValue
Molecular Formula C24H32O6
CAS Number 53250-50-3
Flash Point (estimated) 203.70 °C (399.00 °F)
Water Solubility (estimated) 0.6513 mg/L @ 25 °C
logP (o/w) (estimated) 3.358

Data sourced from available chemical databases.[2]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Grandisin_Disposal_Workflow cluster_generation Waste Generation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal start This compound Waste Generated solid Solid Waste (e.g., powder, contaminated labware) start->solid Is it solid? liquid Liquid Waste (e.g., solutions) start->liquid Is it liquid? solid_container Place in Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage pickup Contact EHS for Waste Pickup storage->pickup

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.